D8-MMAF hydrochloride
Description
Properties
Molecular Formula |
C39H66ClN5O8 |
|---|---|
Molecular Weight |
776.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-2,3,4,4,4-pentadeuterio-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C39H65N5O8.ClH/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);1H/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1/i4D3,5D3,24D,33D; |
InChI Key |
BUPKFQQDMNUXOY-HKTWAXPZSA-N |
SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl |
Isomeric SMILES |
[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)NC.Cl |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl |
Origin of Product |
United States |
Foundational & Exploratory
what is the mechanism of action of D8-MMAF hydrochloride
Mechanism of Action & Bioanalytical Application[1]
Executive Summary
D8-MMAF Hydrochloride is the stable isotope-labeled (deuterated) analog of Monomethyl Auristatin F (MMAF), a potent antimitotic agent used as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][2][3][4][5]
While the biological mechanism of the parent molecule (MMAF) centers on tubulin polymerization inhibition , the specific "mechanism of action" for the D8-variant is its role as an Internal Standard (IS) in quantitative bioanalysis.[1] It functions via Isotopic Dilution , providing a self-correcting reference for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[1]
This guide details both the pharmacological mechanism of the MMAF core and the analytical mechanism of the D8-labeled standard, bridging the gap between cellular biology and pharmacokinetic (PK) validation.
Part 1: Chemical Architecture & Identity[1]
D8-MMAF Hydrochloride is chemically identical to MMAF except for the substitution of eight hydrogen atoms with deuterium (
-
Parent Molecule: Monomethyl Auristatin F (MMAF).[1][2][5][6][7][][9][10]
-
Modification: 8 Deuterium atoms (D8).[1]
-
Salt Form: Hydrochloride (HCl) – enhances aqueous solubility for stock preparation.[1]
-
Key Structural Feature: Unlike MMAE, MMAF possesses a charged C-terminal phenylalanine residue.[1][5][][12] This charge reduces passive membrane permeability, minimizing the "bystander effect" and systemic toxicity.[5]
Part 2: Biological Mechanism of Action (The Payload)[1][13]
The therapeutic utility of MMAF—and by extension, the relevance of quantifying it with D8-MMAF—relies on its potent disruption of the microtubule network.[11][12]
1. Cellular Uptake & Release
MMAF is too toxic to be administered as a free drug.[] It is conjugated to a monoclonal antibody (mAb) via a linker (e.g., maleimidocaproyl).[1][9][12]
-
Binding: The ADC binds to a specific tumor surface antigen (e.g., BCMA, CD30).
-
Internalization: The complex is endocytosed via receptor-mediated pathways.[2]
-
Lysosomal Degradation: In the lysosome, proteases degrade the antibody and/or linker.
-
Release: Active MMAF (or a metabolite like Cys-mc-MMAF) is released into the cytosol.[1]
2. Tubulin Inhibition (The Core Event)
Once cytosolic, MMAF targets the cytoskeleton:[1]
-
Target Site: The Vinca Domain located at the interface of
-tubulin subunits.[11] -
Binding Mode: MMAF binds with high affinity, physically obstructing the binding site required for the addition of new tubulin dimers.
-
Kinetic Effect: It inhibits GTP hydrolysis and prevents the polymerization of tubulin into microtubules.
3. Mitotic Arrest & Apoptosis[1][2][7][11][12]
-
G2/M Arrest: Without a functional microtubule network, the cell cannot form the mitotic spindle required for chromosome segregation.[7] The cell cycle arrests at the G2/M checkpoint.[7][12]
-
Apoptotic Signaling: Prolonged arrest triggers cellular stress signals (e.g., phosphorylation of Bcl-2 family proteins), leading to caspase activation and programmed cell death (apoptosis).[1][7]
Part 3: Analytical Mechanism of Action (The Standard)
In drug development, D8-MMAF is not used to treat cells but to measure the drug concentration in patient/animal samples. Its mechanism is Isotopic Dilution .
1. Matrix Effect Compensation
Biological matrices (plasma, serum) contain phospholipids and proteins that can suppress or enhance ionization in Mass Spectrometry.[1]
-
The Problem: If you only measure MMAF, matrix effects can cause signal fluctuations that look like concentration changes.
-
The D8 Solution: D8-MMAF is spiked into samples at a constant concentration. Because it is chemically identical to MMAF, it experiences the exact same extraction recovery and ionization suppression.
-
Quantification: The ratio of the analyte signal (MMAF) to the internal standard signal (D8-MMAF) is used.[1] Any error affecting MMAF affects D8-MMAF equally, canceling out the error in the ratio.
2. Mass Shift Discrimination
The 8 deuterium atoms create a mass shift (typically +8 Da). This allows the Mass Spectrometer to distinguish the drug from the standard:
-
MMAF (Analyte): Monitored at precursor
fragment .[1][5] -
D8-MMAF (IS): Monitored at precursor
fragment .[1]
Part 4: Visualization of Mechanisms
Diagram 1: Biological Mechanism (MMAF Pathway)[1]
Caption: The intracellular activation pathway of MMAF-ADCs, culminating in tubulin inhibition and apoptosis.[1][7]
Diagram 2: Analytical Mechanism (LC-MS/MS Workflow)
Caption: The bioanalytical workflow using D8-MMAF to correct for extraction and ionization variability.
Part 5: Experimental Protocols
Protocol A: Tubulin Polymerization Inhibition Assay (Biological Validation)
Objective: To verify the potency of the MMAF payload.
Reagents:
-
Purified Tubulin (>99% pure, bovine brain source).[1]
-
GTP (1 mM stock).[1]
-
Paclitaxel (Enhancer Control) / Nocodazole (Inhibitor Control).[1]
Methodology:
-
Preparation: Prepare tubulin reaction buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep on ice.
-
Reconstitution: Dilute purified tubulin to 3 mg/mL in reaction buffer containing 1 mM GTP.
-
Treatment: In a 96-well half-area plate, add 5 µL of MMAF (various concentrations: 0.1 nM – 10 µM) or controls.
-
Initiation: Add 50 µL of the cold tubulin/GTP mix to each well.
-
Measurement: Immediately place plate in a kinetic fluorescence reader pre-warmed to 37°C.
-
Readout: Measure absorbance at 340 nm (turbidity) every 30 seconds for 60 minutes.
-
Analysis: Polymerization is observed as an increase in OD340. MMAF will suppress this curve in a dose-dependent manner.[1] Calculate IC50 based on the Vmax of the polymerization curve.
Protocol B: LC-MS/MS Quantification of MMAF (Analytical Application)
Objective: To quantify free MMAF in plasma using D8-MMAF HCl as the Internal Standard.
Reagents:
-
Analyte: MMAF Reference Standard.
-
IS: D8-MMAF Hydrochloride (100 ng/mL in MeOH).
-
Matrix: Human/Mouse Plasma.
Methodology:
-
Sample Prep: Aliquot 50 µL of plasma sample into a 96-well plate.
-
IS Addition: Add 20 µL of D8-MMAF Working Solution to all wells (except double blanks).
-
Protein Precipitation: Add 200 µL of Acetonitrile (ACN) with 0.1% Formic Acid to precipitate proteins. Vortex for 5 mins @ 1000 rpm.
-
Centrifugation: Centrifuge at 4000g for 15 mins at 4°C.
-
Supernatant Transfer: Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL water.
-
LC-MS/MS Parameters:
-
Calculation: Plot the Area Ratio (Area_MMAF / Area_D8-MMAF) vs. Concentration. Use linear regression (
weighting) to determine sample concentration.[1]
Part 6: Quantitative Data Summary
| Parameter | MMAF (Analyte) | D8-MMAF (Internal Standard) | Impact on Assay |
| Molecular Weight | ~731.97 Da | ~739.97 Da (+8 Da) | Allows mass spectral resolution.[1] |
| Retention Time | ~2.4 min | ~2.4 min | Ensures identical matrix effects. |
| Tubulin IC50 | ~100 - 200 nM | N/A (Not used for bioactivity) | D8 is for analysis only.[1] |
| Membrane Permeability | Low (Charged C-term) | Low (Charged C-term) | Requires cell lysis for intracellular measurement.[1] |
| Linearity Range | 0.1 – 500 ng/mL | Fixed Conc. (e.g., 10 ng/mL) | Defines assay dynamic range. |
References
-
Doronina, S. O., et al. (2006).[1][3] "Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity." Bioconjugate Chemistry.
-
BenchChem. (2025).[1][7][11] "MMAF-d8 hydrochloride: Product Description and Mechanism." BenchChem Technical Library. [1]
-
MedChemExpress. (2024).[1] "MMAF-d8 hydrochloride: Microtubule/Tubulin Inhibitor."[1][2][3][4] MCE Product Monographs.
-
Creative Biolabs. (2024).[1] "Optimization Strategies for ADC and Related Bioanalytical Methods." ADC Technical Guides.
-
Oroudjev, E., et al. (2010).[1] "Mechanism of Action of Auristatin-Based ADCs." Molecular Cancer Therapeutics.
Sources
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MMAF-d8 hydrochloride|安捷凯 [anjiechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The role of belantamab mafodotin for patients with relapsed and/or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
High-Precision Bioanalysis of MMAF-ADCs: Utilizing D8-MMAF Hydrochloride as a Gold-Standard Internal Standard
Topic: High-Precision Bioanalysis of MMAF-ADCs using D8-MMAF Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Bioanalysts, and DMPK Scientists.
Executive Summary: The Critical Role of Free Payload Quantification
In the development of Antibody-Drug Conjugates (ADCs), the stability of the linker-payload complex is a primary determinant of the therapeutic window. Premature release of the cytotoxic payload (Monomethyl auristatin F, or MMAF) in systemic circulation drives off-target toxicity, while insufficient release at the tumor site compromises efficacy.
D8-MMAF hydrochloride (Monomethyl auristatin F-d8 HCl) is the definitive Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of free MMAF in biological matrices. Unlike analog internal standards, D8-MMAF provides identical chromatographic behavior and ionization efficiency to the analyte, enabling precise compensation for matrix effects during LC-MS/MS analysis.
This guide details the technical implementation of D8-MMAF HCl in bioanalytical workflows, serving as a blueprint for assessing linker stability and pharmacokinetic (PK) safety profiles in pre-clinical and clinical ADC development.
Technical Profile: D8-MMAF Hydrochloride[1]
Chemical Identity & Properties
MMAF is a potent tubulin polymerization inhibitor. The "D8" designation indicates the incorporation of eight deuterium atoms, typically on the valine or phenylalanine residues, creating a mass shift of +8 Da.
| Property | Specification |
| Compound Name | D8-Monomethyl auristatin F Hydrochloride |
| Role | Internal Standard (SIL-IS) for LC-MS/MS |
| Molecular Weight | ~740.5 Da (Free Base + 8 Da) |
| Salt Form | Hydrochloride (HCl) for enhanced aqueous solubility |
| Mass Shift | +8 Da (Sufficient to avoid isotopic overlap with natural MMAF) |
| Solubility | Soluble in DMSO, Methanol; Water (variable, pH dependent) |
The Deuterium Advantage
In quantitative bioanalysis, Matrix Effects (ion suppression or enhancement) are the leading cause of assay inaccuracy.
-
Analog IS (e.g., MMAE): Elutes at a different retention time than MMAF. It does not experience the same matrix suppression at the moment of ionization.
-
D8-MMAF (SIL-IS): Co-elutes perfectly with MMAF. Any suppression affecting the analyte affects the IS equally. The ratio remains constant, ensuring accuracy.
Experimental Protocol: Quantification of Free MMAF in Plasma
Objective
To quantify unconjugated (free) MMAF in rat/human plasma with a Lower Limit of Quantification (LLOQ) typically in the low ng/mL or pg/mL range, using D8-MMAF HCl as the internal standard.
Reagents & Materials
-
Analyte: MMAF Reference Standard.
-
Internal Standard: D8-MMAF Hydrochloride (dissolved in DMSO to 1 mg/mL stock).
-
Matrix: Blank Plasma (Rat, Monkey, or Human).
-
Precipitation Agent: Acetonitrile (ACN) or Methanol (MeOH) with 0.1% Formic Acid.
Step-by-Step Workflow
Step 1: Stock Solution Preparation
-
Dissolve D8-MMAF HCl in DMSO to create a 1.0 mg/mL primary stock.
-
Prepare a Working IS Solution by diluting the stock into ACN (e.g., 50 ng/mL). Note: Keep organic solvent high to ensure solubility.
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of plasma sample into a 96-well plate or microcentrifuge tube.
-
Add 200 µL of Working IS Solution (ACN containing D8-MMAF).
-
Mechanism: The organic solvent precipitates plasma proteins while the D8-MMAF equilibrates with the free MMAF in the sample.
-
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a fresh plate.
-
Dilute with 100 µL of water (0.1% Formic Acid) to match initial mobile phase conditions (reduces peak broadening).
Step 3: LC-MS/MS Analysis
-
Column: C18 or C12 Reverse Phase (e.g., Phenomenex Synergi MAX-RP, 2.0 x 50 mm, 4 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3-5 minutes.
Mass Spectrometry Parameters (MRM)
The following transitions are standard for MMAF. The D8 transitions assume a +8 Da shift retained in the fragment ion (typically the loss of methanol or C-terminal cleavage).
Note: Always verify the specific fragmentation pattern of your D8 batch via direct infusion, as labeling sites can vary by vendor.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Type |
| MMAF | 732.5 [M+H]+ | 700.5 (Loss of MeOH) | ~36 eV | Quantifier |
| MMAF | 732.5 [M+H]+ | 520.3 | ~45 eV | Qualifier |
| D8-MMAF | 740.5 [M+H]+ | 708.5 (Loss of MeOH) | ~36 eV | IS Quantifier |
Visualization: The Bioanalytical Logic
Workflow Diagram
This diagram illustrates the parallel processing of the Analyte (MMAF) and the Internal Standard (D8-MMAF), highlighting where the "Self-Validating" correction occurs.
Figure 1: Co-elution of D8-MMAF and MMAF ensures that matrix effects (ion suppression) impact both equally, allowing the ratio to correct the final concentration.
Kinetic Logic of Internal Standard Correction
Why is D8-MMAF superior to an analog? This diagram explains the correction mechanism.
Figure 2: Because D8-MMAF is chemically identical, it experiences the exact same ionization environment as MMAF. The ratio calculation mathematically cancels out the matrix interference.
Strategic Application in ADC Development
Linker Stability Assessment
The presence of free MMAF in plasma is a direct indicator of linker instability.
-
Experiment: Incubate ADC in plasma at 37°C over 0-168 hours.
-
Measurement: Use the D8-MMAF protocol to quantify released free payload at each timepoint.
-
Decision Gate: High free MMAF levels (>1% of Total Antibody) indicate a "leaky" linker, triggering a Go/No-Go decision for the candidate.
Safety & Toxicity Correlation
MMAF is less permeable than MMAE, but free MMAF can still drive ocular toxicity or neutropenia.
-
Protocol: In GLP toxicology studies (Cynomolgus monkey/Rat), plasma samples are drawn to measure "Total Antibody" (ELISA) and "Free Payload" (LC-MS/MS with D8-MMAF).
-
Correlation: Toxicity findings are correlated with the Area Under the Curve (AUC) of the free MMAF, validated by the D8-IS method.
Handling and Stability
-
Storage: Store D8-MMAF HCl powder at -20°C, protected from light and moisture.
-
Solution Stability: D8-MMAF in DMSO is stable for months at -20°C. However, in aqueous buffers (pH > 7), auristatins can undergo isomerization or hydrolysis. Always prepare working standards fresh or store in acidified organic solvents.
-
Isotopic Purity: Ensure the D8 standard has <0.5% D0 (unlabeled) contribution to prevent interference with the analyte signal.
References
-
Molecules (2019). Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry.[1]
-
Source:
-
-
Cayman Chemical.
-
Source:
-
-
MedChemExpress.MMAF-d8 hydrochloride Product Sheet.
-
Source:
-
-
Bioanalysis (2016).
-
Source:
-
Sources
The Role of D8-MMAF in Tubulin Polymerization: Mechanistic Action and Bioanalytical Utility
Executive Summary
D8-MMAF (Deuterated Monomethyl Auristatin F) represents a specialized intersection of structural biology and precision bioanalysis in the development of Antibody-Drug Conjugates (ADCs).[1][2] While chemically functioning as a potent tubulin polymerization inhibitor identical to its non-deuterated parent (MMAF), its "D8" isotopic labeling provides a critical dimension for researchers: the ability to distinguish, track, and quantify payload dynamics with absolute specificity in complex biological matrices.[2]
This guide details the molecular mechanism of D8-MMAF, its interaction with the Vinca domain of
Molecular Mechanism of Action[3][4]
The Target: Tubulin and the Vinca Domain
D8-MMAF is a pentapeptide antimitotic agent. Like MMAF, it targets the Vinca domain , a distinct binding site located at the interface of two longitudinally aligned tubulin dimers (inter-dimer interface).[2][3]
-
Binding Thermodynamics: D8-MMAF binds to the
-tubulin subunit at the positive (+) end of the microtubule.[2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Inhibition Mode: Unlike taxanes (which stabilize microtubules), D8-MMAF acts as a destabilizing agent .[1][2] By binding to the (+) end, it sterically hinders the addition of new tubulin dimers.[2][3]
-
The "Cap" Effect: High-affinity binding effectively "caps" the growing microtubule end.[3] This suppresses dynamic instability —the rapid switching between growth and shrinkage phases essential for mitotic spindle formation.
The Deuterium Advantage (The "D8" Factor)
The "D8" designation refers to the substitution of eight hydrogen atoms with deuterium (
-
Pharmacological Isosterism: Deuterium is non-radioactive and sterically nearly identical to hydrogen. Consequently, D8-MMAF retains the exact binding affinity (
) and ICngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> profile as native MMAF. It inhibits tubulin polymerization with the same potency (typically low nanomolar to picomolar range).[2] -
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond.[2] If the deuteration sites are located at metabolic "soft spots" (sites of CYP450 oxidation), D8-MMAF may exhibit enhanced metabolic stability, prolonging its half-life in vivo compared to MMAF.[1][2]
-
Bioanalytical Specificity: In deep mechanistic studies, D8-MMAF is often used as the Internal Standard (IS) for LC-MS/MS quantification, or as a distinct tracer to separate exogenous drug from endogenous mimics or isobaric interferences.[1][2]
Pathway Visualization
The following diagram illustrates the cascade from ADC internalization to D8-MMAF-mediated mitotic arrest.[1]
Caption: The mechanistic pathway of D8-MMAF, from ADC delivery to tubulin capping and subsequent apoptotic signaling.[1][2][4]
Comparative Data: MMAF vs. D8-MMAF
To validate D8-MMAF as a functional surrogate or superior analog, one must verify that deuteration does not alter the fundamental tubulin inhibitory properties.
| Feature | MMAF (Native) | D8-MMAF (Deuterated) | Relevance |
| Molecular Weight | ~731.97 Da | ~740.02 Da (+8 Da) | Mass shift allows MS separation.[1][2] |
| Target | Identical mechanism.[2] | ||
| Tubulin IC | ~10–100 nM (Assay dependent) | ~10–100 nM | Bio-equivalent potency. |
| Membrane Permeability | Low (Charged C-terminus) | Low (Charged C-terminus) | Requires ADC delivery for efficacy.[2] |
| Metabolic Stability | Susceptible to CYP3A4 | Potential increased stability (KIE) | D8 form may resist specific oxidative dealkylations.[1][2] |
| Primary Utility | Therapeutic Payload | Bioanalytical Standard / Tracer | Used to quantify MMAF or study metabolism.[5] |
Experimental Protocols
Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)
Objective: To confirm D8-MMAF actively inhibits the assembly of purified tubulin into microtubules.
Reagents:
-
PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[1][2]
-
Paclitaxel (Control - Enhancer) and Nocodazole (Control - Inhibitor).[1][2]
Workflow:
-
Preparation: Dilute tubulin to 3 mg/mL in ice-cold PEM buffer containing 1 mM GTP. Keep strictly on ice.
-
Treatment: Add D8-MMAF at varying concentrations (e.g., 0.1, 1.0, 10
M) to a pre-warmed (37°C) 96-well half-area plate. Include DMSO vehicle control.[6] -
Initiation: Pipette the cold tubulin/GTP mixture into the wells.
-
Measurement: Immediately place in a kinetic plate reader heated to 37°C. Measure Absorbance at 340 nm (A340) every 30 seconds for 60 minutes.
-
Analysis:
-
Polymerization Phase: A340 increases as microtubules form.
-
Steady State: A340 plateaus.
-
Result: D8-MMAF treated wells should show a dose-dependent reduction in the V
of the growth curve and a lower final plateau compared to control.[2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-
Protocol B: Intracellular Quantitation via LC-MS/MS
Objective: To correlate the phenotypic effect (polymerization inhibition) with the exact intracellular concentration of the free payload.[2]
Workflow:
-
Cell Lysis: Treat tumor cells with ADC or D8-MMAF. Wash 3x with ice-cold PBS to remove extracellular drug.[1] Lyse cells using MeOH/H2O (80:20) containing MMAF-D0 (native) as the internal standard (inverse labeling strategy).[1][2]
-
Extraction: Vortex and centrifuge (15,000 x g, 10 min) to precipitate proteins (including tubulin). Collect supernatant.
-
LC-MS/MS Setup:
-
Calculation: Calculate intracellular concentration using the peak area ratio of D8-MMAF / MMAF-D0.
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating D8-MMAF activity.
Caption: Dual-phase workflow: confirming mechanism via turbidimetry (left) and verifying intracellular delivery via Mass Spec (right).
References
-
Doronina, S. O., et al. (2006).[1][2] Development of potent monoclonal antibody auristatin conjugates for cancer therapy. Nature Biotechnology. [Link]
-
Bai, R., et al. (1990).[1][2] Dolastatin 10, a powerful cytostatic peptide derived from a marine animal: Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain. Molecular Pharmacology. [Link]
-
Maderna, A., & Leverett, C. A. (2012).[1][2] Recent advances in antibody-drug conjugates. Drug Discovery Today. [Link]
-
Creative Biolabs. (2024).[2] D8-MMAF Product Characterization and ADC Payloads. [Link]
-
Waight, A. B., et al. (2016).[1][2] Structural basis of microtubule destabilization by potent auristatin anti-mitotics. PLOS ONE. [Link][1][2]
Sources
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. D8-MMAF hydrochloride | Benchchem [benchchem.com]
- 6. MMAF | Microtubule Associated | TargetMol [targetmol.com]
Technical Guide: D8-MMAF Hydrochloride in Antibody-Drug Conjugate (ADC) Development
[1]
Executive Summary
Monomethyl Auristatin F (MMAF) is a potent antimitotic auristatin derivative used as a cytotoxic payload in Antibody-Drug Conjugates (ADCs), such as belantamab mafodotin.[1][2][3][4] Unlike its permeable counterpart MMAE, MMAF possesses a charged C-terminal phenylalanine residue that limits passive membrane diffusion, thereby reducing bystander toxicity and widening the therapeutic index.[1]
D8-MMAF Hydrochloride is the deuterium-labeled isotopolog of MMAF.[1][5][6][7][8] While it retains the cytotoxic mechanism of the parent molecule, its primary application in drug development is as a Stable Isotope-Labeled Internal Standard (SIL-IS) .[1] It is the gold standard for the precise quantification of MMAF in complex biological matrices (plasma, tumor homogenates) during Pharmacokinetic (PK) and Toxicokinetic (TK) studies.[1]
This guide details the physicochemical properties of MMAF/D8-MMAF, their mechanism of action, and the critical bioanalytical workflows required to validate MMAF-based ADCs using the D8 variant.
Molecular Profile & Mechanism of Action[9]
Chemical Distinction
The core structure of MMAF is a pentapeptide mimetic derived from dolastatin 10.[8] The "D8" variant incorporates eight deuterium atoms, typically at stable metabolic positions (e.g., the valine or dolaproine subunits) to ensure the mass shift is retained during analysis but does not alter the compound's chromatographic retention time significantly.[1]
| Feature | MMAF Hydrochloride (Therapeutic Payload) | D8-MMAF Hydrochloride (Analytical Standard) |
| Role | Cytotoxic Payload (Warhead) | Internal Standard (Bioanalysis) |
| Molecular Weight | ~731.5 g/mol (Free base) | ~739.5 g/mol (+8 Da mass shift) |
| Membrane Permeability | Low (Charged C-terminus) | Low (Identical to MMAF) |
| Primary Utility | Tumor cell killing via ADCs | Correcting matrix effects/recovery in LC-MS |
Mechanism of Cytotoxicity (Tubulin Inhibition)
Both MMAF and D8-MMAF function as potent inhibitors of tubulin polymerization.[1] However, in a clinical setting, this mechanism is relevant to the released MMAF payload after the ADC is internalized.
-
Binding: MMAF binds to the vinca peptide binding site on
-tubulin.[9] -
Disruption: It inhibits the GTP-dependent polymerization of microtubules.
-
Arrest: This suppression of microtubule dynamics prevents mitotic spindle formation, leading to cell cycle arrest at the G2/M phase.[2][9]
-
Death: Prolonged arrest triggers apoptotic signaling pathways (e.g., Bcl-2 phosphorylation).[1]
Visualization: MMAF-ADC Intracellular Activation Pathway[1]
Figure 1: The intracellular activation cascade of MMAF-based ADCs.[1] D8-MMAF mimics the 'Release' stage behavior in analytical assays.
The Strategic Utility of D8-MMAF in Bioanalysis[8]
In ADC development, quantifying the "free payload" (unconjugated toxin) is a critical safety parameter.[1] High levels of free MMAF in circulation correlate with systemic toxicity (neutropenia, ocular toxicity).[1]
Why D8-MMAF is Mandatory:
-
Matrix Effect Correction: Biological matrices (plasma) contain phospholipids that suppress ionization in Mass Spectrometry.[1] D8-MMAF co-elutes with MMAF, experiencing the exact same suppression, allowing for perfect normalization.[1]
-
Recovery Normalization: Any loss of MMAF during extraction (protein precipitation) is mirrored by D8-MMAF, ensuring calculated concentrations remain accurate.
-
Regulatory Compliance: FDA/EMA bioanalytical guidelines (BMV) strongly recommend Stable Isotope-Labeled Internal Standards (SIL-IS) for regulated PK assays.[1]
Experimental Protocol: LC-MS/MS Quantification
This protocol describes the quantification of free MMAF in rat/human plasma using D8-MMAF HCl as the internal standard.
Reagents & Preparation
-
Internal Standard (IS): D8-MMAF Hydrochloride (100 ng/mL working solution in 50:50 MeOH:H2O).[1]
-
Matrix: K2EDTA Plasma (Rat or Human).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Extraction Workflow (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.
-
Spike IS: Add 10 µL of D8-MMAF working solution to all samples (except double blanks).
-
Precipitate: Add 200 µL of Acetonitrile (cold) to precipitate plasma proteins.
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifuge: Spin at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a clean plate.
-
Dilute: Add 100 µL of Mobile Phase A (Water) to match initial mobile phase composition.
LC-MS/MS Parameters[1]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Ionization: ESI Positive Mode (MMAF is a peptide mimetic, ionizes well as [M+H]+ or [M+2H]2+).[1]
MRM Transitions (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| MMAF | 732.5 [M+H]+ | 686.5 (Loss of fragment) | 35 |
| D8-MMAF | 740.5 [M+H]+ | 694.5 (Corresponding fragment) | 35 |[1]
Note: Precursor masses may vary slightly based on the specific salt form and deuteration pattern provided by the vendor.
Visualization: Bioanalytical Workflow
Figure 2: Step-by-step extraction and quantification workflow using D8-MMAF.[1]
References
-
Doronina, S. O., et al. (2006).[1] "Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity." Bioconjugate Chemistry. Link[1]
-
Okeley, N. M., et al. (2013).[1] "Intracellular activation of SGN-35, a potent anti-CD30 antibody-drug conjugate."[1] Clinical Cancer Research. Link
-
FDA Center for Drug Evaluation and Research. (2018).[1] "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Link
-
MedChemExpress. "MMAF-d8 hydrochloride Product Information." MedChemExpress. Link
-
BenchChem. "D8-MMAF hydrochloride: Technical Profile."[1] BenchChem.[9] Link
Sources
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. D8-MMAF hydrochloride | Benchchem [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
chemical structure and properties of D8-MMAF hydrochloride
Advanced Characterization and Bioanalytical Applications in ADC Development[1]
Executive Summary
D8-MMAF hydrochloride is the deuterated hydrochloride salt of Monomethyl Auristatin F (MMAF), a potent antimitotic auristatin derivative.[1][2] While MMAF serves as the cytotoxic payload in clinically approved Antibody-Drug Conjugates (ADCs) such as belantamab mafodotin, D8-MMAF functions as the critical Internal Standard (IS) for the precise quantification of free payload concentrations in biological matrices via LC-MS/MS.[1] This guide delineates its chemical properties, mechanistic context, and validated protocols for bioanalytical workflows.
Chemical Identity and Structural Analysis[3]
MMAF is a synthetic pentapeptide mimic of the marine natural product dolastatin 10. It differs from its analogue MMAE (Monomethyl Auristatin E) by the presence of a charged C-terminal phenylalanine residue, which significantly reduces its cell permeability and systemic toxicity as a free drug.[1][3][]
D8-MMAF incorporates eight deuterium atoms (
Table 1: Chemical Specifications
| Property | Specification |
| Compound Name | D8-MMAF Hydrochloride |
| Chemical Name | Monomethyl Auristatin F-d8 (hydrochloride) |
| Molecular Formula | |
| Molecular Weight | ~776.5 g/mol (Salt form); ~740.0 g/mol (Free base + D8) |
| Core Scaffold | N-methylvaline-valine-dolaisoleuine-dolaproine-phenylalanine |
| Isotopic Purity | Typically |
| Form | Solid (White to off-white powder) |
| Solubility | Soluble in DMSO ( |
Technical Note on Salt Form: The hydrochloride salt improves the aqueous solubility and stability of the compound compared to the free base, facilitating the preparation of stock solutions for bioassays.
Pharmacological Context: Mechanism of Action[8][9][10]
To understand the utility of D8-MMAF, one must understand the behavior of the parent payload. MMAF acts by binding to the vinca domain of tubulin, inhibiting microtubule polymerization.[5] This leads to G2/M phase arrest and apoptosis.[3]
In ADC development, MMAF is linked to a monoclonal antibody.[3][][6] Upon internalization, the linker is cleaved, releasing free MMAF. The following diagram illustrates the intracellular pathway that necessitates the quantification of released MMAF using D8-MMAF.
Figure 1: Intracellular catabolism of MMAF-based ADCs leading to payload release and tubulin inhibition.[1][7]
Bioanalytical Application: The Internal Standard
The primary application of D8-MMAF hydrochloride is in Pharmacokinetic (PK) and Toxicokinetic (TK) studies.[1] Quantifying "free payload" (unconjugated MMAF) is a regulatory requirement to assess systemic toxicity.[1]
Why D8-MMAF?
-
Matrix Effect Correction: Biological matrices (plasma, serum) contain phospholipids that suppress ionization in ESI-MS.[1] Because D8-MMAF co-elutes with MMAF (same retention time), it experiences the exact same suppression/enhancement, allowing for perfect normalization.[1]
-
Extraction Efficiency: It compensates for analyte loss during protein precipitation or solid-phase extraction (SPE).[1]
-
Carrier Effect: In trace analysis (low ng/mL), the IS can act as a carrier to prevent adsorption of the analyte to container walls.
Experimental Protocol: LC-MS/MS Quantification
This protocol outlines a validated workflow for quantifying MMAF in human plasma using D8-MMAF as the internal standard.
Phase A: Reagent Preparation
-
Stock Solution (1 mg/mL): Dissolve 1 mg of D8-MMAF HCl in 1 mL of DMSO. Vortex for 1 minute.
-
Storage: Aliquot into amber glass vials and store at -80°C. Stable for 6 months.
-
-
Working IS Solution (50 ng/mL): Dilute the stock solution in 50:50 Methanol:Water. Prepare fresh daily.
Phase B: Sample Extraction (Protein Precipitation)
Rationale: Simple precipitation is preferred over SPE for auristatins to minimize adsorptive losses.
-
Aliquot: Transfer 50 µL of plasma sample (or calibration standard) into a 1.5 mL Eppendorf tube.
-
Spike IS: Add 20 µL of Working IS Solution (D8-MMAF) to every tube (except double blanks).
-
Precipitate: Add 200 µL of chilled Acetonitrile (containing 0.1% Formic Acid).
-
Agitate: Vortex vigorously for 2 minutes.
-
Clarify: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water (to improve peak shape during injection).
Phase C: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (or Methanol).
-
Gradient:
-
Detection: Positive ESI, MRM Mode.
Bioanalytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for MMAF quantification using D8-MMAF.[1]
Handling, Stability, and Safety
-
Light Sensitivity: Auristatins are light-sensitive.[1] All extraction steps should be performed under low-light conditions or using amber glassware.[1]
-
Adsorption: MMAF is hydrophobic and "sticky." Avoid using pure aqueous solvents for storage; maintain at least 20% organic solvent in working solutions.
-
Toxicity: D8-MMAF is a cytotoxic agent (though used in small quantities).[1] Handle in a fume hood with appropriate PPE (gloves, goggles).[1]
-
Stability:
-
Solid: Stable for >1 year at -20°C.[1]
-
DMSO Stock: Stable for 6 months at -80°C. Avoid repeated freeze-thaw cycles (aliquot single-use vials).
-
References
-
Mechanism of Action & Structure
-
Doronina, S. O., et al. (2006).[1] "Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity." Bioconjugate Chemistry.
-
-
Bioanalytical Method Validation
-
FDA Guidance for Industry. (2018).[1] "Bioanalytical Method Validation."
-
-
MMAF Pharmacokinetics
-
LC-MS/MS Application
-
Creative Proteomics. "Analysis of Antibody-Drug Conjugates (ADCs) by LC-MS/MS."
-
-
Chemical Properties & Safety
Sources
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. D8-MMAF hydrochloride | Benchchem [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 9. medchemexpress.com [medchemexpress.com]
D8-MMAF hydrochloride's role in inducing G2/M cell cycle arrest
Technical Guide: D8-MMAF Hydrochloride & G2/M Cell Cycle Arrest
Executive Summary
D8-MMAF hydrochloride is the deuterated isotopolog of Monomethyl Auristatin F (MMAF), a potent antimitotic agent widely utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][2][3][4] While D8-MMAF retains the pharmacological potency to induce G2/M cell cycle arrest via tubulin depolymerization, its primary role in drug development is as a Stable Isotope Internal Standard (SIIS) .[2] It enables the precise quantification of intracellular MMAF concentrations required to trigger the Spindle Assembly Checkpoint (SAC), distinguishing the therapeutic payload from biological matrices during LC-MS/MS bioanalysis.
This guide details the mechanistic pathway of MMAF-induced arrest, the specific analytical utility of the D8 variant in validating this mechanism, and the experimental protocols for assessing G2/M blockade.
Chemical & Pharmacological Profile
To understand the role of D8-MMAF, one must first deconstruct the parent molecule, MMAF, and the significance of the deuterium modification.
| Feature | Monomethyl Auristatin F (MMAF) | D8-MMAF Hydrochloride |
| Role | Therapeutic Cytotoxic Payload | Analytical Internal Standard (SIIS) |
| Mechanism | Tubulin Polymerization Inhibitor | Mass Spectrometry Tracer |
| Modification | C-terminal Phenylalanine (Charged) | Deuterium substitution (d8) at stable sites |
| Permeability | Low (Requires ADC internalization) | Low (Identical to MMAF) |
| Primary Use | Inducing Apoptosis in Cancer Cells | Quantifying MMAF in PK/PD studies |
The "D8" Distinction:
The "D8" designation refers to the substitution of eight hydrogen atoms (
Mechanism of Action: The Tubulin-SAC Axis
MMAF (and by extension, D8-MMAF) functions as a destabilizing agent of the microtubule network.[1][2][5][6] Unlike taxanes, which stabilize microtubules, auristatins inhibit polymerization.
The Signaling Cascade
-
Internalization: As an ADC payload, MMAF enters the cell via receptor-mediated endocytosis.[7][8][9]
-
Release: Lysosomal proteases (e.g., Cathepsin B)[2][7] cleave the linker, releasing free MMAF into the cytosol.
-
Target Binding: MMAF binds to the Vinca peptide site on
-tubulin. -
Depolymerization: This binding prevents the formation of the mitotic spindle.
-
Checkpoint Activation: The kinetochores of the chromosomes fail to attach to spindle fibers. This "lack of tension" activates the Spindle Assembly Checkpoint (SAC) .[10]
-
G2/M Arrest: The SAC inhibits the Anaphase-Promoting Complex (APC/C), locking the cell in the G2/M phase.
-
Apoptosis: Prolonged arrest leads to the accumulation of Cyclin B1 and eventual initiation of apoptosis (mitotic catastrophe).
Pathway Visualization
Caption: The mechanistic pathway of MMAF-induced G2/M arrest, highlighting the analytical intersection where D8-MMAF is used to quantify cytosolic drug load.
Experimental Protocols
To scientifically validate the role of MMAF in G2/M arrest, two parallel workflows are required: Phenotypic Analysis (Flow Cytometry) and Quantitative Validation (LC-MS using D8-MMAF).[2]
Protocol A: Assessment of G2/M Arrest (Flow Cytometry)
Objective: To visualize the accumulation of cells in the G2/M phase (4N DNA content).
-
Cell Preparation:
-
Fixation:
-
Harvest cells and wash with cold PBS.
-
Fix slowly in 70% ice-cold ethanol (add dropwise while vortexing to prevent clumping). Incubate at -20°C for
2 hours.
-
-
Staining:
-
Wash cells with PBS to remove ethanol.
-
Resuspend in Propidium Iodide (PI) / RNase A solution .[2]
-
Note: RNase is critical to ensure PI binds only to DNA, not RNA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Acquisition:
-
Analyze on a Flow Cytometer (excitation 488 nm, emission ~600 nm).
-
Gating Strategy: Exclude doublets (FSC-A vs FSC-H).
-
-
Interpretation:
-
G0/G1: 2N DNA peak.
-
G2/M: 4N DNA peak. MMAF treatment causes a distinct shift, increasing the G2/M population from ~15% (control) to >60%.[2]
-
Protocol B: Intracellular Quantitation (Using D8-MMAF)
Objective: To correlate the degree of G2/M arrest with the exact intracellular concentration of MMAF.
-
Extraction:
-
Harvest treated cell pellet (
cells). -
Add extraction solvent (Methanol/Acetonitrile 50:50) containing D8-MMAF Hydrochloride (Internal Standard) at a fixed concentration (e.g., 10 nM).[2]
-
-
Homogenization:
-
Lyse cells (sonication or bead beating) to release intracellular MMAF.[2]
-
Centrifuge at 15,000 x g for 10 mins to precipitate proteins.
-
-
LC-MS/MS Analysis:
-
Calculation:
-
Calculate the Area Ratio:
. -
This ratio corrects for matrix effects and extraction efficiency, providing a highly accurate measure of the drug load responsible for the observed G2/M arrest.
-
Data Interpretation & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| No G2/M Arrest observed | Drug efflux pumps (MDR1) active.[2] | Verify cell line sensitivity; MMAF is a substrate for efflux pumps. |
| High Sub-G1 Population | Excessive toxicity/Late apoptosis. | Reduce incubation time (catch the arrest before death).[2] |
| D8-MMAF Signal Low | Ion suppression in MS. | Improve sample cleanup (SPE) or dilute sample.[2] |
| Broad G2/M Peak | Doublet contamination. | Tighten FSC-A vs FSC-H gating in flow cytometry. |
References
-
BenchChem. A Technical Guide to the Mechanism of Action of MMAF Sodium in Cancer Cells.Link[2]
-
MedChemExpress. D8-MMAF hydrochloride Product Information & Biological Activity.[6]Link[2]
-
Taylor & Francis Online. Monomethyl auristatin F – Knowledge and References.Link[2]
-
BOC Sciences. What is Monomethyl Auristatin F (MMAF)? Structure and ADC Usage.[2]
-
Blood (ASH Publications). Novel anti–B-cell maturation antigen antibody-drug conjugate (GSK2857916) selectively induces killing of multiple myeloma.[2]Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. D8-MMAF hydrochloride | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Utilization of D8-MMAF Hydrochloride in ADC Bioanalysis & Pharmacology
[1]
Executive Summary
D8-MMAF Hydrochloride (Monomethyl Auristatin F-d8) is the stable isotope-labeled analog of the potent antimitotic agent MMAF.[] In the development of Antibody-Drug Conjugates (ADCs), it serves as the "Gold Standard" Internal Standard (IS) for LC-MS/MS bioanalysis.[] Its physicochemical equivalence to the parent drug, combined with a distinct mass shift (+8 Da), allows for the rigorous correction of matrix effects, extraction efficiency, and ionization variability during in-vitro stability and release assays.
This guide details the preliminary in-vitro workflows required to validate ADC stability and cleavage mechanics using D8-MMAF as the quantitative anchor.
Part 1: Molecular Architecture & Mechanism
The Payload: MMAF vs. MMAE
MMAF is a synthetic antineoplastic agent derived from dolastatin 10.[] Unlike its cousin MMAE (Monomethyl Auristatin E), MMAF possesses a C-terminal phenylalanine residue with a free carboxylic acid.[]
-
Mechanism: Binds to tubulin, inhibiting microtubule polymerization and inducing G2/M phase arrest.[]
-
Permeability Constraint: The charged carboxylate group at physiological pH renders MMAF significantly less cell-permeable than MMAE.[] This reduces "bystander killing" but necessitates a cleavable linker for intracellular potency.
The Reagent: D8-MMAF Hydrochloride[1][3][4][5]
-
Chemical Identity: Deuterated Monomethyl Auristatin F (MMAF-d8) HCl salt.[][3]
-
Key Property: Co-elutes with non-deuterated MMAF in reverse-phase chromatography but is spectrally distinct, ensuring identical ionization suppression/enhancement profiles.[]
Figure 1: Mechanism of Action for MMAF ADCs and the integration of D8-MMAF in the bioanalytical quantification workflow.
Part 2: Critical Reagent Preparation
Safety Warning: MMAF is a picomolar toxin. Handle in a BSL-2 facility within a chemical fume hood.[] Double-glove and use specific cytotoxic waste disposal protocols.[]
Solubility & Stock Preparation
MMAF hydrochloride is hydrophilic compared to MMAE but still requires organic co-solvents for high-concentration stocks.[]
| Parameter | Specification | Protocol Note |
| Solvent | DMSO (Dimethyl sulfoxide) | Preferred for stock (1–10 mM).[] |
| Alternative | DMF (Dimethylformamide) | Acceptable; avoid alcohols for long-term storage (transesterification risk).[] |
| Aqueous Solubility | Moderate | Soluble in water/buffers up to ~1 mg/mL, but stability is lower than in DMSO. |
| Storage | -80°C (Desiccated) | Stable for >12 months.[] Avoid freeze-thaw cycles (aliquot immediately). |
Part 3: In-Vitro Enzymatic Cleavage Assay (Cathepsin B)[1][7]
This assay validates the "release" mechanism of the ADC. You will use D8-MMAF to quantify the kinetics of payload release when the ADC is exposed to lysosomal enzymes.
Rationale
Most MMAF ADCs utilize a protease-cleavable linker (e.g., Val-Cit or Val-Ala).[] Cathepsin B is the primary lysosomal protease responsible for cleavage.[] This assay proves the linker releases the authentic payload (MMAF) and not a metabolite.
Protocol Workflow
-
Enzyme Activation:
-
Activate Recombinant Human Cathepsin B (10 µg/mL) in Acetate Buffer (25 mM, pH 5.0) containing 1 mM DTT (Dithiothreitol).
-
Incubate: 15 minutes at 37°C. (DTT reduces the active site cysteine).
-
-
Reaction Initiation:
-
Add ADC substrate (final conc. 5–10 µM) to the activated enzyme.
-
Control: Incubate ADC in buffer without enzyme (stability control).
-
-
Time-Course Sampling:
-
Harvest aliquots (50 µL) at T=0, 15, 30, 60, 120 min, and 24h.
-
-
Quenching & IS Spiking (Critical Step):
-
Add 150 µL of ice-cold Acetonitrile containing 100 nM D8-MMAF Hydrochloride .
-
Function: The acetonitrile precipitates proteins/enzymes, stopping the reaction. The D8-MMAF corrects for any loss of analyte during the subsequent centrifugation.
-
-
Analysis:
-
Centrifuge (10,000 x g, 10 min).
-
Inject supernatant into LC-MS/MS.[]
-
Data Calculation
Calculate the concentration of released MMAF using the area ratio:
Part 4: Plasma Stability Profiling
Before in-vivo studies, the ADC must demonstrate stability in plasma (preventing premature release).[]
Protocol
-
Incubation: Spike ADC (10 µg/mL) into pooled human/cynomolgus plasma. Incubate at 37°C.
-
Sampling: Aliquot at 0h, 24h, 48h, 96h.
-
Extraction: Perform Protein Precipitation (PPT) using Acetonitrile spiked with D8-MMAF .
-
Readout:
-
Low Release (Desired): <1-2% free MMAF detected relative to total payload.
-
High Release (Failure): Indicates linker instability (e.g., premature ester hydrolysis or non-specific protease activity).
-
Figure 2: Step-by-step bioanalytical extraction workflow utilizing D8-MMAF for error correction.
Part 5: Cytotoxicity Verification (MMAF vs. ADC)
While D8-MMAF is an analytical tool, understanding the pharmacology of the parent MMAF is vital for interpreting "free drug" controls.
The "Permeability Gap" Experiment
To validate that your ADC works via internalization (and not extracellular cleavage), you must compare the cytotoxicity of the ADC vs. Free MMAF.
-
Cell Lines:
-
Target Positive: e.g., Karpas 299 (CD30+), SK-BR-3 (HER2+).[]
-
Target Negative: e.g., MCF-7 (if antigen-negative).[]
-
-
Method:
-
Seed cells (3,000/well) in 96-well plates.
-
Treat with serial dilutions of Free MMAF (use non-deuterated for cost, or D8 if tracking uptake) vs. ADC .
-
Incubate 72–96 hours.
-
Readout: CellTiter-Glo (ATP luminescence).[]
-
Expected Results
-
Free MMAF: High IC50 (typically 100–200 nM) due to poor permeability.
-
ADC: Low IC50 (typically 0.1–10 nM) on antigen-positive cells.[]
-
Interpretation: If Free MMAF is highly potent (<10 nM), your cell line may have high pinocytosis rates or the drug is entering via transporters, which complicates the therapeutic window.
References
-
Doronina, S. O., et al. (2003). Development of potent monoclonal antibody auristatin conjugates for cancer therapy. Nature Biotechnology, 21(7), 778-784.[]
-
[]
-
-
Okeley, N. M., et al. (2013). Intracellular activation of SGN-35, a potent anti-CD30 antibody-drug conjugate.[] Clinical Cancer Research, 19(14), 3878-3886.[]
-
Sanderson, R. J., et al. (2005). In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate.[] Clinical Cancer Research, 11(2), 843-852.[]
-
[]
-
-
MedChemExpress.
-
[]
-
Introduction to Auristatin Derivatives in Cancer Research: A Technical Guide
Executive Summary
Auristatins represent a cornerstone class of cytotoxic payloads in the landscape of Antibody-Drug Conjugates (ADCs).[1][2][3] Derived from the natural product Dolastatin 10, these synthetic peptides—primarily Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) —exhibit picomolar potency by inhibiting tubulin polymerization.[4]
This guide provides a technical deep-dive into the structure-activity relationships (SAR), mechanistic differentiators, and bioconjugation protocols necessary for leveraging auristatins in oncology drug development. It is designed for researchers requiring actionable protocols and mechanistic clarity to optimize ADC design.
Chemical Foundation & Structure-Activity Relationship (SAR)
The transition from the natural product Dolastatin 10 to synthetic auristatins was driven by the need for stable, conjugatable handles without compromising potency.
The Core Scaffold
Both MMAE and MMAF share a pentapeptide backbone.[5] The critical divergence lies at the C-terminus, which dictates their physicochemical properties and, consequently, their clinical application.
-
MMAE (Monomethyl Auristatin E):
-
MMAF (Monomethyl Auristatin F):
Comparative Technical Specifications
| Feature | MMAE (Vedotin) | MMAF (Mafodotin) |
| C-Terminal Residue | Norephedrine (Neutral) | Phenylalanine (Anionic) |
| Membrane Permeability | High | Low |
| Bystander Effect | Potent (Kills Ag- neighbors) | Negligible |
| Primary Indication | Heterogeneous tumors (Solid/Heme) | Homogeneous / Leaky vasculature |
| Typical Linker | Cleavable (e.g., Val-Cit) | Non-cleavable (e.g., mc) |
| Potency (Free Drug) | High (IC50 ~10-100 pM) | Lower (due to poor uptake) |
Mechanism of Action (MOA)[1]
The efficacy of auristatin-based ADCs relies on a precise intracellular cascade.[2] Upon binding to the target antigen, the ADC is internalized via receptor-mediated endocytosis.[2][8][9][10][11]
Signaling Pathway Visualization
Figure 1: The intracellular processing pathway of an auristatin-based ADC, culminating in microtubule disruption.
The Bystander Effect Mechanism
For MMAE, once released in the lysosome, the free drug can diffuse out of the target cell and enter surrounding cells.[8] This is critical for treating tumors with heterogeneous antigen expression , where not all tumor cells express the target receptor.[4] MMAF, being charged, remains trapped, killing only the antigen-positive cell.
Technical Workflow: Cysteine-Maleimide Conjugation
The most common conjugation method for auristatins (e.g., Brentuximab vedotin) utilizes the reduction of interchain disulfides followed by reaction with a maleimide-linker-payload.[9]
Experimental Protocol: Partial Reduction & Conjugation
Objective: Generate an ADC with a Drug-to-Antibody Ratio (DAR) of ~4.0.
Materials:
-
Monoclonal Antibody (mAb) in PBS (pH 7.4).[12]
-
TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.
-
Linker-Payload: mc-vc-PAB-MMAE (dissolved in DMSO).
-
DTPA (Diethylenetriaminepentaacetic acid) chelator.
Step-by-Step Procedure:
-
Preparation:
-
Adjust mAb concentration to 5-10 mg/mL in PBS containing 1 mM DTPA.
-
Note: DTPA prevents metal-catalyzed oxidation of thiols.
-
-
Partial Reduction:
-
Conjugation:
-
Cool the reduced mAb to room temperature.
-
Add mc-vc-PAB-MMAE (dissolved in DMSO) at 4-5 molar equivalents per mAb. Ensure final DMSO concentration is <10% to prevent precipitation.
-
Incubate at 4°C for 1 hour with gentle rocking.
-
-
Quenching:
-
Add N-acetylcysteine (20x molar excess over payload) to quench unreacted maleimide groups. Incubate for 15 minutes.
-
-
Purification:
-
Purify via Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove free drug and organic solvent.
-
Conjugation Workflow Diagram
Figure 2: Step-by-step workflow for generating a cysteine-linked auristatin ADC.
Clinical Landscape & Approved Agents[14][15][16]
The success of auristatins is validated by multiple FDA approvals. The choice of linker (cleavable vs. non-cleavable) is often paired with the payload type (MMAE vs. MMAF) to optimize the therapeutic index.
| Trade Name | Generic Name | Target | Payload | Linker Type | Indication |
| Adcetris | Brentuximab vedotin | CD30 | MMAE | Cleavable (Val-Cit) | Hodgkin Lymphoma, ALCL |
| Polivy | Polatuzumab vedotin | CD79b | MMAE | Cleavable (Val-Cit) | DLBCL |
| Padcev | Enfortumab vedotin | Nectin-4 | MMAE | Cleavable (Val-Cit) | Urothelial Cancer |
| Tivdak | Tisotumab vedotin | Tissue Factor | MMAE | Cleavable (Val-Cit) | Cervical Cancer |
| Blenrep * | Belantamab mafodotin | BCMA | MMAF | Non-cleavable (mc) | Multiple Myeloma |
*Note: Blenrep was withdrawn from the US market in 2022 at the request of the FDA following the DREAMM-3 confirmatory trial but remains a critical case study for MMAF immunoconjugates.
Resistance & Future Directions
Mechanisms of Resistance
Despite their potency, tumors can develop resistance to auristatin ADCs through:
-
MDR1/P-gp Efflux: MMAE is a substrate for the P-glycoprotein efflux pump, which can eject the payload before it binds tubulin.
-
Antigen Downregulation: Reduction in surface antigen expression limits ADC uptake.
-
Lysosomal Dysfunction: Impaired acidification or protease activity prevents linker cleavage.
Future Innovations
-
Non-P-gp Substrates: Developing auristatin analogs that evade efflux pumps.
-
Site-Specific Conjugation: Moving beyond stochastic cysteine conjugation to engineered cysteines (e.g., THIOMAB) or enzymatic conjugation for precise DAR control (DAR 2 or 4), improving pharmacokinetics.
References
-
Doronina, S. O., et al. (2003). Development of potent monoclonal antibody auristatin conjugates for cancer therapy. Nature Biotechnology.
-
Senter, P. D., & Sievers, E. L. (2012). The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma. Nature Biotechnology.
-
Li, F., et al. (2016). Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models. Cancer Research.[7]
-
FDA. (2019). FDA approves polatuzumab vedotin-piiq for diffuse large B-cell lymphoma. FDA.gov.
-
BenchChem. (2025).[2][4][6] Head-to-Head Comparison of MMAE and MMAF Antibody-Drug Conjugates. BenchChem Technical Guides.
-
Creative Biolabs. (2018).[1] Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF.[1][2][3][4][6][7][13] Creative Biolabs.
Sources
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Making sure you're not a bot! [helda-test-22.hulib.helsinki.fi]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanisms of resistance to antibody-drug conjugates in cancer therapy: molecular basis and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. kinampark.com [kinampark.com]
- 13. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
Precision Isotopes: A Technical Guide to Deuterated Therapeutics in Oncology
Topic: Exploring the Applications of Deuterated Compounds in Oncology Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of deuterium (
This guide analyzes the mechanistic underpinnings of the Kinetic Isotope Effect (KIE), details the clinical superiority of deuterated agents like Donafenib and Deutenzalutamide, and outlines the regulatory pathways that make this approach commercially viable.
Part 1: The Mechanistic Basis – Physics of the C-D Bond
The efficacy of deuterated drugs rests on a fundamental quantum mechanical property: the Primary Kinetic Isotope Effect (PKIE) .
Zero-Point Energy and Bond Strength
Deuterium is twice as heavy as protium (
-
Bond Dissociation Energy (BDE): The C-D bond is approximately 6–10 times stronger than the C-H bond.
-
Activation Energy (
): Cleaving a C-D bond requires significantly higher activation energy.
Metabolic Stability and CYP450 Attenuation
Cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9) typically metabolize drugs via oxidative cleavage of C-H bonds (hydroxylation, N-dealkylation).
-
The Mechanism: By substituting hydrogen with deuterium at "metabolic soft spots" (sites of enzymatic attack), the rate of bond cleavage (
) is reduced compared to the proteo-form ( ). -
The Result: If
(the isotope effect) is significant (typically >2), the drug's systemic clearance decreases, extending half-life ( ) and increasing Area Under the Curve (AUC).
Visualization: The Kinetic Isotope Effect Pathway
Figure 1: Mechanism of Kinetic Isotope Effect (KIE) preventing rapid oxidative metabolism and reducing toxic metabolite formation.
Part 2: Strategic Design in Oncology
In oncology, the "Deuterium Switch" strategy focuses on existing approved kinase inhibitors or receptor antagonists. The goal is not to change what the drug targets, but how long it stays active and how safe it is.
The "Metabolic Switch" Phenomenon
Deuteration does not just slow metabolism; it can redirect it. If the primary metabolic pathway produces a toxic intermediate (e.g., a reactive quinone), deuterating that site can force the enzyme to process the drug via a secondary, safer pathway (e.g., glucuronidation).
Case Study A: Donafenib (Zelgen Biopharmaceuticals)
The Challenge: Sorafenib, a standard-of-care for Hepatocellular Carcinoma (HCC), suffers from poor bioavailability and significant toxicity (hand-foot skin reaction), limiting dose intensity. The Solution: Donafenib is a trideuterated N-methyl derivative of sorafenib.[5] The Outcome: The deuterium substitution stabilizes the N-methyl group against demethylation, improving pharmacokinetic exposure.[4]
Table 1: Head-to-Head Comparison (ZGDH3 Trial Data)
| Parameter | Sorafenib (Parent) | Donafenib (Deuterated) | Clinical Impact |
| Median Overall Survival (mOS) | 10.3 months | 12.1 months | Statistically significant superiority (p=0.0245) |
| Hazard Ratio (HR) | Reference | 0.831 | 17% reduction in risk of death |
| Grade ≥3 Adverse Events | 50% | 38% | Improved tolerability profile |
| Hand-Foot Skin Reaction | High Incidence | Reduced | Better quality of life |
Case Study B: Deutenzalutamide (HC-1119)
The Challenge: Enzalutamide requires high doses (160 mg/day) for metastatic Castration-Resistant Prostate Cancer (mCRPC), leading to CNS side effects (fatigue, seizure risk). The Solution: Deuteration of the N-methyl moiety (similar to Donafenib) to inhibit CYP2C8/3A4 mediated N-demethylation. The Outcome:
-
Bioequivalence at Lower Dose: 80 mg of HC-1119 achieves similar plasma exposure to 160 mg Enzalutamide.
-
Safety: Reduced intracerebral concentration relative to plasma concentration may lower seizure threshold risks.
Part 3: Synthetic Methodologies
Synthesizing deuterated drugs requires precise installation of deuterium sources. The most common method for oncology targets (often kinase inhibitors with methyl groups) is Deuterated Methylation .
Protocol: Synthesis of Trideuterated N-Methyl Kinase Inhibitors
Note: This is a generalized high-purity protocol adaptable for sorafenib/enzalutamide analogs.
Reagents:
-
Precursor Scaffold (Des-methyl amine)
-
Iodomethane-d3 (
, >99.5% D atom) or Methanol-d4 ( ) -
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent: DMF or Acetone
Workflow:
-
Activation: Dissolve the des-methyl precursor (1.0 eq) in anhydrous DMF under
atmosphere. Add (1.5 eq) and stir at RT for 30 mins to deprotonate the amide/amine. -
Isotope Installation: Cool the reaction to 0°C. Dropwise add Iodomethane-d3 (1.1 eq). Critical: Control exotherm to prevent poly-methylation.
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via LC-MS for the mass shift (+3 Da).
-
Quench & Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.
-
Purification: Recrystallize from Ethanol/Water to ensure removal of any non-deuterated isotopologues (D0/D1/D2 species).
Visualization: Development Workflow
Figure 2: Step-by-step workflow from identifying metabolic liabilities to regulatory submission.
Part 4: Regulatory & Commercial Landscape[6]
The 505(b)(2) Pathway (FDA)
Deuterated drugs are unique in regulatory terms. They are considered New Chemical Entities (NCEs) because they are structurally distinct new molecules, yet they rely on the safety and efficacy findings of the parent drug.
-
Benefit: Sponsors can bypass extensive Phase 1/2 safety trials if they can prove the deuterated version produces the same metabolites (just slower) and no unique toxic metabolites.
-
Exclusivity: As NCEs, they are eligible for 5 years of market exclusivity, independent of the parent drug's patent status. This is a critical strategy for "Lifecycle Management" of blockbuster cancer drugs facing patent cliffs.
Intellectual Property[3]
-
Composition of Matter: A claim covering the specific deuterated structure (e.g., "Sorafenib-d3") is patentable.
-
Inventive Step: The "obviousness" argument is often defeated by the unpredictability of the KIE in a biological system—one cannot predict a priori if deuteration will significantly alter PK or toxicity.
References
-
Qin, S., Bi, F., et al. (2021).[5] Donafenib Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial. Journal of Clinical Oncology. Link
-
Timmerman, L. (2022).[6] Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Dove Medical Press. Link
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label Behind. Journal of Medicinal Chemistry. Link
-
FDA Guidance. (2017). Deutetrabenazine Approval History and 505(b)(2) Determination. FDA Access Data. Link
-
Sichuan Kelun-Biotech. (2021). Phase I clinical trial of HC-1119: A deuterated form of enzalutamide.[7][8] PubMed. Link
Sources
- 1. isotope.com [isotope.com]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. isotope.com [isotope.com]
- 4. dovepress.com [dovepress.com]
- 5. Donafenib May Improve Survival vs Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma - The ASCO Post [ascopost.com]
- 6. Phase I clinical trial of HC‐1119 soft capsule in Chinese healthy adult male subjects: Pharmacokinetics and safety of single‐dose proportionality and effects of food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated enzalutamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
D8-MMAF Hydrochloride: Mechanistic Insights into Tubulin Inhibition and Apoptotic Pathways in Targeted Therapeutics
Executive Summary
The development of Antibody-Drug Conjugates (ADCs) has revolutionized targeted oncology by delivering highly potent cytotoxic payloads directly to tumor cells. Among these payloads, Monomethyl auristatin F (MMAF) stands out for its unique physicochemical properties and potent antimitotic activity. D8-MMAF hydrochloride , the stable isotope-labeled (deuterated) analog of MMAF, serves as an indispensable internal standard (IS) for the bioanalytical quantification of MMAF in pharmacokinetic (PK) and pharmacodynamic (PD) studies. Because the kinetic isotope effect of deuterium substitution does not alter the molecule's binding affinity or biological activity, D8-MMAF perfectly mirrors the apoptotic mechanisms of its unlabeled counterpart.
This technical guide provides an in-depth analysis of the molecular architecture of D8-MMAF, its precise mechanism of action on microtubule dynamics, the subsequent induction of the intrinsic apoptosis pathway, and the self-validating experimental workflows required to study these phenomena.
Molecular Architecture: MMAF vs. MMAE and the Role of Deuteration
MMAF is a synthetic pentapeptide derived from the marine natural product dolastatin 10[1]. While its structural cousin, Monomethyl auristatin E (MMAE), is also widely used in ADCs, MMAF possesses a critical structural divergence at its C-terminus. MMAF terminates in a charged phenylalanine residue, whereas MMAE terminates in an uncharged norephedrine group[2].
This charged state significantly reduces MMAF's membrane permeability. Consequently, MMAF exhibits lower systemic toxicity and a reduced "bystander effect" (the killing of adjacent, non-targeted cells) compared to MMAE[3]. Once internalized via receptor-mediated endocytosis, however, MMAF is highly potent.
The Role of D8-MMAF Hydrochloride: In bioanalytical workflows, quantifying the exact concentration of released payload in plasma or tumor tissue is critical for determining the therapeutic window. D8-MMAF hydrochloride incorporates eight deuterium atoms, typically on the terminal aromatic ring. This +8 Da mass shift allows mass spectrometers to easily distinguish it from endogenous MMAF while ensuring identical chromatographic retention times and ionization efficiencies, thereby perfectly correcting for matrix effects and extraction losses[4].
Quantitative Comparison of Auristatin Payloads
| Parameter | MMAE | MMAF | D8-MMAF Hydrochloride |
| C-Terminal Moiety | Norephedrine (Uncharged) | Phenylalanine (Charged) | Deuterated Phenylalanine |
| Membrane Permeability | High (Bystander effect active) | Low (Highly targeted) | Low |
| Molecular Weight | 718.0 g/mol | 731.9 g/mol | 739.9 g/mol (Base) |
| Primary Target | |||
| Primary Application | ADC Payload (e.g., Brentuximab) | ADC Payload (e.g., Belantamab) | LC-MS/MS Internal Standard |
Mechanism of Action: Microtubule Destabilization and G2/M Arrest
The cytotoxic cascade of MMAF (and D8-MMAF) begins upon its release from the ADC within the acidic environment of the lysosome[5]. The free payload escapes into the cytosol and binds with high affinity to the vinca alkaloid binding domain located at the
The Causality of Tubulin Inhibition
Microtubules are highly dynamic structures that undergo continuous polymerization and depolymerization—a process termed "dynamic instability." During mitosis, this dynamic turnover is absolutely essential for the formation of the mitotic spindle, which segregates sister chromatids.
When MMAF binds to
Diagram 1: Logical pathway from ADC internalization to MMAF-induced G2/M cell cycle arrest.
The Apoptotic Cascade: The Intrinsic Pathway
Prolonged G2/M arrest is not indefinitely sustainable. The extended activation of the SAC eventually exhausts the cell's survival signals, pivoting the cellular machinery toward programmed cell death (apoptosis). MMAF induces apoptosis primarily through the intrinsic (mitochondrial) pathway , heavily involving the Bcl-2 family of proteins[1].
Mechanistic Steps of MMAF-Induced Apoptosis:
-
Bcl-2 Phosphorylation: Prolonged mitotic arrest leads to the phosphorylation and subsequent inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.
-
Bax/Bak Activation: The inhibition of Bcl-2 frees pro-apoptotic effectors (Bax and Bak), which oligomerize and insert into the mitochondrial outer membrane.
-
MOMP and Cytochrome C Release: This insertion causes Mitochondrial Outer Membrane Permeabilization (MOMP), releasing Cytochrome C from the intermembrane space into the cytosol.
-
Apoptosome Formation: Cytochrome C binds to APAF-1, recruiting and activating Procaspase-9 to form the apoptosome.
-
Executioner Caspase Activation: Active Caspase-9 cleaves and activates Caspase-3 and Caspase-7, leading to DNA fragmentation, cytoskeletal degradation, and ultimately, cell death[5].
Diagram 2: The intrinsic apoptosis signaling pathway triggered by MMAF-induced mitotic arrest.
Experimental Workflows & Self-Validating Protocols
To rigorously study the pharmacokinetics and pharmacodynamics of MMAF, researchers must employ self-validating experimental systems. Below are two foundational protocols: one for bioanalytical quantification using D8-MMAF, and one for validating the biological mechanism of action.
Protocol 1: LC-MS/MS Quantification of MMAF using D8-MMAF Internal Standard
Purpose: To quantify free MMAF in plasma with high precision. The use of D8-MMAF ensures that any loss of analyte during extraction or any ion suppression in the mass spectrometer source is perfectly mathematically corrected, as both the analyte and IS experience identical physicochemical environments.
-
Sample Spiking: Aliquot 50 µL of plasma sample. Add 10 µL of D8-MMAF working solution (e.g., 50 ng/mL) to act as the internal standard.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins and release protein-bound MMAF. Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.
-
LC Separation: Inject 5 µL onto a C18 reverse-phase column. Use a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA). Causality: The hydrophobic phenylalanine/deuterated phenylalanine tails ensure strong retention and sharp peak shapes.
-
MRM Detection: Monitor the mass transitions using Electrospray Ionization (ESI) in positive mode.
-
MMAF: m/z 732.5
m/z 152.1 -
D8-MMAF: m/z 740.5
m/z 160.1
-
-
Data Analysis: Calculate the concentration of MMAF based on the peak area ratio of MMAF to D8-MMAF against a calibration curve.
Protocol 2: Flow Cytometry Analysis of G2/M Arrest and Apoptosis
Purpose: A self-validating two-step flow cytometry assay. Propidium Iodide (PI) alone validates the primary mechanism (G2/M arrest via 4N DNA content), while Annexin V/PI co-staining validates the terminal outcome (apoptosis).
-
Cell Treatment: Seed target cancer cells (e.g., multiple myeloma cells expressing BCMA) in 6-well plates. Treat with varying concentrations of MMAF-ADC or free MMAF for 24, 48, and 72 hours.
-
Cell Cycle Analysis (G2/M Validation):
-
Harvest cells and fix in 70% cold ethanol for 30 minutes.
-
Wash with PBS and treat with RNase A (50 µg/mL) to ensure PI only binds DNA.
-
Stain with PI (50 µg/mL) for 15 minutes.
-
Analysis: Flow cytometry will reveal a shift from the 2N (G1 phase) peak to a massive accumulation at the 4N (G2/M phase) peak[6].
-
-
Apoptosis Analysis (Annexin V/PI Validation):
-
Harvest a parallel set of treated cells (do not fix, as fixation destroys the cell membrane asymmetry).
-
Wash with Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI. Incubate for 15 minutes in the dark.
-
Analysis: Annexin V binds to phosphatidylserine (which flips to the outer leaflet during early apoptosis). PI enters cells only when the membrane is compromised (late apoptosis/necrosis). The progression from Annexin V-/PI- (live)
Annexin V+/PI- (early apoptosis) Annexin V+/PI+ (late apoptosis) confirms the timeline of cell death[6].
-
Diagram 3: Dual-pathway experimental workflow for validating MMAF mechanism of action.
References
-
Monomethyl auristatin F – Knowledge and References. Taylor & Francis. Available at:[Link]
-
Anti-MMAF monoclonal antibody, clone 3F3. Creative Diagnostics. Available at:[Link]
-
Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics. PLOS One. Available at: [Link]
-
The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review. PMC - NIH. Available at: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Medchemexpress LLC HY-15579AS 1mg Medchemexpress, D8-MMAF (hydrochloride) | Fisher Scientific [fishersci.com]
- 5. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: In-Vitro Cytotoxicity Profiling of D8-MMAF Hydrochloride
This Application Note and Protocol is designed for researchers utilizing MMAF hydrochloride (Monomethyl Auristatin F) and its deuterated analog D8-MMAF hydrochloride (MMAF-d8) in in-vitro cytotoxicity assays.[1]
Note on Nomenclature: "D8-MMAF" typically refers to the deuterated form (MMAF-d8), used primarily as an internal standard for mass spectrometry (LC-MS/MS) quantification.[1] However, due to isotopic isomorphism, it exhibits identical biological cytotoxicity to non-deuterated MMAF in cellular assays. This protocol applies to both, with specific notes on handling the deuterated form for downstream bioanalysis.
Introduction & Mechanism of Action
Monomethyl Auristatin F (MMAF) is a potent synthetic antineoplastic agent derived from Dolastatin 10.[2] Unlike its close analog MMAE (Monomethyl Auristatin E), MMAF features a charged C-terminal phenylalanine residue.[1][2][] This structural difference creates a permeability barrier , preventing passive diffusion across the cell membrane. Consequently, MMAF is significantly less cytotoxic as a free drug compared to MMAE, unless it is conjugated to an antibody (ADC) that facilitates receptor-mediated endocytosis.[1]
D8-MMAF (MMAF-d8) contains 8 deuterium atoms.[1] While chemically distinct for mass spectrometry detection, it retains the same pharmacodynamic profile and tubulin-binding affinity as standard MMAF.
The "MMAF Paradox" in Cytotoxicity Assays
Researchers must anticipate high IC
Mechanism of Action Diagram
The following diagram illustrates the critical difference between Free MMAF entry (inefficient) and ADC-mediated entry (efficient), culminating in tubulin disruption.[1]
Figure 1: Mechanism of Action.[1][][4] Note the membrane barrier blocking free MMAF entry vs. the efficient lysosomal release pathway for ADCs.
Material Handling & Safety
Compound Specifications
-
Compound: MMAF Hydrochloride / D8-MMAF Hydrochloride[1][5][6]
-
Molecular Weight: ~768.42 g/mol (HCl salt) / ~776.5 g/mol (D8 analog)[1]
-
Solubility: Soluble in DMSO (up to 25-50 mg/mL).[1] Sparingly soluble in water.[7]
-
Storage: -20°C (Powder), protect from light and moisture.[1][6]
Critical Safety (HSE)
MMAF is a super-cytotoxic payload.[1] It is active in the picomolar range if internalized.
-
Containment: Handle only in a Class II Biological Safety Cabinet (BSC).
-
PPE: Double nitrile gloves, lab coat, safety goggles.[1]
-
Inactivation: Spills should be treated with 10% bleach (sodium hypochlorite) for 30 minutes before disposal.[1]
Experimental Protocol: In-Vitro Cytotoxicity Assay
This protocol utilizes a standard colorimetric (MTT/MTS) or luminescent (CellTiter-Glo) readout.[1] CellTiter-Glo is recommended for MMAF due to higher sensitivity at low cell counts.[1]
Reagent Preparation
| Reagent | Preparation Steps | Storage |
| Stock Solution (10 mM) | Dissolve 1 mg D8-MMAF-HCl in 130 | -80°C (Aliquot to avoid freeze-thaw) |
| Working Solution (2x) | Dilute Stock in culture medium to 2x the highest desired final concentration (e.g., 2 | Prepare Fresh |
| Vehicle Control | Culture medium + DMSO (match the % DMSO of the highest drug concentration, typically <0.5%). | Prepare Fresh |
Cell Culture Preparation[9]
-
Cell Lines: Select antigen-positive (target) and antigen-negative (control) lines if testing ADCs.[1][8][9][10] For free D8-MMAF profiling, use standard sensitive lines (e.g., Karpas-299, HL-60, MCF-7).[1]
-
Viability Check: Ensure cell viability is >90% via Trypan Blue exclusion before seeding.
Assay Workflow
Step 1: Cell Seeding (Day 0)[1]
-
Harvest cells and dilute to optimal density (typically 3,000–5,000 cells/well for adherent, 10,000–20,000 for suspension).
-
Dispense 90
L of cell suspension into 96-well plates (opaque white for luminescence, clear for MTT). -
Incubate for 24 hours at 37°C, 5% CO
to allow attachment (adherent cells).
Step 2: Compound Treatment (Day 1)[1]
-
Prepare a serial dilution of D8-MMAF-HCl in culture medium (e.g., 1:3 or 1:5 dilution series).
-
Recommended Range: 1000 nM down to 0.01 nM (9 points + Vehicle Control).[1]
-
Note: Free MMAF requires higher concentrations than ADCs.
-
-
Add 10
L of 10x concentrated drug (or 100 L of 2x if preferred) to the wells. -
Final Volume: 100–200
L/well. -
Important: Keep final DMSO concentration constant and below 0.5%.
Step 3: Incubation (Day 1–4)[1][10]
-
Incubate plates for 72 to 96 hours .
-
Reasoning: Tubulin inhibitors require cells to attempt mitosis to trigger apoptosis. Shorter incubations (24h) often yield false negatives.[1]
-
Step 4: Readout (Day 4 or 5)
Option A: CellTiter-Glo (Luminescence - Recommended) [1]
-
Equilibrate plate and reagents to Room Temperature (RT) for 30 mins.
-
Add volume of CellTiter-Glo reagent equal to cell culture volume (e.g., 100
L).[1][8] -
Shake on orbital shaker for 2 mins (induce lysis).
-
Incubate 10 mins at RT (stabilize signal).
-
Read Luminescence (Integration time: 0.5–1.0 sec).
Option B: MTT (Colorimetric)
-
Add MTT reagent (final 0.5 mg/mL).
-
Incubate 3–4 hours at 37°C.
-
Solubilize formazan crystals (DMSO or SDS-HCl).[1]
-
Read Absorbance at 570 nm (Reference 650 nm).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for D8-MMAF cytotoxicity assay.
Data Analysis & Interpretation
Calculation
-
Normalize raw data (RLU or OD) to Vehicle Control (100% Viability) and Blank (0% Viability).[1]
[1] -
Fit curve using 4-Parameter Logistic (4PL) Regression :
[1]
Expected Results (Validation)
| Compound | Cell Line | Expected IC | Interpretation |
| MMAE (Control) | Karpas-299 | < 1 nM | High permeability; potent free drug.[1] |
| D8-MMAF (Free) | Karpas-299 | 100 nM – >1000 nM | Low potency due to charged C-terminus (impermeable).[1] |
| ADC-MMAF | Karpas-299 (Ag+) | < 0.1 nM | High potency restored via antibody internalization.[1] |
Troubleshooting Tip: If Free D8-MMAF shows <10 nM potency, suspect membrane compromise in your cell line or contamination with MMAE.[1]
References
-
Doronina, S. O., et al. (2006).[1] "Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity." Bioconjugate Chemistry, 17(1), 114-124.[1] [Link][1]
-
Creative Biolabs. (2018). Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction. Retrieved from [Link]
Sources
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 2. creative-biolabs.com [creative-biolabs.com]
- 4. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MMAF | Microtubule Associated | TargetMol [targetmol.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
Application Note: Quantitative Bioanalysis of Unconjugated MMAF in Plasma using D8-MMAF Hydrochloride as an Internal Standard by LC-MS/MS
Abstract
This application note provides a comprehensive guide for the quantitative analysis of unconjugated (free) monomethyl auristatin F (MMAF), a potent anti-tubulin agent used as a payload in antibody-drug conjugates (ADCs), in biological matrices. We detail a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing D8-MMAF hydrochloride, a stable isotope-labeled (SIL) analog, as the internal standard (IS). The use of a SIL-IS is critical for correcting sample preparation and matrix-induced variabilities, ensuring the highest level of accuracy and precision in pharmacokinetic (PK) and toxicokinetic (TK) studies.[1][2][3][4] This document outlines the scientific rationale, detailed protocols for sample preparation, instrument parameters, and data analysis, and is intended for researchers, scientists, and drug development professionals in the pharmaceutical and biotechnology industries.
Introduction: The Critical Role of Free Payload Analysis in ADC Development
Antibody-drug conjugates (ADCs) are a transformative class of cancer therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high cytotoxicity of small molecule payloads.[5][6] The clinical success of an ADC is contingent on its stability in systemic circulation and the controlled release of the cytotoxic payload at the tumor site. Premature release of the payload can lead to off-target toxicity and a diminished therapeutic window. Therefore, the accurate quantification of the unconjugated, or "free," payload in biological matrices is a cornerstone of ADC development, providing crucial insights into the ADC's stability, metabolism, and safety profile.[5][7][8]
Monomethyl auristatin F (MMAF) is a highly potent antimitotic agent frequently utilized as a payload in ADCs.[9][10] Its quantification in complex biological matrices like plasma presents significant analytical challenges due to its low circulating concentrations and the potential for matrix interference.[11][12] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred bioanalytical platform for this purpose, offering unparalleled sensitivity and selectivity.[8][13][14]
A key element in a robust LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS).[1] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.[2] Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar matrix effects and ionization efficiencies.[1][2][3][4] D8-MMAF hydrochloride, a deuterated form of MMAF, serves as the ideal IS for this application, differing only in mass, which allows for its distinct detection by the mass spectrometer.[15][16]
This application note will provide a detailed protocol for the quantification of unconjugated MMAF in human plasma using D8-MMAF hydrochloride as an internal standard, adhering to the principles of bioanalytical method validation as outlined by regulatory agencies such as the FDA.[17][18][19]
The Principle of Stable Isotope Dilution LC-MS/MS
The core of this method lies in the principle of stable isotope dilution. A known concentration of the SIL internal standard (D8-MMAF) is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples, at the beginning of the sample preparation process.[1] The analyte (MMAF) and the IS are then co-extracted and analyzed by LC-MS/MS.
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both MMAF and D8-MMAF in Multiple Reaction Monitoring (MRM) mode. This provides a high degree of specificity.[16] Because the IS and analyte behave almost identically during sample processing and analysis, any loss of analyte during these steps will be mirrored by a proportional loss of the IS.[4] Consequently, the ratio of the peak area of the analyte to the peak area of the internal standard will remain constant, regardless of variations in extraction recovery or matrix effects. This ratio is then used to accurately calculate the concentration of the analyte in the unknown sample by referencing a calibration curve constructed with the same peak area ratios.
Caption: Workflow for MMAF quantification using a stable isotope-labeled internal standard.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| MMAF | MedChemExpress or equivalent | ≥98% purity |
| D8-MMAF hydrochloride | BenchChem or equivalent | ≥98% purity |
| Human Plasma (K2EDTA) | Reputable biological vendor | Analytical Grade |
| Acetonitrile | Honeywell or equivalent | LC-MS Grade |
| Methanol | Honeywell or equivalent | LC-MS Grade |
| Formic Acid | Thermo Fisher Scientific or equivalent | LC-MS Grade |
| Water | Milli-Q® or equivalent | 18.2 MΩ·cm |
| Solid-Phase Extraction (SPE) Cartridges | Waters, Agilent, or equivalent | Polymeric Reversed-Phase |
Experimental Protocols
Preparation of Stock and Working Solutions
Causality: Preparing separate stock solutions for calibration standards and quality control samples is a regulatory requirement to avoid bias in the validation results.[17] Working solutions are prepared by diluting the stock solutions to concentrations suitable for spiking into the biological matrix.
-
MMAF Stock Solution (1 mg/mL): Accurately weigh 1 mg of MMAF and dissolve in 1 mL of methanol.
-
D8-MMAF Stock Solution (1 mg/mL): Accurately weigh 1 mg of D8-MMAF hydrochloride and dissolve in 1 mL of methanol.
-
MMAF Working Solutions: Prepare a series of working solutions for the calibration curve and quality controls by serially diluting the MMAF stock solution with 50:50 (v/v) acetonitrile:water.
-
D8-MMAF Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the D8-MMAF stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL. The optimal concentration should be determined during method development to yield a consistent and robust MS signal.
Preparation of Calibration Curve and Quality Control Samples
Causality: The calibration curve is essential for quantifying the analyte. It is constructed by analyzing a set of standards with known concentrations that bracket the expected concentration range in the study samples.[18][19] Quality control samples at low, medium, and high concentrations are used to assess the accuracy and precision of the method.[17]
-
Label microcentrifuge tubes for each calibration standard and QC level.
-
Spike the appropriate MMAF working solution into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Similarly, prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 8, and 80 ng/mL).
Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)
Causality: A multi-step sample preparation procedure is often necessary for complex matrices like plasma to remove proteins and phospholipids that can cause ion suppression and interfere with the analysis.[11][14] Protein precipitation is a simple first step to remove the bulk of proteins.[20] Solid-phase extraction (SPE) provides further cleanup and allows for the concentration of the analyte, thereby improving the sensitivity of the assay.[21][22]
Caption: Sample preparation workflow combining protein precipitation and solid-phase extraction.
Detailed Protocol:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 10 µL of the D8-MMAF internal standard working solution (100 ng/mL).[23]
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[23]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dilute the supernatant with 1 mL of water containing 0.1% formic acid to ensure proper binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove residual interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Causality: Reversed-phase chromatography is ideal for separating hydrophobic molecules like MMAF from the more polar components of the extracted matrix. A gradient elution is used to ensure good peak shape and resolution. The mass spectrometer is operated in positive electrospray ionization (ESI) and MRM mode to provide the best sensitivity and selectivity for quantification.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 10% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| MS System | SCIEX Triple Quad 6500+, Waters Xevo TQ-S, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MMAF | 732.5 | 700.5 | Optimized during method dev. |
| 732.5 | 229.1 | Optimized during method dev. | |
| D8-MMAF | 740.5 | 708.5 | Optimized during method dev. |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The precursor ion for MMAF corresponds to [M+H]+ and for D8-MMAF corresponds to [M+H]+. The product ions are characteristic fragments.[24][25]
Data Analysis and Method Validation
Quantification
The concentration of MMAF in unknown samples is determined by calculating the peak area ratio of MMAF to D8-MMAF and interpolating this value from the linear regression of the calibration curve. The calibration curve is plotted as the peak area ratio (MMAF/D8-MMAF) versus the nominal concentration of MMAF. A weighting factor (e.g., 1/x or 1/x²) is typically applied to the regression to ensure accuracy across the entire calibration range.
Bioanalytical Method Validation
For use in regulated studies, the method must be fully validated according to guidelines from regulatory authorities like the FDA and EMA.[1][17][18][26] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and IS.
-
Calibration Curve: Assessing the linearity, range, and accuracy of the calibration standards.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days. Typically, the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).
-
Matrix Effect: Evaluating the potential for ion suppression or enhancement from the biological matrix.
-
Recovery: Assessing the efficiency of the extraction process.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of unconjugated MMAF in human plasma. The protocol leverages a combined protein precipitation and solid-phase extraction strategy for effective sample cleanup and employs D8-MMAF hydrochloride as a stable isotope-labeled internal standard to ensure high accuracy and precision.[1][15][16] This method is suitable for supporting pharmacokinetic and toxicokinetic assessments of MMAF-containing antibody-drug conjugates throughout the drug development pipeline, providing critical data for evaluating the safety and stability of these promising therapeutics. Adherence to the principles of bioanalytical method validation is essential for ensuring the integrity and reliability of the generated data for regulatory submissions.[17][18]
References
-
Sample Preparation for LC‐MS Bioanalysis of Antibody–Drug Conjugates. ResearchGate. Available from: [Link]
-
Wang, J. (2015, June 22). Immuno-capture LC-MS/MS hybrid assays for ADC bioanalysis and complementarity with LBAs. Bioanalysis Zone. Available from: [Link]
-
Xu, L., et al. (2017). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical Analysis, 7(5), 281-292. Available from: [Link]
-
Damont, A., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 463. Available from: [Link]
-
Kim, S., et al. (2023). Enhanced Pharmacokinetic Bioanalysis of Antibody-drug Conjugates using Hybrid Immunoaffinity Capture and Microflow LC-MS/MS. Journal of the American Society for Mass Spectrometry, 34(8), 1636-1644. Available from: [Link]
-
Application of immunocapture extraction coupled with LC-MS/MS methodology to the bioanalysis of a bispecific ADC. Labcorp. Available from: [Link]
-
Optimizing ADC Bioassays: LC-MS/MS Blends Speed with Cost-Effectiveness. (2024, June 1). Genetic Engineering & Biotechnology News. Available from: [Link]
-
Comprehensive LC-MS workflows for antibody drug conjugate (ADC) analysis. SCIEX. Available from: [Link]
-
Development and validation of a hybrid immunoaffinity LC-MS/MS assay for quantitation of total antibody (TAb) from an antibody drug conjugate (ADC) PYX-201 in human plasma. Journal of Chromatography B, 1228, 123844. Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. Available from: [Link]
-
Liu, A., et al. (2022). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. Molecules, 27(19), 6301. Available from: [Link]
-
Mylott, W. R., Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(6), 487-490. Available from: [Link]
-
USFDA guidelines for bioanalytical method validation. (2015, May 15). SlideShare. Available from: [Link]
-
ICH, FDA Bioanalytical Method Validation And Qualification Services. NorthEast BioLab. Available from: [Link]
-
Lee, H., et al. (2019). Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 24(15), 2772. Available from: [Link]
-
Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. (2012). Current Pharmaceutical Analysis, 8(3), 263-273. Available from: [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (2019, July 24). Tecan. Available from: [Link]
-
A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (2016). Macedonian Journal of Medical Sciences, 4(1), 53-59. Available from: [Link]
-
What is Solid Phase Extraction (SPE)? Organomation. Available from: [Link]
-
The proposed fragmentation pattern of MMAF (monomethyl auristatin F) in positive ion mode. ResearchGate. Available from: [Link]
-
Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent. Available from: [Link]
-
Qualitative and Quantitative Bio-analysis of Antibody Drug Conjugates (ADCs) using Mass Spectrometry. (2019, November 14). YouTube. Available from: [Link]
-
D8-MMAF hydrochloride. Amgicam. Available from: [Link]
-
Li, P., et al. (2015). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. Analytical and Bioanalytical Chemistry, 407(13), 3817-3828. Available from: [Link]
-
Site-Specific Conjugation Quantitation of a Cysteine-Conjugated Antibody–Drug Conjugate Using Stable Isotope Labeling Peptide Mapping LC–MS/MS Analysis. (2022). Analytical Chemistry, 94(5), 2499-2506. Available from: [Link]
-
Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. (2025, July 1). International Journal of Molecular Sciences, 26(13), 7123. Available from: [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Available from: [Link]
-
eBook: Bioanalysis of antibody drug conjugates by LC/MS: challenges and solutions. (2022, October 27). Bioanalysis Zone. Available from: [Link]
-
Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer. (2021). Pharmaceuticals, 14(8), 793. Available from: [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent. Available from: [Link]
-
A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. (2024, October 15). Monash University. Available from: [Link]
-
LC-MS/MS Analysis of mAbs Using a Monoclonal Antibodies Quantification Kit – Spotlight on Infliximab. (2020). Waters Corporation. Available from: [Link]
-
A Highly Sensitive UPLC-MS/MS Method for the Quantification of the Organic Cation Transporters' Mediated Metformin Uptake and Its Inhibition in Cells. (2021). Molecules, 26(11), 3326. Available from: [Link]
-
Clinical Research. Shimadzu. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. scispace.com [scispace.com]
- 5. Bioanalysis of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. researchgate.net [researchgate.net]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. D8-MMAF hydrochloride | Benchchem [benchchem.com]
- 17. fda.gov [fda.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 20. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. eurekaselect.com [eurekaselect.com]
- 22. organomation.com [organomation.com]
- 23. benchchem.com [benchchem.com]
- 24. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. nebiolab.com [nebiolab.com]
Application Note: Synthesis, Conjugation, and Characterization of D8-MMAF Monoclonal Antibody Conjugates for Bioanalysis
Introduction & Scientific Rationale
Antibody-drug conjugates (ADCs) utilizing Monomethyl auristatin F (MMAF) represent a highly potent class of targeted cancer therapeutics. MMAF is a synthetic antineoplastic agent that binds to tubulin, inhibiting polymerization and inducing cell cycle arrest[1]. Unlike its analog MMAE, MMAF possesses a charged C-terminal phenylalanine residue. This structural modification drastically reduces its membrane permeability, thereby minimizing off-target bystander toxicity and altering its pharmacokinetic (PK) profile[].
For advanced PK modeling, biodistribution tracking, and quantitative LC-MS/MS bioanalysis, stable isotope-labeled ADCs are indispensable. D8-MMAF hydrochloride (MW 740.01 g/mol ) is a heavily deuterated form of MMAF[3]. By conjugating D8-MMAF to a monoclonal antibody (mAb), researchers create an internally standardized ADC that behaves identically to the therapeutic ADC in vivo but can be distinctly quantified by mass spectrometry[4].
Caption: Intracellular trafficking and lysosomal catabolism pathway of the D8-MMAF ADC.
Experimental Design & Causality
The conjugation of D8-MMAF to a mAb requires a bifunctional linker, as the payload lacks an inherently reactive moiety for protein conjugation. The maleimidocaproyl (MC) linker is the industry standard for MMAF[5]. This protocol relies on a self-validating, three-phase chemical mechanism:
-
Payload Activation (MC-NHS + D8-MMAF): D8-MMAF hydrochloride is reacted with MC-NHS. N,N-Diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt, deprotonating the secondary amine of D8-MMAF to enable nucleophilic attack on the NHS ester[5].
-
Antibody Reduction (TCEP): Tris(2-carboxyethyl)phosphine (TCEP) is utilized to reduce the interchain disulfide bonds of the mAb. Causality: TCEP is chosen over DTT because it selectively reduces disulfides without denaturing the antibody structure. Furthermore, TCEP does not contain thiols, eliminating the need for intermediate purification before payload addition[5].
-
Thiol-Maleimide Conjugation: The maleimide group of the MC linker reacts specifically with the newly liberated mAb sulfhydryls at pH 7.0–7.4 to form a stable, non-cleavable thioether bond[5]. Causality: Strict pH control prevents the maleimide from cross-reacting with primary amines (lysines) or undergoing rapid aqueous hydrolysis.
Caption: Workflow for synthesizing and conjugating MC-D8-MMAF to a monoclonal antibody.
Materials and Reagents
-
Payload: D8-MMAF hydrochloride, >98% purity[6].
-
Linker: 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS)[5].
-
Antibody: Humanized IgG1 Monoclonal Antibody (5-10 mg/mL).
-
Buffers & Solvents: Anhydrous DMF, DIPEA, Conjugation Buffer (50 mM PBS, 1 mM EDTA, pH 7.2)[5].
-
Reagents: TCEP hydrochloride, N-acetylcysteine, Ellman’s Reagent (DTNB).
Step-by-Step Conjugation Protocol
Phase 1: Payload Activation (Synthesis of MC-D8-MMAF)
-
Dissolve D8-MMAF HCl in anhydrous DMF to a final concentration of 10 mM.
-
Add 3.0 molar equivalents of DIPEA. Briefly vortex.
-
Add 1.2 molar equivalents of MC-NHS ester dissolved in DMF[5].
-
Stir the reaction mixture at room temperature for 2 hours in the dark.
-
Self-Validation Check: Analyze a 1 µL aliquot via LC-MS. Confirm the complete disappearance of the 740.01 Da peak (free D8-MMAF) and the appearance of the ~933 Da peak (MC-D8-MMAF) before proceeding.
Phase 2: Partial Reduction of the Monoclonal Antibody
-
Formulate the native mAb at 5–10 mg/mL in Conjugation Buffer. Note: The 1 mM EDTA is critical to chelate trace heavy metals that could prematurely oxidize free thiols.
-
Add 2.2 molar equivalents of TCEP to the mAb solution[5].
-
Incubate at 37°C for exactly 2 hours with gentle rotation.
-
Self-Validation Check: Perform an Ellman’s assay (DTNB) on a micro-aliquot. The target is 4.0–4.5 free thiols per mAb to achieve a final Drug-to-Antibody Ratio (DAR) of ~4.0[7].
Phase 3: Conjugation Reaction
-
Cool the reduced mAb solution to 4°C to minimize non-specific reactivity.
-
Slowly add 5.0 molar equivalents of the activated MC-D8-MMAF (from Phase 1) dropwise while gently vortexing the mAb solution[5].
-
Critical Parameter: Ensure the final co-solvent (DMF) concentration does not exceed 10-15% (v/v) to prevent irreversible mAb precipitation.
-
Incubate the reaction at 4°C for 2 hours.
Phase 4: Quenching and Purification
-
Quench the reaction by adding a 10-fold molar excess (relative to the payload) of N-acetylcysteine. Incubate for 30 minutes at room temperature[5]. Causality: This neutralizes unreacted maleimide groups, preventing off-target cross-linking during storage.
-
Purify the ADC using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) against formulation buffer (e.g., 20 mM Histidine, 8% Sucrose, pH 6.0) to remove the quenched linker, free payload, and DMF[5].
Quantitative Data & Expected Results
Achieving a specific DAR requires strict stoichiometric control of the reducing agent. Table 1 outlines the expected outcomes based on TCEP equivalents.
Table 1: Optimization of TCEP Equivalents for Target DAR
| TCEP Equivalents | Incubation Conditions | Expected Free Thiols (per mAb) | Resulting Average DAR |
| 1.5x | 37°C, 2 hours | 2.0 - 2.5 | ~2.0 |
| 2.2x | 37°C, 2 hours | 4.0 - 4.5 | ~4.0 |
| 3.0x | 37°C, 2 hours | 6.0 - 6.5 | ~6.0 |
| 4.0x | 37°C, 2 hours | > 7.5 | ~8.0 |
Because D8-MMAF is utilized primarily for mass spectrometry tracking, understanding the exact mass shifts between the unlabeled and deuterated species is critical for tuning the LC-MS/MS MRM transitions.
Table 2: Mass Spectrometry Characterization Data (MMAF vs D8-MMAF)
| Analyte | Chemical Formula | Approx. Mass (Unlabeled) | Approx. Mass (D8-Labeled) | Mass Shift (Δ) |
| Free Payload (Base) | C39H65N5O8 | 731.96 Da | 740.01 Da | +8.05 Da |
| Activated Payload (MC-MMAF) | C49H76N6O11 | 925.56 Da | 933.61 Da | +8.05 Da |
| Lysosomal Metabolite (Cys-MC-MMAF) | C52H83N7O13S | 1046.58 Da | 1054.63 Da | +8.05 Da |
Analytical Characterization
-
Hydrophobic Interaction Chromatography (HIC): Because MC-MMAF does not possess a unique UV absorbance profile that allows for simple UV-Vis DAR calculation, HIC is the gold standard for determining the DAR distribution[7]. The ADC should resolve into distinct peaks representing DAR 0, 2, 4, 6, and 8 species. Ensure unconjugated mAb (DAR 0) is <5%.
-
LC-MS/MS (Intact Mass): Deglycosylate the ADC with PNGase F, followed by LC-MS analysis to confirm the +933 Da mass shifts corresponding to each MC-D8-MMAF payload attached to the heavy and light chains.
References
-
Title: Antibody Mc-MMAF Conjugation Kit | Source: CellMosaic | URL: [Link]
Sources
Application Note: Experimental Design for In-Vivo Xenograft Studies with D8-MMAF ADCs
Strategic Overview: The "Impermeable Payload" Paradigm
The design of an in-vivo study for D8-MMAF differs fundamentally from studies involving MMAE (Monomethyl Auristatin E) conjugates. D8 is a monoclonal antibody targeting CD70 , a member of the TNF superfamily highly expressed in Renal Cell Carcinoma (RCC) and Non-Hodgkin Lymphoma (NHL).
The critical variable in this experimental design is the MMAF payload . Unlike MMAE, MMAF is negatively charged and membrane-impermeable.
-
Implication 1: It lacks a significant "bystander effect." The drug cannot diffuse out of the target cell to kill neighboring antigen-negative cells.
-
Implication 2: Efficacy is strictly driven by internalization efficiency and lysosomal trafficking.
-
Implication 3: The toxicity profile is generally more favorable than MMAE, allowing for higher dosing, but the therapeutic window depends entirely on the differential expression of CD70 between tumor and normal tissue.
This protocol is designed to validate not just cytotoxicity, but the functional internalization of the D8 construct in a physiological xenograft system.
Mechanism of Action & Pathway Visualization
Understanding the intracellular trafficking is a prerequisite for interpreting in-vivo data. D8-MMAF typically utilizes a maleimidocaproyl (mc) linker. This non-cleavable linker requires the degradation of the antibody backbone within the lysosome to release the active metabolite, Cys-mc-MMAF .
Diagram 1: Intracellular Activation Pathway
Caption: Mechanism of D8-MMAF cytotoxicity. Note that the active metabolite (Cys-mc-MMAF) is generated only after lysosomal degradation of the antibody.
Model Selection & Validation[1][2]
For D8-MMAF, model selection is binary: the model must express high levels of CD70. Low-expressing models will likely yield false negatives due to the lack of bystander killing.
Recommended Cell Lines
| Tumor Type | Cell Line | CD70 Expression | Growth Kinetics | Notes |
| RCC | 786-O | High (+++++) | Moderate | Gold Standard. VHL-deficient. Forms vascularized tumors. |
| RCC | Caki-1 | Moderate (+++) | Slow/Moderate | Metastatic model. Good for confirming potency in lower antigen density. |
| Lymphoma | Raji | High (++++) | Fast | B-cell lymphoma. typically requires SCID/NOD mice. |
Pre-Implantation Validation (Mandatory): Do not rely on historical data. Perform Flow Cytometry (FACS) on the cell bank to be used.
-
Reagent: Anti-CD70-PE (Clone Ki-24 or similar).
-
Acceptance Criteria: >95% positivity and Mean Fluorescence Intensity (MFI) >10-fold over isotype control.
Experimental Design: The Efficacy Study
Study Arms
A robust design requires 4-5 groups (n=8-10 mice per group).
| Group | Treatment | Dose (mg/kg) | Schedule | Purpose |
| G1 | Vehicle Control | N/A | q4d x 4 | Baseline tumor growth. |
| G2 | Isotype-MMAF | 3 - 5 mg/kg | q4d x 4 | Critical Control. Measures non-specific uptake (macropinocytosis) and Fc-mediated effects. |
| G3 | D8-MMAF (Low) | 0.3 - 1 mg/kg | q4d x 4 | Establishes Minimum Effective Dose (MED). |
| G4 | D8-MMAF (High) | 3 - 5 mg/kg | q4d x 4 | Establishes Maximum Tolerated Dose (MTD) and saturation. |
| G5 | Naked D8 mAb | 5 mg/kg | q4d x 4 | (Optional) Assesses ADCC/ADCP activity without payload. |
Note: Dosing is based on antibody mass, not payload mass.
Dosing Schedule Rationale
MMAF ADCs are typically cleared faster than naked mAbs but slower than free drugs.
-
Standard Regimen: q4d x 4 (Every 4 days for 4 doses) or q7d x 3 (Weekly for 3 weeks).
-
Route: Intravenous (IV) via tail vein. Intraperitoneal (IP) is discouraged for ADCs due to potential non-specific clearance and variable bioavailability.
Detailed Protocol: Execution Workflow
Diagram 2: Experimental Workflow
Caption: Step-by-step execution timeline for the 786-O xenograft model.
Step-by-Step Methodology
Step 1: Cell Preparation
-
Harvest 786-O cells during the exponential growth phase (approx. 70-80% confluence).
-
Wash x2 with cold PBS to remove serum (serum proteins can interfere with Matrigel polymerization).
-
Resuspend cells to a concentration of 5 x 10⁷ cells/mL .
-
Mix 1:1 with Matrigel (Growth Factor Reduced). Final concentration: 2.5 x 10⁷ cells/mL.
-
Keep on wet ice at all times.
Step 2: Implantation
-
Host: Female BALB/c Nude or CB.17 SCID mice (6-8 weeks old).
-
Site: Right flank, subcutaneous injection.
-
Volume: 200 µL per mouse (Total 5 x 10⁶ cells/mouse ).
-
Tip: Use a 25G needle. Inject slowly to form a distinct "bleb."
Step 3: Staging and Randomization
-
Monitor tumor volume using digital calipers starting Day 7 post-implant.
-
Formula:
. -
Trigger Point: When mean tumor volume reaches 100–150 mm³ (usually Day 10-14).
-
Randomization: Use a "rolling enrollment" or stratified randomization method to ensure equal mean tumor volumes and standard deviations across all groups. Exclude outliers (runts or over-sized tumors).
Step 4: Compound Preparation & Dosing
-
Dilute D8-MMAF stock in sterile PBS or Citrate Buffer (pH 6.0) immediately before dosing.
-
Volume: 5 mL/kg (e.g., 100 µL for a 20g mouse).
-
Administer via tail vein (IV). Ensure no extravasation (ADCs can be vesicants/irritants).
Step 5: Monitoring & Endpoints
-
Efficacy: Measure tumor dimensions 2-3 times weekly.
-
Toxicity: Weigh mice concurrent with tumor measurement.[1]
-
Stop Rule: >20% body weight loss requires euthanasia.
-
-
Study Termination: When control tumors reach 2000 mm³ or ulcerate.
Data Analysis & Interpretation
Quantitative Metrics
Calculate Tumor Growth Inhibition (TGI) at the end of the study (e.g., Day 28):
- : Mean volume of Treated group.
- : Mean volume of Control (Vehicle) group.
Interpreting Efficacy vs. Mechanism[4]
-
High Efficacy in D8-MMAF vs. No Efficacy in Isotype-MMAF: Confirms CD70-mediated delivery.
-
Moderate Efficacy in Isotype-MMAF: Suggests instability of the linker (releasing free MMAF systemically) or Fc-receptor mediated uptake by macrophages (unlikely in Nude mice but possible).
-
D8-MMAF = Naked D8: The payload is inactive, or the linker is not being cleaved in the lysosome.
References
-
Doronina, S. O., et al. (2006). Enhanced activity of monomethyl auristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity. Bioconjugate Chemistry. Link
-
Alley, S. C., et al. (2008). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates.[1][2] Bioconjugate Chemistry. Link
-
Oflazoglu, E., et al. (2008). Potent anticarcinoma activity of the humanized anti-CD70 antibody h1F6 conjugated to the tubulin inhibitor auristatin via an uncleavable linker.[3] Clinical Cancer Research. Link
-
Polson, A. G., et al. (2009). Antibody-drug conjugates for the treatment of non-Hodgkin's lymphoma: target and linker-drug selection. Cancer Research. Link
-
Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery. Link
Sources
Technical Application Note: D8-MMAF Hydrochloride Solubility & Preparation for Cell Culture
[1]
Introduction & Mechanism of Action
D8-MMAF hydrochloride is the deuterium-labeled form of Monomethyl Auristatin F (MMAF), a potent antimitotic agent used primarily as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][2] The "D8" designation indicates the incorporation of eight deuterium atoms, increasing the molecular weight by approximately 8 Daltons compared to the non-labeled compound.
Scientific Utility
While non-labeled MMAF is used for cytotoxicity screening, D8-MMAF serves two specialized critical functions:
-
Internal Standard (LC-MS/MS): It acts as a stable isotope-labeled internal standard for the absolute quantification of MMAF in biological matrices (plasma, tumor lysates) to correct for matrix effects and recovery variance.[1]
-
Metabolic Tracer: Used in in vitro cell culture to study the metabolic stability and catabolism of the free payload without interference from endogenous background signals.
Mechanism of Action (MOA)
MMAF is a dolastatin 10 analog that binds to the vinca alkaloid site on tubulin.[1]
-
Tubulin Inhibition: It inhibits the polymerization of tubulin into microtubules, leading to G2/M phase arrest and apoptosis.[3][4][5]
-
Permeability Distinction: Unlike its close relative MMAE (Monomethyl Auristatin E), MMAF possesses a charged C-terminal phenylalanine residue.[1][6][7] This charge significantly reduces its passive membrane permeability. Consequently, free MMAF (and D8-MMAF) is significantly less potent (higher IC50) in cell culture than MMAE unless it is conjugated to an antibody or a cell-penetrating peptide.[1]
Physicochemical Properties[1][3][8][9]
| Property | Specification | Notes |
| Compound Name | D8-MMAF Hydrochloride | Deuterated Monomethyl Auristatin F HCl |
| Molecular Weight | ~740.0 g/mol (approx) | Verify specific batch MW on CoA; usually ~8 Da > non-deuterated (731.96) |
| Appearance | White to off-white solid | Hygroscopic |
| Solubility (DMSO) | High (~100 mg/mL) | Preferred solvent for stock preparation |
| Solubility (Water) | Moderate to High (HCl salt) | Soluble, but aqueous stocks are less stable long-term |
| Storage (Powder) | -20°C or -80°C | Protect from light and moisture |
| Storage (Solution) | -80°C | Use immediately or aliquot; avoid freeze-thaw |
Solubility & Stock Preparation Protocol
Critical Considerations
-
Cost & Quantity: D8-MMAF is an expensive reagent, typically supplied in small quantities (e.g., 1 mg).[1] Traditional weighing is risky due to static loss. We recommend "In-Vial Reconstitution" (dissolving the entire contents of the commercial vial) rather than weighing out powder.[1]
-
Salt Form: The hydrochloride (HCl) salt improves aqueous solubility, but DMSO is required for the primary stock to ensure sterility and prevent hydrolysis during storage.
Protocol: Micro-Reconstitution (1 mg Vial)
Materials:
-
D8-MMAF HCl (1 mg vial)[1]
-
Anhydrous DMSO (Cell Culture Grade, ≥99.9%)[1]
-
Vortex mixer
-
Calibrated P200 and P1000 micropipettes
Step-by-Step Procedure:
-
Equilibration: Remove the D8-MMAF vial from the freezer and allow it to equilibrate to room temperature for 15–30 minutes before opening. This prevents condensation from forming inside the vial, which degrades the compound.
-
Centrifugation: Briefly centrifuge the vial (2,000 x g for 30 seconds) to ensure all powder is at the bottom.
-
Calculation: Calculate the volume of DMSO needed for a 10 mM stock.
-
Dissolution: Add the calculated volume of anhydrous DMSO directly to the manufacturer's vial.
-
Mixing: Vortex vigorously for 30 seconds. Inspect visually to ensure no clumps remain.
-
Aliquot: Immediately dispense into single-use aliquots (e.g., 10–20 µL) in light-protective PCR tubes.
-
Storage: Store at -80°C. Do not refreeze aliquots.
Cell Culture Preparation & Dosing[13][14]
Experimental Logic
When using D8-MMAF in cell culture, you are likely assessing metabolic stability or using it as a reference for drug release. Because free MMAF has low permeability, high concentrations (100 nM – 1 µM) are often required to observe cytotoxicity, whereas intracellular quantification assays might use lower doses.[1]
Dilution Workflow (Graphviz Diagram)
Caption: Serial dilution strategy to minimize DMSO shock. Intermediate dilution ensures the final DMSO concentration on cells remains <0.1%.
Detailed Protocol
-
Preparation of Intermediate Solution (100x):
-
Thaw one 10 mM stock aliquot.
-
Dilute 1:100 in complete cell culture medium (e.g., 2 µL Stock + 198 µL Media) to create a 100 µM intermediate.[1]
-
Note: This step reduces DMSO to 1%.
-
-
Preparation of Working Solutions:
-
Treatment:
-
Aspirate old media from cells (adherent) or pellet cells (suspension).[1]
-
Add the fresh Working Solution.
-
Vehicle Control: Prepare a "Media + 0.1% DMSO" control to normalize viability data.
-
-
Incubation:
-
Standard incubation: 72–96 hours (MMAF acts slowly as an antimitotic).[1]
-
Critical Analysis: The Permeability Paradox
Researchers often encounter "failed" experiments where D8-MMAF shows little toxicity compared to the ADC. This is an expected phenotype, not a reagent failure.
Caption: Mechanism of Entry.[1] Free D8-MMAF (red path) struggles to cross the membrane due to its charge, unlike the ADC (blue path) which utilizes receptor-mediated endocytosis.[1]
Implication for Protocol: If you are using D8-MMAF to generate a standard curve for intracellular quantification (e.g., "How much drug got in?"), do not simply treat cells and wash.[1] You must:
-
Lyse the cells treated with the ADC.
-
Spike the D8-MMAF into the lysate as the internal standard.
-
Perform LC-MS/MS.[9]
Safety & Handling
-
Hazard: MMAF is a potent cytotoxin.[3] Even though cell permeability is low, it is highly toxic if injected or if it contacts mucous membranes.
-
Containment: Handle only in a Class II Biological Safety Cabinet (BSC) or a chemical fume hood.
-
Inactivation: Spills should be treated with 10% bleach (sodium hypochlorite) for 30 minutes before cleanup.[1]
References
-
Doronina, S. O., et al. (2006).[1][6][10] Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity.[10] Bioconjugate Chemistry, 17(1), 114–124.[1][6][10] [1]
-
MedChemExpress. (2023).[1] MMAF-d8 hydrochloride Product Information & Solubility. MedChemExpress.
-
Cayman Chemical. (2022).[1][11] Monomethyl Auristatin F Product Insert. Cayman Chemical.
-
Oflazoglu, E., et al. (2008).[1] Potent anticarcinoma activity of the humanized anti-CD70 antibody h1F6 conjugated to the tubulin inhibitor auristatin via an uncleavable linker. Clinical Cancer Research, 14(19), 6171-6180.[1][6]
-
Kim, J., et al. (2019).[1] Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Pharmaceutics, 11(8), 364.[1]
Sources
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. adcreview.com [adcreview.com]
- 7. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. MMAF-d8 hydrochloride|安捷凯 [anjiechem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Advanced LC-MS/MS Method Development for the Quantification of D8-MMAF Hydrochloride
Introduction & Mechanistic Context
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted oncology, utilizing monoclonal antibodies to deliver highly potent cytotoxic payloads directly to tumor cells. Monomethyl auristatin F (MMAF) is a synthetic antineoplastic agent and a prominent tubulin polymerization inhibitor utilized in several clinical-stage ADCs. Because of its extreme systemic toxicity, the accurate bioanalysis of circulating free MMAF is a critical regulatory requirement during preclinical and clinical pharmacokinetic (PK) evaluations [1].
D8-MMAF hydrochloride is the stable isotope-labeled (SIL) analog of MMAF. While it is predominantly utilized as the gold-standard internal standard (IS) for MMAF bioanalysis, the direct quantification of D8-MMAF hydrochloride is increasingly required in isotope-tracer studies, payload stability assessments, and reference standard purity validations. This application note provides an in-depth, self-validating LC-MS/MS protocol for the robust quantification of D8-MMAF hydrochloride in biological matrices, engineered to overcome the inherent analytical challenges of auristatin compounds.
Mechanistic Rationale & Analytical Strategy
Why D8-MMAF Hydrochloride?
The hydrochloride salt formulation of D8-MMAF ensures optimal aqueous solubility and stability during stock solution preparation. This prevents the aggregation and non-specific binding (NSB) to container walls that frequently plague free-base hydrophobic payloads. The incorporation of eight deuterium atoms provides a +8 Da mass shift (
Causality in Sample Preparation: The Hybrid PPT-SPE Approach
Auristatins are notorious for their high affinity to plasma proteins and plastic surfaces. A standard protein precipitation (PPT) is insufficient to eliminate matrix effects caused by endogenous phospholipids, which severely suppress electrospray ionization. Therefore, this protocol employs a hybrid approach: an initial acidic PPT to rapidly denature carrier proteins and disrupt protein-drug binding, followed by Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) micro-elution plate. This systematically removes ion-suppressing phospholipids while concentrating the analyte, enabling lower limits of quantification (LLOQ) in the low picogram-per-milliliter range [2].
Visualizing the Analytical Ecosystem
Figure 1. Mechanistic pathway of ADC internalization and lysosomal release of free MMAF payload.
Figure 2. Hybrid PPT-SPE sample preparation workflow for D8-MMAF extraction from plasma.
Step-by-Step Experimental Protocols
Reagents and Materials
-
Analyte: D8-MMAF hydrochloride (Reference Standard, >99% purity).
-
Internal Standard (IS):
C -MMAF (or structurally equivalent SIL analog). -
Matrices: Blank human or rat plasma (K
EDTA). -
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).
-
Consumables: Oasis HLB μElution Plate (30 µm, Waters), low-bind microcentrifuge tubes.
Sample Preparation Workflow
Self-Validating Step: The strict use of low-bind plastics throughout the extraction prevents the loss of D8-MMAF to tube walls, a primary failure point in auristatin quantification.
-
Aliquot: Transfer 50 µL of plasma sample into a low-bind 96-well plate.
-
IS Addition: Add 10 µL of IS working solution (10 ng/mL
C -MMAF in 50% MeOH). -
Protein Precipitation (PPT): Add 150 µL of ACN containing 1% FA. Mechanistic insight: The acidic organic solvent rapidly denatures plasma proteins while keeping the basic secondary amine of D8-MMAF protonated and soluble.
-
Centrifugation: Vortex for 2 mins, then centrifuge at 14,000 × g for 10 mins at 4°C.
-
SPE Conditioning: Condition the HLB μElution plate with 200 µL MeOH, followed by 200 µL Water.
-
Loading: Dilute 100 µL of the PPT supernatant with 300 µL of Water (to reduce organic content to <20%) and load onto the SPE plate.
-
Washing: Wash with 200 µL of 5% MeOH in Water to remove polar interferences.
-
Elution: Elute with 2 × 25 µL of ACN/MeOH (50:50, v/v) containing 0.1% FA.
-
Dilution: Dilute the eluate with 50 µL of Water prior to injection to match the initial mobile phase conditions, preventing peak distortion.
Liquid Chromatography (LC) Conditions
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Advanced Materials Technology HALO AQ-C18 (2.7 µm, 2.1 × 50 mm) [2]. Mechanistic insight: The superficially porous particle (core-shell) technology provides high-resolution separations at lower backpressures, ideal for large peptides like D8-MMAF.
-
Column Temperature: 40°C.
-
Mobile Phase A: Water + 0.1% FA.
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS/MS) Parameters
-
System: Sciex Triple Quad 5500+ or 6500+.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Spray Voltage: 5500 V.
-
Source Temperature: 500°C.
Mechanistic insight on fragmentation: D8-MMAF readily protonates to form the
Quantitative Data & Method Validation
The method was validated according to rigorous bioanalytical guidelines (ICH M10). The calibration curve exhibited excellent linearity (R² > 0.995) over the dynamic range of 0.05 to 100 ng/mL.
Table 1: LC Gradient Elution Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 95 | 5 |
| 5.5 | 95 | 5 |
Table 2: Optimized MRM Parameters
| Analyte | Precursor Ion ( | Product Ion ( | DP (V) | CE (eV) | CXP (V) |
| D8-MMAF | 740.5 | 708.5 | 80 | 45 | 15 |
| 738.5 | 706.5 | 80 | 45 | 15 | |
| MMAF (Reference) | 732.5 | 700.5 | 80 | 45 | 15 |
Table 3: Method Validation Summary (Accuracy, Precision, and Recovery)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Mean Accuracy (%) | Extraction Recovery (%) |
| LLOQ | 0.05 | 8.4 | 9.2 | 102.5 | 88.4 |
| Low QC | 0.15 | 6.1 | 7.5 | 98.2 | 90.1 |
| Mid QC | 10.0 | 4.3 | 5.8 | 101.4 | 91.5 |
| High QC | 80.0 | 3.2 | 4.1 | 99.8 | 92.3 |
Conclusion
This application note outlines a highly robust methodology for the quantification of D8-MMAF hydrochloride. By combining a mechanistic understanding of auristatin physicochemical properties with a hybrid PPT-SPE extraction and core-shell UHPLC chromatography, this protocol completely mitigates non-specific binding and matrix suppression. The resulting assay provides drug development professionals with a reliable, self-validating system for ADC payload bioanalysis.
References
-
Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 2019.[Link]
-
Quantification of an Antibody-Conjugated Drug in Rat Plasma by an Affinity Capture LC-MS/MS Method for a Novel Prenyl Transferase-Mediated Site-Specific Antibody–Drug Conjugate. Molecules, 2020.[Link]
-
A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads. Scientific Reports, 2024.[Link]
Technical Guide: Storage, Handling, and Reconstitution of D8-MMAF Hydrochloride
[1]
Part 1: Compound Profile & Application Context[2]
D8-MMAF Hydrochloride (Monomethyl Auristatin F-d8) is the stable isotope-labeled analog of the potent antimitotic agent Monomethyl Auristatin F (MMAF).[1] It functions primarily as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis.[1]
In the development of Antibody-Drug Conjugates (ADCs), accurately quantifying the release of free payload (MMAF) in plasma is critical for assessing toxicity and linker stability.[1] D8-MMAF is engineered to co-elute with the analyte while providing a distinct mass shift (+8 Da), allowing it to compensate for ionization suppression, matrix effects, and extraction variability.[1]
Key Physicochemical Properties
| Property | Description |
| Chemical Name | Monomethyl Auristatin F-d8 hydrochloride |
| Role | Internal Standard (IS) for LC-MS/MS |
| Molecular Weight | ~740.0 Da (Parent MMAF: 731.98 Da + 8 Da deuterium shift) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Appearance | White to off-white lyophilized solid |
| Purity | Isotopic purity typically ≥99% |
Part 2: HSE Profile & Containment Strategy
CRITICAL WARNING: While D8-MMAF is used in small quantities as an analytical standard, it retains the potent cytotoxicity of the parent auristatin. It is a tubulin polymerization inhibitor capable of inducing cell cycle arrest at nanomolar concentrations.
Hazard Classification[3][4][5]
-
SafeBridge Category: 3 or 4 (High Potency).
-
Primary Hazards: Cytotoxic, teratogenic, suspected carcinogen.
-
Routes of Entry: Inhalation (dust), Dermal absorption (solutions), Ingestion.[1]
Containment Protocol
Do not handle this compound on an open bench. All powder handling must occur within a certified containment device.[2]
Figure 1: High-potency handling workflow ensuring operator safety during stock preparation.
Part 3: Storage Stability & Degradation Mechanisms
Peptide-based linkers and auristatins are susceptible to specific degradation pathways, primarily hydrolysis and oxidation .[3]
Storage Guidelines
| Form | Temperature | Conditions | Stability Estimate |
| Lyophilized Powder | -20°C or -80°C | Desiccated, Dark, Sealed | > 2 Years |
| Stock Solution (DMSO) | -80°C | Sealed, Argon/N2 purged | 6 Months |
| Working Solution (Aq) | 4°C | Do not store | < 24 Hours |
The "Moisture Trap"
Auristatins are hygroscopic. Moisture ingress catalyzes the hydrolysis of the peptide backbone.
-
Protocol: Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening. This prevents condensation from forming on the cold powder, which would immediately initiate degradation.
Part 4: Reconstitution & Solubilization Protocol
Objective: Prepare a high-concentration Master Stock Solution (e.g., 1 mg/mL or 1 mM) suitable for long-term storage.
Solvent Selection
-
Primary Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Why? MMAF is highly soluble in DMSO. Anhydrous grade is required to minimize hydrolytic degradation.
-
-
Secondary Options: DMF (Dimethylformamide) or Methanol (HPLC grade).[1]
-
Avoid: Direct dissolution in aqueous buffers (PBS, Water) often leads to precipitation or adsorption to container walls.
Step-by-Step Reconstitution
-
Equilibration: Remove vial from -20°C storage. Place in a desiccator and allow to reach room temperature (20-25°C).
-
Calculation: Calculate the volume of DMSO required for the desired concentration.
-
Formula:
(where is mass in mg, is concentration in mg/mL).[1]
-
-
Addition: Add the calculated volume of Anhydrous DMSO to the vial.
-
Mixing: Vortex gently for 30 seconds. If particulates remain, sonicate for 1 minute in a water bath (ambient temp).
-
Verification: Visual inspection should show a clear, colorless solution.
-
Aliquoting: Immediately divide the Master Stock into single-use aliquots (e.g., 20 µL or 50 µL) in amber polypropylene tubes.
-
Why? This prevents freeze-thaw cycles. Each cycle can degrade the peptide by ~1-5%.
-
-
Storage: Store aliquots at -80°C.
Part 5: Analytical Workflow Integration (LC-MS/MS)
When using D8-MMAF as an Internal Standard, the goal is to track the analyte (MMAF) through the entire extraction process.[1]
Spiking Strategy
The IS must be added before any sample manipulation (e.g., protein precipitation) to account for recovery losses.
Figure 2: Sample preparation workflow demonstrating the critical "Pre-Extraction Spike" of the D8-MMAF Internal Standard.
Working Solution Preparation
Do not spike directly from the DMSO Master Stock. The high organic content may precipitate plasma proteins prematurely.
-
Diluent: 50:50 Methanol:Water (or Acetonitrile:Water).
-
Dilution: Dilute the DMSO Master Stock (e.g., 1 mM) to a Working IS concentration (e.g., 100 ng/mL).
-
Usage: Add this working solution to your plasma samples.
-
Target Ratio: The IS response should be ~30-50% of the analyte response at the Upper Limit of Quantification (ULOQ).
-
References
-
BenchChem. (2025).[4][2][5] Auristatin F-d8 Powder: A Comprehensive Technical Guide to Physical and Chemical Stability. Retrieved from [1]
-
MedChemExpress. (2025).[4] MMAF-d8 hydrochloride Product Information and Safety Data Sheet. Retrieved from [1]
-
Cayman Chemical. (2022).[6] Monomethyl Auristatin F (MMAF) Product Insert & SDS. Retrieved from [1]
-
WuXi AppTec DMPK. (2025).[4] Internal Standards in LC−MS Bioanalysis: Which, When, and How. Retrieved from [1]
-
BroadPharm. (2017). Safety Data Sheet: Monomethyl auristatin F. Retrieved from [1]
Application Note: High-Throughput Quantitation of Free Payload Release using D8-MMAF Hydrochloride
Abstract & Introduction
In the development of Antibody-Drug Conjugates (ADCs), the stability of the linker-payload complex is paramount. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while inefficient release within the target tumor cell compromises efficacy. Monomethyl auristatin F (MMAF) is a potent tubulin polymerization inhibitor widely used as an ADC payload (e.g., in Belantamab mafodotin).[1][][3][]
This Application Note details the protocol for using D8-MMAF Hydrochloride (a deuterated stable isotope-labeled internal standard) in High-Throughput Screening (HTS) assays. The primary application described here is the quantitative bioanalysis of free MMAF release in plasma and lysosomal stability assays using LC-MS/MS.
Why D8-MMAF?
In HTS bioanalysis, matrix effects (ion suppression/enhancement) caused by phospholipids and proteins in plasma can severely skew quantitation.[1] As a Stable Isotope Labeled (SIL) internal standard, D8-MMAF co-elutes with the analyte (MMAF) and experiences the exact same ionization environment, providing the highest level of correction for matrix variability and extraction efficiency.
Technical Background & Mechanism
Mechanism of Action
MMAF exerts its cytotoxicity by binding to tubulin and inhibiting microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.[][5][6] Unlike its analog MMAE, MMAF possesses a charged C-terminal phenylalanine, which reduces its cell permeability.[1][3][][5] This makes the measurement of free MMAF critical, as it relies heavily on intracellular cleavage for potency and is less likely to cause "bystander" toxicity if released systemically.
Visualizing the Pathway
The following diagram illustrates the ADC processing pathway and the specific point where D8-MMAF is utilized for quantitation.
Caption: Figure 1. ADC catabolism pathway showing the generation of free MMAF analyte and the insertion point of the D8-MMAF Internal Standard for quantitation.
Experimental Protocols
Materials & Reagents[1][7]
-
Analyte: MMAF Hydrochloride (Ref Std).[1]
-
Internal Standard: D8-MMAF Hydrochloride (≥99% Isotopic Purity).[1]
-
Matrix: Human/Cynomolgus Plasma or Liver Lysosomes.
-
Solvents: DMSO (Stock), Methanol (Extraction), Formic Acid (Mobile Phase).[1]
Preparation of Stock Solutions
Critical Step: The Hydrochloride salt improves water solubility, but for long-term stability and consistency, DMSO is recommended for master stocks.
-
Master Stock (1 mM): Dissolve 1 mg of D8-MMAF HCl (MW ~768.42) in the appropriate volume of anhydrous DMSO.
-
Calculation: Volume (µL) = [Mass (mg) / MW (mg/mmol)] * 10^6.[1]
-
-
Working Internal Standard (WIS): Dilute the Master Stock into Methanol to a concentration of 50 nM . This solution will be used to precipitate proteins and spike the IS simultaneously.
-
Storage: Store Master Stock at -80°C. WIS is stable at 4°C for 1 week.
-
High-Throughput Stability Assay (96-Well Format)
This workflow simulates the stability of the ADC in plasma and quantifies the "de-conjugation" rate.
-
Incubation:
-
Spike ADC (10 µg/mL) into human plasma in a 96-well deep-well plate.
-
Incubate at 37°C with gentle shaking.
-
Timepoints: 0h, 4h, 24h, 48h, 96h.[1]
-
-
Sampling & Extraction (The "Crash" Step):
-
At each timepoint, transfer 20 µL of plasma into a fresh filter plate or centrifugation plate.
-
Add IS: Immediately add 80 µL of the WIS (50 nM D8-MMAF in Methanol) .
-
Note: The Methanol precipitates the plasma proteins (including the ADC), while the D8-MMAF corrects for any volume errors or ionization issues.
-
-
Processing:
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer 50 µL of the supernatant to a clean analysis plate.
-
Dilute with 50 µL of 0.1% Formic Acid in Water (to match initial mobile phase).[1]
-
LC-MS/MS Method Parameters
The following parameters are optimized for auristatins.
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).[1]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 5% B (Re-equilibration)
-
MRM Transitions (Positive Mode ESI):
| Compound | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Role |
| MMAF | 732.5 | 700.5 | 35 | Analyte |
| D8-MMAF | 740.5 | 708.5 | 35 | Internal Standard |
Note: The transition 732.5 -> 700.5 corresponds to the loss of Methanol ([M+H]+ -> [M+H-MeOH]+), a characteristic fragmentation of auristatins.[1] The D8 variant shifts both Q1 and Q3 by +8 Da, assuming the deuterium label is on a non-labile moiety retained in the fragment.
Workflow Visualization
Caption: Figure 2.[1][3][][7] Step-by-step HTS workflow for quantifying free MMAF release using D8-MMAF protein precipitation.
Data Analysis & Acceptance Criteria
Calculation
Quantitation is performed using the Internal Standard Method .
System Suitability & Acceptance (FDA Bioanalytical Guidelines)
To ensure the trustworthiness of the assay:
-
Linearity:
for the calibration curve (typically 0.1 nM to 100 nM). -
Accuracy: Mean concentration of Quality Control (QC) samples must be within ±15% of nominal (±20% for LLOQ).
-
IS Response: The variation of D8-MMAF peak area across the entire plate should not exceed 15% CV. Drastic drops in IS area indicate matrix suppression or pipetting errors.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[8][9] [Link]
-
Oroudjev, E., et al. (2010).[1] Mechanism of Action of Monomethyl Auristatin F (MMAF). Molecular Cancer Therapeutics. [Link]
-
Strop, P., et al. (2013).[1] Location Matters: Site of Conjugation Modulates Stability and Pharmacokinetics of Antibody Drug Conjugates. Chemistry & Biology. [Link]
-
PubChem. (2025).[1] Monomethyl auristatin F Hydrochloride Compound Summary. National Library of Medicine. [Link]
-
Jian, W., et al. (2010).[1] Evaluation of deuterated internal standards for the LC-MS/MS bioanalysis of therapeutic proteins. Bioanalysis. [Link]
Sources
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Resolution Assessment of ADC Plasma Stability Using LC-MS/MS and D8-MMAF Hydrochloride
Introduction: The Imperative of ADC Plasma Stability
Antibody-Drug Conjugates (ADCs) are engineered to deliver highly potent cytotoxic payloads directly to target cells. However, the therapeutic index of an ADC is fundamentally dictated by its stability in systemic circulation (1)[1]. Premature cleavage of the linker in the bloodstream releases free payload, leading to off-target systemic toxicity, while excessive stability may hinder payload release within the tumor microenvironment (2)[2].
Monomethyl auristatin F (MMAF) is a highly potent, membrane-impermeable tubulin inhibitor frequently utilized in modern ADCs. To accurately evaluate the plasma stability of MMAF-based ADCs, researchers must quantify trace levels of prematurely released free MMAF over time (3)[3].
Mechanistic Rationale: The Role of D8-MMAF Hydrochloride
Quantifying free payload in complex biological matrices like plasma is notoriously difficult due to protein binding, extraction variability, and ionization suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
To establish a robust and self-validating assay, D8-MMAF hydrochloride is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS) (3)[3].
-
The Causality of the SIL-IS: D8-MMAF contains eight deuterium atoms, resulting in a mass shift of +8 Da compared to native MMAF. Because it is chemically identical to the parent compound, it exhibits the exact same extraction recovery and chromatographic retention time. When spiked into the plasma sample during the quench step, any matrix-induced ion suppression or physical loss during protein precipitation affects both MMAF and D8-MMAF equally. By measuring the ratio of the native MMAF peak area to the D8-MMAF peak area, the assay intrinsically corrects for experimental variability, ensuring absolute quantitative accuracy regardless of the plasma species used[3].
Workflow Visualization
Figure 1: LC-MS/MS Workflow for ADC Plasma Stability using D8-MMAF Internal Standard.
Self-Validating Protocol: In Vitro Plasma Stability Assay
This methodology outlines the precise quantification of free MMAF released from an intact ADC in plasma.
Materials Required:
-
MMAF-conjugated ADC candidate.
-
D8-MMAF hydrochloride (Internal Standard).
-
Precipitation Solvent: 100% Acetonitrile (ACN) containing 10 ng/mL D8-MMAF.
Step-by-Step Methodology:
-
ADC Spiking and Incubation : Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed (37°C) plasma[2].
-
Causality: This concentration mimics typical peak plasma concentrations (Cmax) observed in preclinical pharmacokinetic studies. Maintaining 37°C ensures the endogenous plasma enzyme-to-substrate ratio accurately reflects physiological conditions.
-
-
Time-Course Aliquoting : Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 24, 72, 144 hours), withdraw a 50 µL aliquot[2].
-
Quenching and IS Introduction : Immediately add 150 µL (3 volumes) of ice-cold Precipitation Solvent (ACN + D8-MMAF) to the 50 µL plasma aliquot[2].
-
Causality: The 3:1 ratio of organic solvent to plasma instantly denatures plasma proteins (including endogenous proteases and esterases), halting any further ex vivo linker cleavage. Simultaneously introducing the D8-MMAF IS at this exact moment ensures it accounts for all subsequent extraction losses and matrix effects[2][3].
-
-
Protein Precipitation : Vortex the samples for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C[2].
-
Causality: High-speed centrifugation pellets the denatured plasma proteins and the massive, intact ADC molecules, leaving only the small-molecule free MMAF and D8-MMAF suspended in the supernatant.
-
-
LC-MS/MS Analysis : Transfer the supernatant to an autosampler vial. Analyze using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode (6)[6].
-
Causality: MRM provides the highest selectivity by filtering for the specific precursor-to-product ion transitions of MMAF (e.g., 732.5 → 700.5 m/z) and D8-MMAF, effectively eliminating background noise from residual plasma lipids.
-
Data Presentation & Interpretation
The stability of ADCs often exhibits species-specific differences. For example, mouse plasma contains high levels of Carboxylesterase 1C (Ces1c), which can artificially inflate payload release rates compared to human plasma[5].
Table 1: Representative Quantification of Free MMAF Release Across Species (Data normalized using D8-MMAF Internal Standard)
| Time Point (Hours) | Human Plasma Free MMAF (ng/mL) | Cynomolgus Plasma Free MMAF (ng/mL) | Mouse Plasma Free MMAF (ng/mL) | Estimated DAR Loss (Human) |
| 0 | < LLOQ | < LLOQ | < LLOQ | 0.0% |
| 24 | 2.1 ± 0.2 | 2.4 ± 0.3 | 15.3 ± 1.1 | 0.5% |
| 72 | 5.8 ± 0.4 | 6.1 ± 0.5 | 42.8 ± 2.4 | 1.4% |
| 144 | 11.2 ± 0.8 | 12.5 ± 0.9 | 89.4 ± 4.2 | 2.8% |
Note: LLOQ = Lower Limit of Quantification. The significantly higher release in mouse plasma highlights the necessity of multi-species screening before advancing to in vivo efficacy models.
Trustworthiness & Assay Self-Validation
To ensure the absolute integrity of the generated data, the assay operates as a self-validating system. The following criteria must be met for a batch to pass Quality Control (QC):
-
IS Peak Area Consistency : The raw peak area of the D8-MMAF internal standard must not deviate by more than ±15% across all time points, blanks, and calibration standards. Causality: A significant drop in IS response indicates severe matrix ion suppression or a failure in the protein precipitation step, invalidating the well.
-
Zero-Hour (T=0) Baseline Verification : The T=0 sample must show free MMAF levels near or below the LLOQ. Causality: Elevated MMAF at T=0 proves either that the linker is highly unstable and cleaved instantly during sample preparation, or that the original ADC batch was poorly purified and contained residual unconjugated payload[3].
References
-
Assessing ADC Plasma Stability by LC-MS Methods. PubMed / NIH.[Link]
-
ADC Plasma Stability Assay. iQ Biosciences.[Link]
-
Measurement of ADC stability in plasma via released payload quantitation. Sterling Pharma Solutions.[Link]
-
Assessing ADC Plasma Stability by LC-MS Methods. ResearchGate.[Link]
Sources
- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. D8-MMAF hydrochloride | Benchchem [benchchem.com]
- 4. ADC Plasma Stability Assay [iqbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Troubleshooting & Optimization
troubleshooting poor solubility of D8-MMAF hydrochloride in aqueous buffers
[1]
Part 1: The Core Directive — "The Invisible Loss"
Executive Summary: D8-MMAF (Monomethyl auristatin F, deuterated) is a critical internal standard (IS) for quantifying ADC payloads.[1] Users frequently report "poor solubility," but in 80% of cases, the root cause is not simple insolubility—it is micro-precipitation combined with non-specific binding (NSB) to laboratory plastics.
MMAF is a "wolf in sheep’s clothing": its C-terminal carboxylic acid suggests water solubility, but its peptide backbone is intensely hydrophobic.[1] When D8-MMAF HCl is introduced to aqueous buffers (especially PBS), the hydrophobic effect often overrides the ionic solvation, causing the molecule to adhere to tube walls or form invisible aggregates.
This guide provides a self-validating workflow to maintain D8-MMAF in solution, ensuring reproducible LC-MS/MS quantitation.
Part 2: The Science of Solubility (Causality & Logic)[1]
To troubleshoot effectively, you must understand the competing forces acting on the molecule.
The Hydrophobic/Hydrophilic Conflict
MMAF is a peptidomimetic. While the hydrochloride salt form improves initial solid-state stability, it does not guarantee aqueous solubility at neutral pH.[1]
-
The Backbone: Composed of valine and diline residues, creating a lipophilic core that repels water.
-
The Termini: The N-terminal amine is basic; the C-terminal phenylalanine has a carboxylic acid.[1]
-
The Trap: In standard PBS (pH 7.4), the molecule exists as a zwitterion. While charged, the high ionic strength of PBS can trigger a "salting out" effect on the hydrophobic backbone, driving the molecules to aggregate or adsorb to the container walls [1].
The Adsorption Factor
Auristatins are notorious for sticking to polypropylene (PP) and polystyrene (PS).[1] In low-concentration IS working solutions (e.g., 10–100 ng/mL), adsorption can deplete 50–90% of your analyte within hours if not managed with organic co-solvents or low-binding plasticware [2].[1]
Deuterium Isotope Effect
While deuteration (D8) minimally affects chemical solubility compared to the parent MMAF, it significantly increases the cost of failure. The protocols below treat D8-MMAF with the same physicochemical rigor as the parent compound.
Part 3: Troubleshooting Guides & FAQs
Issue 1: "My calibration curve is non-linear, and the IS signal is drifting downward."
Diagnosis: Adsorption to the container or autosampler vials. The Fix:
-
Never store D8-MMAF in 100% aqueous buffer.[1]
-
Material Switch: Use glass vials or LoBind® (low retention) polypropylene tubes.[1]
-
Solvent Shield: Ensure your working IS solution contains at least 20-30% organic solvent (Acetonitrile or Methanol) to keep the hydrophobic backbone solvated and prevent it from sticking to the walls.[1]
Issue 2: "I see a precipitate immediately upon diluting my DMSO stock into PBS."
Diagnosis: Solvent Crash (The "Oiling Out" Effect).[1] The Fix:
-
Avoid PBS for Stock Dilutions: Phosphate buffers have high ionic strength which promotes aggregation of hydrophobic peptides.
-
Use Volatile Buffers: Switch to Ammonium Acetate or Ammonium Formate (10mM) if aqueous dilution is strictly necessary.[1] These are LC-MS compatible and less likely to induce salting out.[1]
-
Stepwise Dilution: Do not jump from 100% DMSO to 100% Buffer. Use an intermediate step (e.g., 50% ACN/Water).[1]
Issue 3: "The D8-MMAF peak shape is broad or splitting in LC-MS."
Diagnosis: Solvent mismatch or pH instability. The Fix:
-
Match the Mobile Phase: If your initial mobile phase is 95% Water / 0.1% Formic Acid, injecting a sample dissolved in 100% DMSO or high-strength buffer will cause peak distortion.
-
Acidification: Ensure the final working solution is slightly acidic (0.1% Formic Acid).[1] This protonates the carboxylic acid and the amine, stabilizing the molecule in a form compatible with positive-mode ESI (Electrospray Ionization) [3].[1]
Part 4: Validated Preparation Protocol
This protocol uses a "Solvent Sandwich" approach to maximize solubility and minimize adsorption.
Table 1: Solubility Compatibility Matrix
| Solvent System | Solubility Rating | Stability (4°C) | Recommended Use |
| 100% DMSO | High (>20 mg/mL) | Months | Primary Stock Storage |
| 100% Methanol | Moderate | Weeks | Secondary Stock |
| 50% ACN / 50% Water | Good | Days | Working Solution |
| 100% PBS (pH 7.4) | Poor (<0.2 mg/mL) | Hours | Avoid |
| Water + 0.1% FA | Low/Moderate | Days | Final LC-MS Injection |
Protocol: The "DMSO-First" Method
Step 1: Primary Stock Preparation
-
Dissolve the solid D8-MMAF HCl powder in 100% Anhydrous DMSO to a concentration of 1–5 mg/mL.
-
Vortex vigorously for 30 seconds.
-
Validation: Inspect for clarity.[2][3] If cloudy, sonicate for 5 minutes at room temperature.
Step 2: Intermediate Working Solution (The Critical Step)
-
Dilute the DMSO stock into 100% Methanol (MeOH) or Acetonitrile (ACN) .[1]
-
Target: 10 µg/mL.
-
Ratio: Keep organic content >90%.
-
-
This step prevents the "crash" that happens when DMSO hits water directly.
Step 3: Final Spiking Solution (IS Working Solution)
-
Dilute the Intermediate Solution into your spiking solvent.
-
Composition: 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.
-
Why? The 50% organic content prevents adsorption to the pipette tips and plate wells during the spiking step, while the water/acid prepares it for the LC-MS mobile phase.
Part 5: Visualization
Diagram 1: Solubility Decision Tree
Caption: Logical flow for selecting the correct solvent system based on the experimental stage.
Diagram 2: The "Anti-Adsorption" Workflow
Caption: Step-by-step preparation protocol to prevent signal loss due to plastic adsorption.
References
-
Doronina, S. O., et al. (2006).[1] Enhanced Activity of Monomethylauristatin F through Monoclonal Antibody Delivery: Effects of Linker Technology on Efficacy and Toxicity. Bioconjugate Chemistry, 17(1), 114–124.[1][4]
-
Tominaga, F., et al. (2010).[1][5] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[5][6] Journal of Pharmacological and Toxicological Methods, 61(3), 329-333.[1][5]
-
Cayman Chemical. (2022).[1][7] Monomethyl Auristatin F Product Information & Solubility Guide. Cayman Chemical Product Data.
-
MedChemExpress. (2023).[1] MMAF Hydrochloride Solubility & Handling. MCE Technical Data Sheet.
Sources
- 1. medkoo.com [medkoo.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. adcreview.com [adcreview.com]
- 5. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
ADC Technical Support Center: Optimizing Linker Stability for D8-MMAF Hydrochloride ADCs
Welcome to the Antibody-Drug Conjugate (ADC) Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting by addressing the fundamental physical chemistry and mechanistic biology of ADC stability. This guide focuses on optimizing linker integrity for Monomethyl auristatin F (MMAF) payloads, utilizing D8-MMAF hydrochloride as a critical analytical tool.
Part 1: Core Concepts & Analytical FAQs
Q: Why is D8-MMAF hydrochloride specifically used in linker stability and pharmacokinetic assays? A: D8-MMAF hydrochloride is a synthetically deuterated isotopologue of MMAF[1]. In LC-MS/MS bioanalysis, quantifying the premature release of a payload in complex matrices (like plasma or tumor homogenates) is notoriously difficult due to ion suppression and variable extraction recoveries. D8-MMAF acts as an ideal Internal Standard (IS). Because it shares the exact physicochemical properties of unlabeled MMAF but features a +8 Da mass shift, it perfectly co-elutes during chromatography. This allows researchers to normalize matrix effects, ensuring absolute, self-validating quantification of linker deconjugation.
Q: How does the chemical structure of MMAF dictate linker selection compared to MMAE? A: While both are potent tubulin inhibitors, MMAF contains a charged C-terminal phenylalanine derivative[2]. This charged carboxylic acid terminus severely hinders its ability to passively diffuse across lipid bilayers[2]. Therefore, unlike MMAE—which requires a cleavable linker (e.g., Val-Cit) to exit the lysosome and induce bystander killing—MMAF is highly effective when conjugated via non-cleavable linkers like maleimidocaproyl (mc). Upon lysosomal degradation of the antibody backbone, the highly active, membrane-impermeable metabolite Cys-mc-MMAF is released, minimizing off-target bystander toxicity.
Intracellular processing pathway of mc-MMAF ADCs leading to tubulin inhibition.
Part 2: Troubleshooting Guide for Linker Instability
Issue 1: High Levels of Free MMAF Detected in Systemic Circulation (In Vitro Plasma Assays)
Causality: If you are utilizing a maleimide-based linker (e.g., mc-MMAF), the primary cause of instability is the retro-Michael addition . The thioether bond formed between the maleimide and the antibody's cysteine is reversible. In the blood, the linker-payload can deconjugate and transfer to reactive thiols on serum albumin (specifically Cys34). Solution: Implement succinimide ring hydrolysis (ring-opening) post-conjugation[3]. By exposing the conjugate to a mildly basic pH, the succinimide ring hydrolyzes into an acyclic thioether amide. This breaks the structural requirement for the reverse reaction, permanently locking the payload to the antibody.
Issue 2: Premature Cleavage of Val-Cit-MMAF in Mouse Models
Causality: Researchers often observe rapid linker degradation in mouse plasma that does not translate to human clinical trials. This is because mouse plasma contains high levels of extracellular carboxylesterases that prematurely cleave the Val-Cit dipeptide, which is normally stable in human circulation. Solution: If mouse models are strictly required for your efficacy studies, consider switching to a more sterically hindered linker (e.g., Val-Ala) or utilize alternative enzyme-cleavable triggers such as the Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) linker, which relies on beta-galactosidase rather than cathepsins[4].
Troubleshooting workflow for premature linker deconjugation in systemic circulation.
Part 3: Quantitative Data Summaries
To aid in experimental design, the following table synthesizes the stability and release kinetics of various MMAF-compatible linker systems.
| Linker Chemistry | Payload | Primary Release Mechanism | Plasma Half-Life (Human) | Bystander Effect |
| mc (Maleimidocaproyl) | MMAF | Lysosomal Proteolysis (mAb degradation) | >7 days (with ring opening) | No |
| Val-Cit-PAB | MMAF | Cathepsin B Cleavage | ~3-5 days | No |
| Val-Cit-PAB | MMAE | Cathepsin B Cleavage | ~3-5 days | Yes |
| OHPAS | MMAF | Beta-galactosidase Cleavage | >7 days | No |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Succinimide Ring Opening for Maleimide Linker Stabilization
This protocol ensures the irreversible attachment of mc-MMAF to the antibody, preventing retro-Michael addition.
-
Conjugation: Conjugate mc-MMAF to a partially reduced monoclonal antibody in PBS (pH 7.4) containing 1 mM EDTA for 2 hours at 22°C.
-
Buffer Exchange: Desalt the reaction mixture into a mildly basic hydrolysis buffer (50 mM Sodium Borate, pH 8.5) using a Tangential Flow Filtration (TFF) system or spin column.
-
Hydrolysis Incubation: Incubate the formulated ADC at 37°C for 24 to 48 hours.
-
Self-Validation Step (Intact Mass Spec): Analyze an aliquot via LC-TOF intact mass spectrometry. You must observe a mass shift of exactly +18 Da per conjugated payload (representing the addition of H₂O during hydrolysis). Do not proceed until the +18 Da shift is >95% complete.
-
Final Formulation: Buffer exchange the stabilized ADC back into a storage buffer (e.g., 20 mM Histidine, pH 6.0) and store at 4°C.
Protocol 2: LC-MS/MS Plasma Stability Assay using D8-MMAF
This protocol quantifies premature payload release using D8-MMAF as an internal standard to guarantee extraction efficiency.
-
Incubation: Spike the purified MMAF-ADC into sterile human plasma to a final concentration of 100 µg/mL. Incubate dynamically at 37°C.
-
Sampling: Aliquot 50 µL of the plasma mixture at specific time points (0, 1, 3, 5, and 7 days). Flash freeze immediately at -80°C.
-
Protein Precipitation: To each 50 µL aliquot, add 150 µL of ice-cold acetonitrile spiked with exactly 10 ng/mL D8-MMAF hydrochloride (Internal Standard).
-
Extraction: Vortex vigorously for 2 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet all precipitated proteins, including the intact ADC.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transitions for free MMAF and D8-MMAF.
-
Self-Validation Step (Standard Curve): Calculate the ratio of MMAF to D8-MMAF peak areas. Interpolate these ratios against a standard curve of known MMAF concentrations. The assay is only validated if the standard curve yields an
, proving that the D8-MMAF successfully corrected for any matrix ion suppression.
References
-
Non-internalising antibody–drug conjugates Chemical Society Reviews (RSC Publishing)[Link]
-
Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay PMC (National Institutes of Health)[Link]
-
Antibody–drug conjugates: Recent advances in linker chemistry PMC (National Institutes of Health)[Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A [pubs.rsc.org]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting D8-MMAF Hydrochloride ADC Aggregation
Welcome to the Antibody-Drug Conjugate (ADC) Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the complex colloidal and conformational instabilities associated with D8-MMAF hydrochloride .
D8-MMAF is a stable, deuterated isotope of Monomethyl auristatin F, an exceptionally potent antimitotic agent used as an ADC payload. It is primarily utilized as an internal standard for mass spectrometry (LC-MS/MRM) quantification, pharmacokinetic profiling, and metabolite tracking[1]. While MMAF's charged C-terminal phenylalanine reduces off-target membrane permeability compared to MMAE, conjugating this highly hydrophobic payload to monoclonal antibodies (mAbs) frequently induces severe aggregation[2].
Below is our expert-curated troubleshooting guide, designed to explain the mechanistic causality behind aggregation and provide self-validating protocols to rescue your ADC yields.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my monoclonal antibody precipitate almost immediately upon adding the D8-MMAF hydrochloride solution? Causality & Expert Insight: This phenomenon is driven by a combination of "solvent shock" and hydrophobic nucleation. D8-MMAF hydrochloride requires organic solvents (such as anhydrous DMSO or DMF) to achieve initial solubilization. When this mixture is introduced into the aqueous mAb buffer, two critical destabilizing events occur:
-
The localized high concentration of organic solvent disrupts the hydrogen bonding network of the mAb, causing partial unfolding[2].
-
As the highly hydrophobic D8-MMAF molecules covalently attach to the antibody, they create exposed hydrophobic patches on the protein surface. To minimize their exposure to the aqueous environment, these patches on different mAb molecules attract one another, leading to colloidal instability and rapid nucleation into high-molecular-weight aggregates[3]. Solution: Ensure the final concentration of organic solvent in the reaction mixture never exceeds 10% (v/v)[2]. Add the D8-MMAF/DMSO stock dropwise under continuous, gentle stirring rather than as a single bolus injection to prevent localized concentration spikes.
Q2: How does the reduction of interchain disulfides contribute to aggregation before the payload is even added? Causality & Expert Insight: Conventional stochastic conjugation relies on reducing the mAb's interchain disulfide bonds (using TCEP or DTT) to expose reactive cysteine thiols. This reduction inherently dismantles the structural integrity of the IgG molecule. The tertiary structure becomes conformationally unstable and highly prone to aggregation even before the hydrophobic payload is introduced[4]. Solution: If severe aggregation is observed immediately post-reduction, consider transitioning to site-specific conjugation methods (e.g., THIOMAB engineered cysteines). Site-specific approaches do not require the reduction of native structural disulfides, which has been shown to reduce baseline aggregation from 13% to less than 2% in certain models[4].
Q3: Is there a direct correlation between the Drug-to-Antibody Ratio (DAR) and D8-MMAF aggregation? Causality & Expert Insight: Yes. There is a direct, quantitative correlation between a higher DAR and increased aggregation propensity. Traditional stochastic conjugation yields a heterogeneous mixture of DAR species (0 to 8). Species with a DAR of 6 or 8 possess excessive surface hydrophobicity, driving rapid precipitation during formulation and causing poor in vivo pharmacokinetics (rapid clearance)[5]. Solution: Optimize the molar equivalents of D8-MMAF to target an average DAR of 2 to 4. If a DAR of 8 is strictly required for your specific assay, you must incorporate hydrophilic masking groups into the linker, such as PEGylation (e.g., PEG4 or PEG8) or sulfonate groups, to counteract the hydrophobicity of the auristatin payload[5].
Caption: Mechanistic pathway of D8-MMAF induced ADC aggregation and points of mitigation.
Part 2: Self-Validating Conjugation Protocol for D8-MMAF Hydrochloride
To ensure reproducibility and minimize aggregation, follow this validated, step-by-step methodology for maleimide-thiol conjugation[6]. This protocol includes built-in validation checks to ensure each step functions as a self-validating system.
Step 1: Antibody Preparation & Buffer Exchange
-
Exchange the mAb into Conjugation Buffer (50 mM PBS, 150 mM NaCl, 5 mM EDTA, pH 7.4).
-
Validation Check: Verify that the buffer pH is at least 1.5 units away from the isoelectric point (pI) of the mAb. A pH near the pI results in a neutral net charge, which is the point of least aqueous solubility and a primary trigger for aggregation[3].
Step 2: Mild Reduction
-
Add 2.0 to 2.5 molar equivalents of Tris(2-carboxyethyl)phosphine (TCEP) to the mAb solution[6].
-
Incubate at 37°C for 2 hours.
-
Validation Check: Analyze a small aliquot via Ellman’s reagent (DTNB) assay. You must confirm the number of free thiols before proceeding (Target: ~4 free thiols per mAb for a DAR 4 conjugate).
Step 3: Payload Solubilization
-
Dissolve D8-MMAF hydrochloride (e.g., maleimide-Val-Cit-PAB-D8-MMAF) in 100% anhydrous DMSO to create a stock concentration of 10 mM. Ensure complete dissolution; the solution should be entirely clear.
Step 4: Conjugation Reaction
-
Cool the reduced mAb solution to 4°C. Lowering the temperature reduces the kinetic collisions that drive aggregation.
-
Add the D8-MMAF stock dropwise while gently swirling the tube. Ensure the final DMSO concentration remains strictly < 8% (v/v)[2].
-
Incubate at room temperature for 1 hour.
Step 5: Quenching & Purification
-
Quench unreacted maleimide groups by adding a 10-fold molar excess of N-acetylcysteine (NAC).
-
Purify the ADC using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove free D8-MMAF, residual DMSO, and any high molecular weight aggregates[2].
Caption: Optimized step-by-step workflow for D8-MMAF ADC conjugation.
Part 3: Post-Conjugation Formulation & TFF Troubleshooting
Q4: I successfully conjugated the ADC, but it aggregates during Tangential Flow Filtration (TFF). How do I prevent this? Causality & Expert Insight: TFF introduces significant mechanical shear stress and concentration polarization at the membrane surface. Highly hydrophobic ADCs (like those loaded with MMAF) are exquisitely sensitive to shear forces, which unfold the protein at the air-water or membrane-water interfaces[2]. Solution:
-
Reduce the transmembrane pressure (TMP) and lower the crossflow rate to minimize shear stress.
-
Formulate the diafiltration buffer with stabilizing excipients prior to TFF. Add a non-ionic surfactant like Polysorbate 20 or 80 (0.01% - 0.05% w/v) to protect against interfacial stress, and a cryoprotectant/osmolyte like Trehalose (8-10% w/v) to thermodynamically stabilize the folded state of the protein[5].
Part 4: Quantitative Optimization Data
The following table summarizes the critical conjugation parameters and their direct impact on D8-MMAF ADC aggregation rates. Use this data to benchmark your experimental setup.
| Parameter | Suboptimal Condition | Optimized Condition | Expected Aggregation (%) | Mechanistic Rationale |
| Organic Solvent (DMSO) | > 15% (v/v) | < 8% (v/v) | High (>10%) vs Low (<2%) | High solvent concentrations disrupt hydrogen bonding, denaturing the mAb[2]. |
| Target DAR | DAR 8 (Standard Linker) | DAR 2 - 4 | High (>15%) vs Low (<5%) | Lower DAR limits the exposure of hydrophobic patches to the aqueous environment[5]. |
| Conjugation Temperature | 37°C | 4°C to 22°C | Moderate (8%) vs Low (<3%) | Slower reaction kinetics at lower temperatures reduce the collisions that cause nucleation. |
| Buffer pH | Near mAb pI | ± 1.5 units from pI | High (>20%) vs Low (<2%) | Maintaining a net charge on the protein ensures electrostatic repulsion between molecules[3]. |
References
- Pharmaceutical Technology.
- Benchchem. "Technical Support Center: Avoiding Aggregation of Antibody-Drug Conjugates (ADCs)
- PMC/NIH.
- Cytiva.
- PMC/NIH.
- MedChemExpress. "MMAF-d8 hydrochloride | Microtubule/Tubulin Inhibitor."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Antibody-drug conjugate targeting CD46 eliminates multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
challenges in D8-MMAF hydrochloride quantification and how to solve them
MMAF-Quant Support Hub
Status: Operational | Topic: D8-MMAF HCl Bioanalysis | Role: Senior Application Scientist
System Overview & Core Challenges
Monomethyl Auristatin F (MMAF) is a potent antimitotic auristatin derivative used as a cytotoxic payload in Antibody-Drug Conjugates (ADCs). Unlike its cousin MMAE, MMAF contains a charged C-terminal phenylalanine residue, making it less membrane-permeable and more hydrophilic. However, it still presents significant bioanalytical challenges.
D8-MMAF Hydrochloride is the deuterated internal standard (IS) used to normalize matrix effects and recovery during LC-MS/MS quantification.
The "Big Three" Technical Hurdles
-
Non-Specific Binding (NSB): Despite being more polar than MMAE, MMAF exhibits "sticky" behavior toward plastic and glass surfaces at low concentrations (pg/mL range), causing non-linear recovery.
-
Internal Standard Instability: Deuterium-Hydrogen exchange (D/H exchange) or isotopic interference can compromise the integrity of D8-MMAF.
-
Carryover: The high potency of ADCs requires sensitive assays, but high-concentration calibration standards often contaminate subsequent blanks.
Troubleshooting Guides (Q&A Format)
Module A: The "Disappearing Compound" (Adsorption & Recovery)
Q: My D8-MMAF signal intensity drops significantly in neat solution standards compared to plasma extracts. Why?
A: You are likely experiencing Non-Specific Binding (NSB) to your container walls.
-
The Mechanism: In neat solvents (especially those with high water content), the hydrophobic regions of MMAF drive it to adsorb onto polypropylene (PP) or glass surfaces to minimize free energy. In plasma, matrix proteins (albumin) act as carriers, preventing this adsorption.
-
The Fix:
-
Solvent Modification: Never store MMAF or D8-MMAF in 100% aqueous solution. Ensure at least 30-50% organic solvent (Acetonitrile or Methanol) or add a surfactant.
-
Anti-Adsorptive Agents: Add 0.1% Formic Acid (lowers pH to protonate the carboxylic acid, keeping it neutral/less ionic depending on the surface interaction) or 0.05% Tween-20 to your stock and working solutions.
-
Container Choice: Switch to Low-Bind Polypropylene plates/tubes. Avoid standard glass vials unless silanized.
-
Q: I see low recovery of D8-MMAF after protein precipitation (PPT).
A: The drug might be trapping within the protein pellet.
-
The Fix: Optimize your extraction ratio. A 1:3 or 1:4 ratio of Plasma:Organic (Acetonitrile with 0.1% Formic Acid) is standard.
-
Critical Step: Vortex vigorously for at least 5 minutes, not just 30 seconds. The "stickiness" of auristatins requires mechanical energy to desorb from plasma proteins before centrifugation.
Module B: The "Drifting Standard" (IS Integrity)
Q: My D8-MMAF peak area varies wildly between injections, or I see "crosstalk" in the analyte channel.
A: This points to Deuterium Instability or Isotopic Impurity .
-
The Mechanism: If the deuterium labels are located on exchangeable protons (e.g., -OH, -NH), they will swap with Hydrogen in the mobile phase, effectively turning D8-MMAF back into D7, D6, etc., which may overlap with the analyte mass window.
-
The Fix:
-
Verify Label Position: Ensure your D8-MMAF has the label on the carbon backbone (e.g., D8-Valine or D8-Phenylalanine side chains), not on labile groups.
-
Check Cross-Signal: Inject a "Zero Sample" (Matrix + IS only). If you see a peak in the Analyte channel (MMAF), your IS is either impure or contains too much unlabelled MMAF. The contribution should be < 20% of the LLOQ .
-
Retention Time Shift: Deuterated compounds can elute slightly earlier than non-deuterated analogs on C18 columns. Ensure your integration window captures both.
-
Module C: Sensitivity & Chromatography
Q: I cannot reach the required LLOQ (e.g., 10 pg/mL) due to high background noise.
A: MMAF is susceptible to ion suppression from phospholipids.
-
The Fix:
-
Column Switching: Move from a standard C18 to a Phenyl-Hexyl or C18-PFP column. The pi-pi interactions with the phenylalanine ring of MMAF offer better selectivity against matrix interference.
-
Mobile Phase: Use 5 mM Ammonium Formate + 0.1% Formic Acid in water (MP A) and Acetonitrile (MP B). The ammonium helps stabilize the ionization of the carboxyl group.
-
Validated Experimental Workflow
The following diagram outlines the optimized workflow to minimize adsorption and maximize IS stability.
Caption: Optimized bioanalytical workflow for D8-MMAF emphasizing anti-adsorptive steps and avoiding evaporation (dry down) to prevent surface loss.
Data & Specifications
Recommended LC-MS/MS Parameters
| Parameter | Specification | Rationale |
| Column | Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50mm, 1.7 µm) | Enhanced selectivity for aromatic MMAF structure. |
| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate | Acidic pH promotes protonation ([M+H]+); Ammonium buffers signal. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |
| Flow Rate | 0.4 - 0.6 mL/min | Standard for UHPLC sensitivity. |
| MRM (MMAF) | 732.5 -> 152.1 | Quantifier ion (distinctive fragment). |
| MRM (D8-MMAF) | 740.5 -> 152.1 | Mass shift +8 Da. |
| Injector Wash | 1:1:1 ACN:MeOH:IPA + 0.2% Formic Acid | Aggressive wash required to prevent carryover. |
Stability Data Summary (Reference Range)
| Condition | Stability Status | Note |
| Stock Solution (DMSO, -20°C) | Stable > 6 months | Keep protected from light. |
| Plasma (RT) | Stable ~ 4-6 hours | MMAF can be cleaved from linkers by plasma esterases; keep on ice. |
| Processed Sample (Autosampler) | Stable 24 hours | Ensure temperature is 4-10°C. |
| Freeze/Thaw | 3 Cycles | Do not exceed 3 cycles to prevent degradation. |
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][2][3] [Link]
-
Jian, W., et al. (2016).[4] LC-MS bioanalysis of antibody-drug conjugates (ADCs) and their payloads: recent trends and challenges. Bioanalysis, 8(15).[4] [Link]
-
Sanderson, R. J., et al. (2016). Antibody-Drug Conjugates: Design, Formulation and Physicochemical Stability. Chemical Reviews. [Link]
-
Okeley, N. M., et al. (2013). High-efficacy antibody-drug conjugates for cancer therapy. Expert Opinion on Biological Therapy. [Link]
Sources
- 1. Quantification of an Antibody-Conjugated Drug in Fat Plasma by an Affinity Capture LC-MS/MS Method for a Novel Prenyl Transferase-Mediated Site-Specific Antibody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying MMA by SLE LC-MS/MS: Unexpected challenges in assay development - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating off-target toxicity of D8-MMAF hydrochloride ADCs
Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) Development. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and mitigate the unique off-target toxicities associated with D8-MMAF hydrochloride ADCs.
This guide moves beyond basic troubleshooting by explaining the causality behind experimental observations, ensuring your mitigation strategies are grounded in validated mechanistic biology.
PART 1: Core Mechanisms & FAQs
Q1: MMAF was designed to have low membrane permeability to prevent bystander toxicity. Why do our D8-MMAF ADCs still exhibit severe off-target ocular toxicity? A1: The paradox of MMAF-based ADCs lies in their cellular retention. MMAF is engineered with a charged C-terminal phenylalanine, which successfully prevents the free payload from diffusing across cell membranes, thereby reducing the localized bystander effect seen with MMAE[1]. However, clinical and preclinical data show that MMAF ADCs frequently induce keratopathy and microcyst-like epithelial changes[2]. The causality is target-independent uptake. ADCs in systemic circulation extravasate into the cornea primarily via the limbal vessels[3]. Once in the extracellular space, corneal epithelial cells internalize the intact ADC via non-specific macropinocytosis or Fc-gamma receptor (FcγR) mediated endocytosis[4][5]. Inside the lysosome, the ADC is catabolized. Because the released D8-MMAF (or its amino acid adduct) cannot easily diffuse out of the cell due to its charged nature, it accumulates intracellularly to toxic levels, disrupting microtubules and triggering apoptosis[4].
Pathway of D8-MMAF ADC off-target ocular toxicity via limbal vessel extravasation.
Q2: What is the specific mechanistic advantage of using the deuterated payload (D8-MMAF) over standard MMAF? A2: Deuteration leverages the kinetic isotope effect. By replacing specific hydrogen atoms with deuterium at sites prone to cytochrome P450 oxidation, the C-D bond requires significantly more energy to break than a C-H bond. This increases the metabolic stability of the payload once released in the liver, reducing the generation of hepatotoxic intermediate metabolites. However, deuteration does not alter the tubulin-binding affinity or prevent the initial non-specific uptake into corneal cells. Therefore, while D8-MMAF improves the systemic pharmacokinetic (PK) profile, mitigating ocular toxicity still requires linker and formulation optimization.
PART 2: Troubleshooting Guides
Troubleshooting Guide 1: Managing Premature Linker Cleavage
Symptom: High systemic toxicity (e.g., bone marrow suppression, liver enzyme elevation) observed in murine models prior to tumor localization. Root Cause: Premature cleavage or deconjugation of the linker in systemic circulation, leading to free D8-MMAF exposure. Maleimide-based linkers are highly susceptible to retro-Michael reactions, where the linker-payload transfers to reactive thiols on serum albumin[6]. Mitigation Strategy:
-
Evaluate Linker Chemistry: If using a cleavable dipeptide linker (e.g., valine-citrulline), assess plasma stability. Circulating proteases can prematurely cleave vc-linkers.
-
Implement Self-Stabilizing Maleimides: Switch to a self-stabilizing maleimide or utilize site-specific conjugation (e.g., engineered cysteines) to shield the linker-payload within the antibody's structural pockets, preventing thiol exchange[6].
-
Switch to Non-Cleavable Linkers: Utilizing a protease-resistant maleimidocaproyl (mc) linker ensures the payload is only released upon complete lysosomal degradation of the antibody[2].
Decision tree for troubleshooting premature linker cleavage and systemic toxicity.
PART 3: Quantitative Data Summarization
To aid in payload selection and toxicity anticipation, the following table summarizes the comparative profiles of common auristatin payloads based on clinical and preclinical pharmacovigilance data[4][5].
| Payload Type | Membrane Permeability | Primary Off-Target Toxicity | Payload Release Mechanism | Mitigation Strategy |
| MMAE | High (Neutral) | Peripheral Neuropathy, Neutropenia | Cleavable (e.g., vc-PAB) | Optimize DAR, adjust dosing schedule |
| MMAF | Low (Charged C-terminus) | Ocular Toxicity (Keratopathy) | Non-cleavable (mc) / Cleavable | Fc-engineering, dose reduction |
| D8-MMAF | Low (Charged + Deuterated) | Ocular Toxicity, Reduced Hepatotoxicity | Non-cleavable (mc) / Cleavable | Self-stabilizing maleimides, 3D corneal screening |
PART 4: Experimental Protocols
Methodology: Self-Validating 3D Human Corneal Epithelial (hCE) Toxicity Assay
To accurately screen D8-MMAF ADCs for ocular toxicity potential, standard 2D cell cultures are insufficient. 2D monolayers lack the stratified architecture and mucin layers of human corneas, leading to artificially high permeability rates. This protocol utilizes a 3D air-liquid interface (ALI) model to replicate barrier function and test basolateral entry (mimicking limbal vessels)[3].
Step 1: 3D Tissue Preparation & Equilibration
-
Obtain reconstructed 3D hCE tissues (e.g., MatTek EpiCorneal) cultured on polycarbonate transwell inserts.
-
Equilibrate tissues overnight in assay medium at 37°C, 5% CO2. Ensure the apical surface remains exposed to air to maintain stratification.
Step 2: Basolateral ADC Administration Causality Check: In vivo, ADCs reach the cornea via the limbal blood supply, not through tears. Therefore, dosing must occur basolaterally.
-
Dilute the D8-MMAF ADC, an isotype-control ADC, and free D8-MMAF hydrochloride in culture media to clinically relevant concentrations (e.g., 10, 50, 100 µg/mL).
-
Apply 500 µL of the treatments to the basolateral chamber of the transwell. Leave the apical surface dry.
-
Incubate for 72 to 120 hours, replacing the basolateral media every 48 hours.
Step 3: Internalization & Cleavage Monitoring
-
To track macropinocytosis, co-incubate tissues with a pH-sensitive fluorescent probe conjugated to the ADC. The probe will only fluoresce upon reaching the acidic lysosomal compartment.
-
At 48 hours, perform confocal Z-stack imaging to verify whether the ADC is trapped in the basal epithelial layers or has migrated to the superficial layers.
Step 4: Viability & Phenotypic Readout
-
Phenotypic Assessment: Perform H&E staining on cross-sections of the 3D tissue. Look for the hallmark microcyst-like epithelial changes (pseudomicrocysts) and eosinophilic intracytoplasmic inclusions characteristic of MMAF toxicity[3].
-
Viability: Perform an MTT or CellTiter-Glo 3D assay to quantify ATP levels. Calculate the IC50 of the D8-MMAF ADC relative to the isotype control to determine the extent of target-independent toxicity.
Step-by-step workflow for in vitro 3D human corneal epithelial (hCE) toxicity screening.
References
- Ocular Toxicity of Belantamab Mafodotin, an Oncological Perspective of Management in Relapsed and Refractory Multiple Myeloma - PMC. nih.gov.
- Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability | Molecular Cancer Therapeutics - AACR Journals. aacrjournals.org.
- Ocular adverse events associated with antibody-drug conjugates in oncology: a pharmacovigilance study based on FDA adverse event reporting system (FAERS) - Frontiers. frontiersin.org.
- Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC. nih.gov.
- Ocular adverse effects of belantamab mafodotin arise from direct infiltration of the cornea. springermedicine.com.
- Trastuzumab-MMAU Antibody-Auristatin Conjugates: Valine-Glucoserine Linker with Stabilized Maleimide Conjugation Improves In Vivo Efficacy and Tolerability | Molecular Cancer Therapeutics - AACR Journals. aacrjournals.org.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ocular Toxicity of Belantamab Mafodotin, an Oncological Perspective of Management in Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ocular adverse effects of belantamab mafodotin arise from direct infiltration of the cornea | springermedicine.com [springermedicine.com]
- 4. Frontiers | Ocular adverse events associated with antibody-drug conjugates in oncology: a pharmacovigilance study based on FDA adverse event reporting system (FAERS) [frontiersin.org]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Isotopic Interference in D8-MMAF Hydrochloride Analysis
Status: Operational Topic: Troubleshooting Isotopic Interference & Cross-Talk in LC-MS/MS Analyte: Monomethyl Auristatin F (MMAF) Internal Standard: D8-MMAF (Deuterated Analog) Target Audience: Bioanalytical Scientists, ADC Development Leads[1]
Introduction: The Precision Paradox
Monomethyl auristatin F (MMAF) is a potent cytotoxin widely used as a payload in Antibody-Drug Conjugates (ADCs).[1][2] In regulated bioanalysis (PK/TK), D8-MMAF is the "Gold Standard" internal standard (IS) because it mirrors the analyte’s physicochemical properties better than structural analogs.[1]
However, deuterated standards introduce a specific set of challenges: Isotopic Interference . This is not just "noise"; it is a mathematical distortion of your concentration data. This guide deconstructs the two distinct mechanisms of interference—IS Impurity (The "Ghost" Signal) and Analyte Contribution (The "Crosstalk") —and provides validated workflows to resolve them.
Module 1: The "Ghost" Signal (IS Analyte Interference)
Symptom: You observe a peak at the MMAF retention time in your Zero Samples (Blank + IS), but your Double Blanks (Matrix only) are clean. Diagnosis: Your D8-MMAF internal standard contains non-labeled (D0) or partially labeled (D1-D7) impurities.[1]
The Mechanism
Synthesis of deuterated standards is rarely 100% efficient. If your D8-MMAF is 99% pure, it contains 1% of lower-mass isotopologues.[1] If the D0 (native MMAF) impurity is present, every sample you spike with IS also gets a spike of "fake" analyte.
Troubleshooting Protocol: The "IS Purity" Titration
Do not assume the Certificate of Analysis (CoA) tells the whole story for trace bioanalysis.
-
Prepare the "IS-Only" Injection:
-
Prepare a sample containing only D8-MMAF at the working concentration used in your assay (e.g., 50 ng/mL) in solvent.[1]
-
-
Analyze:
-
Calculate % Interference:
[1]
Acceptance Criteria & Remediation
| Result | Status | Action Required |
| < 5% of LLOQ | PASS | Compliant with FDA/EMA guidelines [1, 2]. Proceed. |
| 5% - 20% of LLOQ | WARNING | Option A: Increase the LLOQ concentration (reduce sensitivity).Option B: Decrease the IS working concentration (risk: lower S/N for IS).[1] |
| > 20% of LLOQ | FAIL | Critical Failure. The IS lot is unusable for this LLOQ. Contact synthesis vendor for a higher purity lot or purify via prep-LC.[1] |
Module 2: The High-Concentration Bleed (Analyte IS Interference)
Symptom: The Internal Standard peak area varies significantly (usually increases) in high-concentration samples (ULOQ) compared to blanks.[1] Diagnosis: High levels of MMAF are contributing signal to the D8-MMAF channel due to natural isotopic abundance (M+8) or mass window overlap.[1]
The Mechanism
MMAF (
-
Critical Risk: If you monitor the Doubly Charged species (
), the mass difference between MMAF ( 366.[1]8) and D8-MMAF ( 370.[1]8) is only 4 m/z .[1] The isotopic envelope of the analyte can "tail" into the IS window.
Protocol: ULOQ Cross-Check
-
Inject ULOQ Sample (without IS):
-
Prepare a ULOQ standard but do not add IS . Add neat solvent instead.
-
-
Measure:
-
Check the signal in the IS Channel .
-
-
Calculation:
Remediation Strategy
-
Switch Charge States: If monitoring
, switch to the singly charged ( 732.5 vs 740.5). The +8 Da separation is much harder to bridge by natural isotopes than +4 Da. -
Narrow Mass Windows: Tighten the Quadrupole 1 (Q1) resolution from "Unit" (0.7 Da) to "High" (0.4 Da) to exclude isotopic tails.
Module 3: The Deuterium Retention Time Shift
Symptom: D8-MMAF elutes 0.1–0.3 minutes earlier than native MMAF.[1] Question: "My peaks aren't overlapping. Is this a problem?"
The Science: The "Inverse Isotope Effect"
Deuterium (
Risk Assessment
If the shift is too large, the IS and Analyte may experience different Matrix Effects (ion suppression/enhancement) from co-eluting phospholipids. They are no longer correcting each other perfectly.
Visual Guide: Chromatographic Decision Tree
Figure 1: Logic flow for managing Deuterium Isotope Effects on Retention Time.
Module 4: Stability & H/D Exchange
Symptom: The IS signal decreases over time in the autosampler, or the mass spectrum shows a "smearing" of the IS mass. Diagnosis: Deuterium-Hydrogen Exchange.[1][3]
The Mechanism
Deuterium atoms on heteroatoms (
-
Good D8-MMAF: Labels are on the Valine or Isoleucine side chains (Carbon-Deuterium bonds are stable).[1]
-
Bad D8-MMAF: Labels are on the amide backbone or hydroxyl groups.[1]
The "Stress Test" Protocol
Before validating, prove your IS is chemically stable in your solvent.
-
Incubate D8-MMAF in your reconstitution solvent (e.g., 50:50 MeOH:H2O + 0.1% Formic Acid) for 24 hours at room temperature.
-
Fail Condition: If the parent mass (
740.[1]5) decreases and lower masses ( 739.5, 738.[1]5) appear, exchange is occurring.[1]-
Solution: Check the pH. Acidic conditions can catalyze exchange on certain positions.[1] Ensure your commercial standard uses stable C-D labeling [4].
-
Summary of Key Specifications
| Parameter | MMAF (Analyte) | D8-MMAF (IS) | Critical Note |
| Formula | |||
| Monoisotopic Mass | 731.48 Da | 739.53 Da | +8 Da shift |
| Precursor Ion (1+) | 732.5 | 740.5 | Preferred for selectivity |
| Precursor Ion (2+) | 366.8 | 370.8 | High risk of overlap |
| Interference Limit | N/A | < 5% of LLOQ | FDA/EMA Requirement |
References
-
US Food and Drug Administration (FDA). (2018).[1][4][5] Bioanalytical Method Validation Guidance for Industry.[1][4][5][6] Section III.B.2. Available at: [Link][1]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Section 4.1.[1]5. Available at: [Link]
-
Turowski, M., et al. (2003).[1] "Deuterium isotope effects on hydrophobic interaction in reversed-phase liquid chromatography." Journal of Chromatography A, 1012(2), 117-125.[1]
-
Jian, W., et al. (2010).[1] "Evaluation of potential hydrogen/deuterium exchange of stable isotope-labeled internal standards in bioanalytical studies." Rapid Communications in Mass Spectrometry, 24(11), 1609-1616.[1]
Sources
optimizing drug-to-antibody ratio for D8-MMAF hydrochloride conjugates
[1]
References
-
MedChemExpress. (2024).[1] MMAF-d8 hydrochloride Product Information. Retrieved from [1]
-
BenchChem. (2024).[1] D8-MMAF hydrochloride: Stable Isotope Labeling. Retrieved from [1]
-
Doronina, S. O., et al. (2006).[1][5] Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity.[5] Bioconjugate Chemistry, 17(1), 114-124.[1][5]
-
Agilent Technologies. (2015).[1] Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). Retrieved from
-
Cytiva. (2025). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from
-
SigutLabs. (2025).[1][6] Strategies for Controlling DAR in Antibody–Drug Conjugates (ADCs). Retrieved from [1]
-
HPST. (2024).[1] Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. Retrieved from
Sources
troubleshooting inconsistent results in D8-MMAF hydrochloride experiments
Welcome to the Advanced Bioanalytical Support Center
As a Senior Application Scientist specializing in Antibody-Drug Conjugate (ADC) bioanalysis, I have designed this technical guide to address the most complex challenges encountered when using D8-MMAF hydrochloride (deuterated monomethyl auristatin F) as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS workflows.
MMAF is a highly potent, tubulin-disrupting cytotoxin widely used as an ADC payload. Unlike its analog MMAE, MMAF possesses a charged C-terminal phenylalanine residue that reduces membrane permeability and bystander toxicity [1]. While D8-MMAF hydrochloride is chemically identical to the parent payload and theoretically perfectly compensates for matrix effects, researchers frequently encounter inconsistent signal responses, non-specific binding, and recovery artifacts.
This guide bypasses basic protocols to focus on the causality of assay failure and provides self-validating workflows to ensure absolute scientific integrity in your pharmacokinetic (PK) and bioanalytical studies.
Part 1: Diagnostic FAQs & Causality Analysis
Q1: Why is the D8-MMAF IS response highly variable across my patient/animal plasma samples, even though the extraction protocol is identical? The Causality: While D8-MMAF co-elutes with MMAF and corrects for relative matrix effects, extreme absolute signal variance usually points to differential protein binding or inadequate equilibration rather than ion suppression. When D8-MMAF HCl is spiked into plasma, it must equilibrate with the endogenous carrier proteins (like albumin) to mimic the state of the released MMAF payload. If the protein precipitation (PPT) solvent is added too quickly, the SIL-IS is extracted at a higher rate than the endogenous analyte, skewing the quantification [2]. The Solution: Implement a mandatory 15-minute equilibration step at 4°C on a thermomixer after spiking the IS into the biological matrix before adding the organic extraction solvent (e.g., Acetonitrile).
Q2: I am losing D8-MMAF signal specifically in my neat standard curves and low-QC samples, but the high-QC and matrix samples look fine. What is happening? The Causality: Non-Specific Binding (NSB). Despite the hydrochloride salt form improving aqueous solubility, the auristatin backbone remains highly lipophilic [3]. In protein-free solutions (neat standards) or highly diluted matrices, D8-MMAF rapidly adsorbs to the hydrophobic surfaces of polypropylene pipette tips, autosampler vials, and 96-well plates [4]. The matrix samples do not show this because the abundant plasma proteins coat the plasticware, preventing payload adsorption. The Solution: Never prepare D8-MMAF working solutions in purely aqueous buffers. Maintain a minimum of 5% DMSO or 50% Acetonitrile/Methanol in all intermediate dilutions. Use low-bind (siliconized) plasticware for all standard preparations.
Q3: My LC-MS/MS chromatogram shows peak tailing and occasional retention time (RT) shifts for both MMAF and D8-MMAF. How do I stabilize the chromatography? The Causality: This is a classic solvent mismatch issue. If your sample is reconstituted in a high percentage of organic solvent (e.g., >50% Acetonitrile from the PPT step) but your LC gradient starts at highly aqueous conditions (e.g., 5% organic), the hydrophobic MMAF molecules will precipitate or smear at the head of the C18 column [5]. The Solution: Evaporate the extraction supernatant under nitrogen and reconstitute in a solvent that closely matches your initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Q4: Is there a risk of isotopic cross-talk between high concentrations of MMAF and the D8-MMAF internal standard? The Causality: Yes. MMAF has a substantial natural isotopic envelope. At the upper limit of quantification (ULOQ), the M+8 isotopic peak of unlabeled MMAF can bleed into the D8-MMAF MRM channel (m/z 740.5), artificially inflating the IS response and suppressing the calculated concentration of the analyte[6]. The Solution: Optimize the IS concentration so that it sits geometrically in the middle of your standard curve. Ensure that the ULOQ concentration does not exceed the IS concentration by more than 50-fold.
Part 2: Quantitative Data & Parameter Optimization
To ensure a self-validating system, your mass spectrometry parameters must be strictly controlled. Below is the optimized parameter matrix for MMAF and D8-MMAF hydrochloride analysis using a positive electrospray ionization (ESI+) quadrupole time-of-flight (Q-TOF) or triple quadrupole setup [5].
| Parameter / Analyte | MMAF (Analyte) | D8-MMAF HCl (SIL-IS) | Mechanistic Rationale |
| Precursor Ion [M+H]+ | m/z 732.5 | m/z 740.5 | D8-MMAF carries 8 deuterium atoms, adding exactly 8 Da to the intact mass. |
| Product Ion (Quantifier) | m/z 700.5 | m/z 708.5 | Represents the neutral loss of methanol (CH3OH) from the C-terminal residue. |
| Product Ion (Qualifier) | m/z 152.1 | m/z 152.1 | Common auristatin backbone fragment; useful for confirming peak identity. |
| Retention Time (RT) | ~3.45 min | ~3.44 min | Deuterium exhibits a slight isotopic effect, often eluting ~0.01 min earlier than hydrogen analogs. |
| Extraction Recovery | 85 - 92% | 85 - 92% | High recovery indicates successful disruption of protein binding during PPT. |
| Matrix Factor (IS normalized) | 0.98 - 1.02 | N/A | A value near 1.0 proves the D8-IS perfectly compensates for ion suppression. |
Part 3: Standardized Experimental Protocol
This protocol details the extraction and quantification of free MMAF from plasma using D8-MMAF HCl, designed to eliminate NSB and matrix effects [5].
Step 1: Preparation of Internal Standard Working Solution (ISWS)
-
Reconstitute D8-MMAF hydrochloride powder in 100% LC-MS grade DMSO to yield a 1 mg/mL primary stock. (Self-validation: DMSO ensures complete dissolution of the hydrophobic payload).
-
Dilute the primary stock to a 50 ng/mL ISWS using 50:50 Acetonitrile:Water (v/v) containing 0.1% Formic Acid. Store in low-bind amber vials at -20°C.
Step 2: Plasma Sample Extraction (Protein Precipitation)
-
Aliquot 20 µL of plasma (standards, QCs, or unknown samples) into a 96-well low-bind polypropylene plate.
-
Add 10 µL of the 50 ng/mL D8-MMAF ISWS to all wells (except double blanks).
-
Critical Step: Agitate the plate at 800 RPM for 15 minutes at 4°C to allow the IS to equilibrate with plasma proteins.
-
Add 100 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash the proteins.
-
Vortex vigorously for 5 minutes, then centrifuge at 12,000 × g for 10 minutes at 4°C.
Step 3: Reconstitution and LC-MS/MS Injection
-
Transfer 70 µL of the supernatant to a clean low-bind LC vial.
-
Add 140 µL of LC-MS grade Water to dilute the organic content. (Self-validation: Diluting the ACN from ~80% down to ~26% prevents solvent-mismatch peak tailing on the LC column).
-
Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm) using a gradient of Water/Acetonitrile with 0.1% Formic Acid.
Part 4: Logical Troubleshooting Pathway
Use the following diagnostic decision tree to isolate the root cause of inconsistent D8-MMAF results.
Caption: Diagnostic logic flow for isolating and resolving D8-MMAF hydrochloride LC-MS/MS signal inconsistencies.
References
- Google Patents. (2017). WO2017121867A1 - Formulation for antibody and drug conjugate thereof.
-
Frontiers in Immunology. (2023). Antibody-drug conjugates in cancer therapy: applications and future advances. Retrieved March 4, 2026, from [Link]
-
ResearchGate. (2019). Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Retrieved March 4, 2026, from [Link]
-
Semantic Scholar. (2018). ADME Considerations and Bioanalytical Strategies for Pharmacokinetic Assessments of Antibody-Drug Conjugates. Retrieved March 4, 2026, from [Link]
improving the stability of D8-MMAF hydrochloride in solution
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Improving the Stability of D8-MMAF Hydrochloride in Solution
Introduction
D8-Monomethyl Auristatin F (D8-MMAF) hydrochloride is the deuterated internal standard (IS) of choice for the bioanalytical quantification of MMAF—a potent tubulin polymerization inhibitor widely used as a payload in Antibody-Drug Conjugates (ADCs).
In LC-MS/MS workflows, the accuracy of your pharmacokinetic (PK) data hinges on the stability of this internal standard.[1] Unlike its non-deuterated parent, D8-MMAF is a high-value reagent where degradation or adsorption leads to variable response factors, compromising assay linearity and reproducibility.
This guide addresses the three primary vectors of instability: Hydrolysis , Sorption , and Solvent-Mediated Degradation .
Part 1: Core Stability Directives
The Solvent System: Anhydrous is Non-Negotiable
MMAF is a peptide-mimetic (auristatin). While the hydrochloride salt form improves initial solubility, the peptide bonds are susceptible to hydrolysis.
-
The Trap: DMSO is the standard solvent, but it is highly hygroscopic. "Old" DMSO absorbs atmospheric water, which catalyzes hydrolysis over time, even at -20°C.
-
The Fix: Always use anhydrous DMSO (≥99.9%) from a Sure/Seal™ bottle or equivalent for stock preparation.
The "Alquot & Freeze" Protocol
Repeated freeze-thaw cycles induce micro-precipitation and localized pH shifts that degrade the peptide backbone.
-
The Fix: Prepare the master stock (e.g., 1–5 mg/mL), immediately divide it into single-use aliquots (e.g., 20–50 µL), and store at -80°C . Never refreeze a thawed aliquot.
Surface Adsorption (The "Sticky Payload" Problem)
Despite the C-terminal carboxylic acid making MMAF more polar than MMAE, the hydrophobic valine-dilucine-dolaproine backbone drives adsorption to container walls.
-
The Fix: Use Polypropylene (PP) or Low-Bind tubes. Avoid standard borosilicate glass for low-concentration working solutions (<1 µg/mL) unless silanized.
Part 2: Troubleshooting & FAQs
Q1: My D8-MMAF IS signal decreases significantly while sitting in the autosampler. Is it degrading?
Diagnosis: Likely adsorption , not chemical degradation, if the timeframe is <24 hours. Mechanism: At low concentrations (ng/mL range) in highly aqueous mobile phases (e.g., Initial LC gradient), the hydrophobic regions of MMAF drive it out of solution and onto the glass vial walls or the PTFE septum. Solution:
-
Change the Solvent: Ensure your sample solvent contains at least 20–30% organic (Acetonitrile or Methanol) to keep the analyte solubilized.
-
Change the Container: Switch to polypropylene inserts or deactivated glass vials (silanized) for the autosampler.
-
Acidification: Add 0.1% Formic Acid to the sample diluent. This protonates the C-terminal carboxyl group, reducing ionic interactions with glass silanols.
Q2: Can I store the working solution (100 ng/mL) at 4°C for a week?
Answer: No. Reasoning: Auristatins are notoriously unstable in dilute solutions. At low concentrations, the rate of oxidative degradation and hydrolysis relative to the total mass increases. Furthermore, adsorption equilibrium is reached faster. Protocol: Prepare working solutions fresh daily from the frozen DMSO stock.
Q3: Why does my D8-MMAF retention time shift relative to the analyte?
Diagnosis: This is rarely a stability issue but rather a Deuterium Isotope Effect or chromatographic instability. Troubleshooting:
-
Check the Column: If the shift is significant (>0.1 min), your column equilibration may be insufficient.
-
Check the Label: D8-MMAF typically labels the valine or phenylalanine side chains. These C-D bonds are stable. If you see a mass shift (e.g., M+8 becoming M+7), you are experiencing Deuterium-Hydrogen Exchange (DHE) . This occurs if the label is on an exchangeable proton (N-H, O-H) or if the solution pH is extremely basic (> pH 9). Ensure your mobile phase is acidic (pH ~2-3).
Part 3: Experimental Protocols
Table 1: Solvent Compatibility & Stability Data
| Solvent System | Solubility | Stability (RT) | Stability (-20°C) | Recommendation |
| Anhydrous DMSO | High (>50 mg/mL) | 24 Hours | 6 Months+ | Primary Stock Solvent |
| Methanol (MeOH) | Moderate | < 8 Hours | 1 Month | Acceptable for intermediate dilution |
| Acetonitrile (ACN) | Moderate | < 8 Hours | 1 Month | Good for precipitating plasma |
| Water / PBS | Poor (<1 mg/mL) | Unstable | Do Not Store | Use immediately only |
Protocol: Preparation of Stable D8-MMAF Stock
-
Equilibration: Allow the D8-MMAF HCl vial to warm to room temperature before opening to prevent water condensation on the hygroscopic solid.
-
Dissolution: Add Anhydrous DMSO to achieve a target concentration of 1 mg/mL (1.30 mM). Vortex gently for 30 seconds.
-
Note: Avoid sonication if possible, as it generates heat which can degrade peptides.
-
-
Aliquot: Immediately dispense 20 µL aliquots into amber polypropylene microtubes.
-
Storage: Flash freeze in liquid nitrogen (optional) or place directly into a -80°C freezer.
-
Usage: On the day of analysis, thaw one aliquot. Dilute with 50% ACN/Water + 0.1% Formic Acid to create the Working Internal Standard (WIS) solution. Discard the remaining stock.
Part 4: Visualization (Workflow & Degradation Logic)
Figure 1: Optimal Handling Workflow for D8-MMAF This diagram illustrates the "One-Way" workflow to prevent stock contamination and degradation.
Caption: Single-direction workflow ensures stock integrity by eliminating freeze-thaw cycles and solvent contamination.
Figure 2: Instability Pathways & Mitigation Visualizing the causes of signal loss and the specific countermeasures.
Caption: Mechanistic view of D8-MMAF instability vectors and the corresponding stabilizing interventions.
References
-
National Institutes of Health (PMC). (2021). Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE). (Note: Applies to homologous auristatin handling). Retrieved from [Link]
Sources
Validation & Comparative
Precision in ADC Bioanalysis: D8-MMAF Hydrochloride vs. Analog Standards
This guide provides an in-depth technical comparison between using D8-MMAF Hydrochloride (Stable Isotope Labeled Internal Standard) and MMAF (analyzed with analog or external standardization) for the bioanalysis of Antibody-Drug Conjugates (ADCs).
Executive Summary
In the quantification of Monomethyl Auristatin F (MMAF), a potent tubulin inhibitor used as an ADC payload, the choice of Internal Standard (IS) is the single most critical determinant of assay accuracy. While analog standards (e.g., MMAE or structural mimetics) offer a low-cost alternative, they fail to adequately compensate for the severe matrix effects inherent in LC-MS/MS analysis of plasma.
The Verdict: D8-MMAF Hydrochloride is the mandatory industry standard for regulated bioanalysis. Its use corrects for ionization suppression, extraction variability, and retention time shifts that analog standards cannot address, typically improving assay precision (CV%) from >15% to <5%.
The Bioanalytical Challenge: "Free Payload" Quantification
In ADC development, researchers must measure "free" (unconjugated) MMAF in plasma to assess toxicity and linker stability. This is challenging because:
-
Low Concentrations: Free payload levels are often in the pg/mL to low ng/mL range, requiring high sensitivity.
-
Complex Matrix: Plasma contains phospholipids and proteins that cause Ion Suppression in Electrospray Ionization (ESI).
-
Steep Gradients: Fast LC gradients used for high-throughput analysis often co-elute matrix contaminants with the analyte.
The Comparator: Analog vs. Stable Isotope Labeled (SIL) IS[1][2]
-
Analog IS (e.g., MMAE): Chemically similar but elutes at a different retention time. It does not experience the exact same matrix environment as MMAF at the moment of ionization.
-
SIL-IS (D8-MMAF): Chemically identical (except for mass). It co-elutes perfectly with MMAF, experiencing identical suppression/enhancement.
Mechanism of Action: Why D8-MMAF Superiority is Structural
The superiority of D8-MMAF stems from its ability to "track" the analyte through every stage of the bioanalytical workflow.
Visualizing the Matrix Effect Compensation
The following diagram illustrates why Analog IS fails while D8-MMAF succeeds. In the "Analog" scenario, the matrix interference (red zone) suppresses the Analyte signal but misses the IS, leading to a false calculation. In the "SIL-IS" scenario, both are suppressed equally, maintaining the correct ratio.
Figure 1: Mechanism of Matrix Effect Compensation. D8-MMAF co-elutes with the analyte, ensuring that any ionization suppression affects the numerator (Analyte) and denominator (IS) equally, canceling out the error.
Comparative Performance Data
The following data summarizes the performance differences observed in validated LC-MS/MS assays for auristatins.
| Feature | D8-MMAF Hydrochloride (SIL-IS) | Analog IS (e.g., MMAE) | Impact on Data |
| Retention Time | Identical to MMAF | Shifted (± 0.2–1.0 min) | Analog IS cannot correct for transient matrix suppression. |
| Matrix Factor (MF) | Normalized MF ≈ 1.0 | Normalized MF varies (0.5 – 1.5) | Analog IS leads to quantitative bias in hemolyzed or lipemic samples. |
| Extraction Recovery | Tracks analyte loss perfectly | Differential recovery | Analog IS may extract better/worse than MMAF, skewing results. |
| Linearity Range | 0.04 – 100 nM | Restricted | Poor correction at LLOQ leads to higher rejection rates. |
| Precision (CV%) | Typically < 5% | Typically 10–15% | Higher variability requires more replicates and re-runs. |
Quantitative Insight: The "Matrix Factor"
In regulated bioanalysis (FDA/EMA guidelines), the IS-Normalized Matrix Factor is the gold standard metric.
-
Target: 1.0
-
D8-MMAF Result: Consistently 0.98 – 1.02 across diverse plasma lots.
-
Analog IS Result: Can range from 0.8 to 1.2 depending on the patient's lipid profile.
Experimental Protocol: Self-Validating Workflow
This protocol utilizes D8-MMAF HCl to create a robust, self-correcting quantification system.
Materials
-
Internal Standard: D8-MMAF Hydrochloride (Deuterated on the C-terminal phenylalanine or valine residue to ensure +8 Da shift).
-
Matrix: Human/Rat Plasma.
Step-by-Step Methodology
1. Stock Preparation
-
MMAF: Dissolve in DMSO to 1 mg/mL.
-
D8-MMAF HCl: Dissolve in DMSO to 1 mg/mL. Note: The HCl salt improves solubility in aqueous dilution steps compared to the free base.
-
IS Working Solution: Dilute D8-MMAF to ~50 ng/mL in 50% Acetonitrile/Water.
2. Sample Extraction (Protein Precipitation)
-
Aliquot 20 µL of plasma sample into a 96-well plate.
-
Add 100 µL of IS Working Solution (containing D8-MMAF) to the sample.
-
Critical Step: The IS is added before any vortexing or centrifugation. This allows D8-MMAF to bind to plasma proteins exactly like the analyte, correcting for protein binding losses during precipitation.
-
-
Vortex vigorously for 5 minutes (precipitates proteins).
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer 50 µL of supernatant to a fresh plate and dilute with 100 µL water (to match initial mobile phase).
3. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Transitions (MRM):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy |
| MMAF | 732.5 | 700.5 (Loss of MeOH) | ~35 eV |
| D8-MMAF | 740.5 | 708.5 (Loss of MeOH) | ~35 eV |
Workflow Diagram
Figure 2: Self-Validating Bioanalytical Workflow. The addition of D8-MMAF prior to extraction is the critical control point ensuring all downstream variables are normalized.
References
-
BenchChem. (2025). A Researcher's Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis. Retrieved from
-
National Institutes of Health (NIH). (2019). Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Retrieved from
-
ResolveMass Laboratories. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from
-
WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How. Retrieved from
-
Stokvis, E., et al. (2005).[6] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[6] Retrieved from
Sources
- 1. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity and Pharmacokinetic Guide: D8-MMAF vs. Legacy Auristatins
Introduction: The Evolution of Auristatin Payloads
Auristatins are a class of highly potent antimitotic agents that inhibit cell division by blocking the polymerization of tubulin[1]. In the landscape of targeted oncology, Monomethyl auristatin E (MMAE) and Monomethyl auristatin F (MMAF) have become foundational payloads for antibody-drug conjugates (ADCs)[].
While these legacy auristatins demonstrate exceptional efficacy, biopharmaceutical research continuously seeks to widen their therapeutic windows. D8-MMAF hydrochloride , a selectively deuterated analogue of MMAF, represents a significant advancement in this space[3]. By replacing specific hydrogen atoms with heavier deuterium isotopes, D8-MMAF achieves superior metabolic stability and serves as an indispensable internal standard for rigorous pharmacokinetic (PK) bioanalysis[4].
Mechanistic Causality: Structure Dictates Function
As an application scientist, it is critical to understand why these molecules behave differently in a biological system. The performance of an ADC payload is governed by its chemical structure and its subsequent metabolic vulnerabilities.
-
MMAE vs. MMAF (The Bystander Effect): MMAE is highly membrane-permeable. Once released inside a target cancer cell, it can diffuse outward and kill neighboring healthy cells (the "bystander effect")[3]. In contrast, MMAF was engineered with a charged C-terminal phenylalanine residue[3]. This carboxyl group significantly reduces membrane permeability, attenuating off-target cytotoxicity and increasing the Maximum Tolerated Dose (MTD) in murine models from ~1 mg/kg (MMAE) to >16 mg/kg (MMAF)[5].
-
MMAF vs. D8-MMAF (The Kinetic Isotope Effect): Despite its improved safety profile, MMAF is susceptible to rapid metabolic clearance via CYP450-mediated N-demethylation[6]. D8-MMAF solves this by incorporating deuterium at the N-methyl group[6]. Because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, D8-MMAF leverages the kinetic isotope effect to resist N-demethylation[6]. This structural upgrade prolongs the payload's half-life without altering its intrinsic binding affinity to tubulin[6].
D8-MMAF deuteration blocks N-demethylation, ensuring sustained tubulin inhibition.
Comparative Cytotoxicity Profiles (In Vitro Data)
Because deuteration alters metabolic processing rather than target engagement, the intrinsic in vitro cytotoxicity of D8-MMAF is biologically comparable to non-deuterated MMAF in standard 72-hour cell-based assays[6]. The data below summarizes the half-maximal inhibitory concentrations (IC50) across various cell lines, highlighting the potency differences between the highly permeable MMAE and the targeted MMAF/D8-MMAF payloads.
| Payload | Cell Line | Cancer Type | IC50 (nM) | Mechanistic Characteristics |
| MMAE | SKBR3 | Breast Cancer | 3.27 ± 0.42 | High membrane permeability; strong bystander effect[7]. |
| MMAE | HEK293 | Kidney Cancer | 4.24 ± 0.37 | High systemic toxicity; low MTD in vivo[7]. |
| MMAF | H3396 | Breast Cancer | ~105 | Charged C-terminus restricts permeability; low bystander effect[5]. |
| MMAF | Karpas 299 | Lymphoma | ~119 | High MTD (>16 mg/kg); highly potent when conjugated[5]. |
| D8-MMAF | H3396 | Breast Cancer | ~105 | Equivalent in vitro potency; superior metabolic stability[6]. |
| D8-MMAF | Karpas 299 | Lymphoma | ~119 | Utilized as a stable internal standard for LC-MS/MS PK assays[4]. |
*Note: In vitro IC50 values for deuterated isotopes (D8-MMAF) mirror their non-deuterated counterparts due to identical tubulin-binding affinities. The therapeutic divergence occurs in vivo due to differential clearance rates[6].
Self-Validating Experimental Protocol: Cytotoxicity & Intracellular Quantification
To objectively compare these payloads, researchers must employ a self-validating assay system. A standard viability assay (like Alamar Blue) only proves cell death occurred; it does not prove why. By coupling the viability readout with LC-MS/MS intracellular quantification—using D8-MMAF as the internal standard—you establish a direct causal link between the intracellular payload concentration and the observed cytotoxicity[4].
Step-by-Step Methodology
-
Cell Seeding: Seed target-positive (e.g., Karpas 299) and target-negative control cells in 96-well plates at a density of 5,000 cells/well in appropriate media. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of free MMAE, free MMAF, and the ADC-conjugated payloads. Treat the cells and incubate for 72 to 96 hours[5].
-
Viability Readout (Primary Endpoint): Add Alamar Blue (resazurin) reagent to each well[1]. Incubate for 4 hours. Measure fluorescence (Excitation 530-560 nm / Emission 590 nm) to calculate the IC50 values.
-
Intracellular Quantification (Validation Endpoint): In parallel plates, lyse the cells post-treatment. Spike the lysate with a known concentration of D8-MMAF hydrochloride as the internal standard[4].
-
LC-MS/MS Analysis: Extract the analytes via solid-phase extraction (SPE). Analyze via LC-MS/MS to quantify the exact intracellular concentration of the non-deuterated payload[4]. The mass shift provided by the 8 deuterium atoms in D8-MMAF ensures zero signal interference, validating the payload's internalization efficiency.
Self-validating workflow combining cytotoxicity readout with LC-MS/MS PK quantification.
Conclusion
While MMAE remains a potent option for tumors requiring a strong bystander effect, MMAF offers a safer, more targeted alternative due to its restricted membrane permeability. D8-MMAF hydrochloride takes this a step further. By utilizing the kinetic isotope effect to block rapid N-demethylation, D8-MMAF provides researchers with both a highly stable next-generation payload and an essential bioanalytical tool for quantifying ADC pharmacokinetics.
References[3] Title: D8-MMAF hydrochloride | Benchchem
Source: benchchem.com URL: 1] Title: MMAF | Microtubule Associated - TargetMol Source: targetmol.com URL: 6] Title: The Impact of Deuteration on the Biological Activity of Auristatins: A Technical Guide - Benchchem Source: benchchem.com URL: 5] Title: MMAF | Microtubule Associated - TargetMol Source: targetmol.com URL: 4] Title: D8-MMAF hydrochloride | Benchchem Source: benchchem.com URL: ] Title: Auristatin | ADC Cytotoxin - BOC Sciences Source: bocsci.com URL: 7] Title: Monomethyl auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines SKBR3 and HEK293 - SciSpace Source: scispace.com URL:
Sources
Definitive Guide: Validating D8-MMAF Hydrochloride as an Internal Standard for ADC Payload Quantification
Topic: Validation of an LC-MS/MS Assay using D8-MMAF Hydrochloride Content Type: Technical Comparison & Validation Guide Audience: Bioanalytical Scientists, ADC Developers, and DMPK Researchers
Executive Summary
In the development of Antibody-Drug Conjugates (ADCs), quantifying the "free payload" (unconjugated cytotoxic drug) is a critical safety and pharmacokinetic (PK) endpoint. Monomethyl Auristatin F (MMAF) is a highly potent, hydrophilic payload.[1] Its quantification requires extreme sensitivity (sub-ng/mL) and rigorous control over matrix effects.
This guide evaluates the performance of D8-MMAF Hydrochloride (a stable isotope-labeled internal standard, SIL-IS) against structural analogs (like MMAE) and label-free methods. We provide a self-validating protocol compliant with FDA Bioanalytical Method Validation (BMV) 2018 and ICH M10 guidelines.
Part 1: The Challenge of MMAF Bioanalysis
MMAF presents unique bioanalytical hurdles compared to its hydrophobic cousin, MMAE:
-
High Polarity: The C-terminal carboxylic acid makes MMAF significantly more polar, leading to potential column retention issues and susceptibility to ion suppression at the solvent front if not chromatographed carefully.
-
Adsorption: Like many auristatins, MMAF can adhere to glass and plastic surfaces, causing non-linear recovery at low concentrations.
-
Matrix Interference: In tumor homogenates or plasma, phospholipids can co-elute with MMAF, suppressing ionization.
The Solution: The use of a deuterated internal standard (D8-MMAF) is not just a regulatory preference; it is a physicochemical necessity for robust data.
Part 2: Comparative Analysis (D8-MMAF vs. Alternatives)
The following table contrasts the performance of D8-MMAF against the most common alternative, the structural analog MMAE (Monomethyl Auristatin E).
Table 1: Performance Comparison of Internal Standard Strategies
| Feature | D8-MMAF (SIL-IS) | MMAE (Analog IS) | External Std (No IS) |
| Retention Time | Co-elutes with MMAF (perfect overlap) | Shifts by ~0.2–0.5 min (due to hydrophobicity) | N/A |
| Matrix Effect Correction | Excellent. Experiences identical ion suppression/enhancement as the analyte. | Poor to Moderate. May elute outside the suppression zone, failing to correct for matrix effects on MMAF. | None. High risk of data skew. |
| Recovery Correction | Corrects for extraction losses and adsorption (stickiness) exactly. | Different solubility profile; may not track MMAF losses during protein precipitation. | None. |
| Precision (%CV) | Typically < 5% | Typically 5–15% | > 15% (High risk of failure) |
| Cost | High (Custom synthesis or specialized vendor) | Moderate (Often available as a separate payload) | Low |
| Regulatory Standing | Gold Standard (FDA/ICH M10 recommended) | Acceptable only if SIL-IS is unavailable | Unacceptable for regulated PK |
Expert Insight: While MMAE is structurally similar, the lack of the C-terminal charge means it behaves differently in the LC column dead volume and during solid-phase extraction. D8-MMAF Hydrochloride is the salt form, which improves aqueous solubility during stock preparation, reducing the risk of precipitation-induced errors.
Part 3: The Self-Validating Experimental Protocol
This protocol is designed to be "self-validating," meaning quality control steps are built into the workflow to flag errors immediately.
A. Reagents & Materials
-
Internal Standard: D8-MMAF Hydrochloride (Targeting +8 Da mass shift).
-
Matrix: K2EDTA Human Plasma (or species specific).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
B. Sample Preparation (Protein Precipitation)
Rationale: Solid Phase Extraction (SPE) is often overkill for MMAF. A clean protein precipitation (PPT) with a specific organic ratio minimizes payload loss.
-
Aliquot: Transfer 20 µL of plasma sample into a 96-well plate.
-
IS Addition: Add 20 µL of D8-MMAF Working Solution (e.g., 50 ng/mL in 50% MeOH).
-
Critical Step: Vortex gently. This ensures the IS binds to the matrix proteins before precipitation, mimicking the analyte's state.
-
-
Precipitation: Add 200 µL of Acetonitrile (containing 1% Formic Acid).
-
Why Acid? Acid breaks protein-drug binding and improves recovery of the acidic MMAF.
-
-
Agitation: Vortex for 5 min at 1000 rpm. Centrifuge at 4000g for 15 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate. Dilute with 200 µL of Water (to match initial mobile phase).
C. LC-MS/MS Conditions
-
Column: Phenomenex Kinetex XB-C18 (2.1 x 50 mm, 2.6 µm) or equivalent.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% -> 95% B
-
3.0-4.0 min: 95% B (Wash)
-
4.1 min: 5% B (Re-equilibration)
-
-
Mass Spectrometry (MRM Mode):
-
MMAF: 732.5
170.1 (Cone: 50V, Collision: 35eV) -
D8-MMAF: 740.5
170.1 (Assuming label is on the Phe residue; if label is on Valine, transition may be 740.5 178.1). Always verify transition with the Certificate of Analysis.
-
Part 4: Visualization of Workflows
Diagram 1: The Bioanalytical Workflow
This diagram illustrates the critical path of the sample, highlighting where the D8-MMAF corrects for error.
Caption: Figure 1. End-to-end bioanalytical workflow. The dashed box indicates steps where D8-MMAF actively corrects for physical loss and ionization variability.
Diagram 2: Matrix Effect Decision Tree
A logical framework for validating the assay using the "Matrix Factor" test as per FDA guidelines.
Caption: Figure 2. Decision logic for Matrix Factor validation. IS-normalized MF is the critical metric for D8-MMAF acceptance.
Part 5: Validation Data & Acceptance Criteria
To validate this assay for publication or regulatory submission, you must generate the following data sets.
1. Specificity & Selectivity
-
Protocol: Analyze 6 lots of blank plasma and blank plasma spiked with D8-MMAF only.
-
Acceptance: Interference at MMAF retention time must be < 20% of the LLOQ response.
-
D8-MMAF Advantage: Because D8-MMAF has a +8 Da shift, "cross-talk" (isotopic contribution of the IS to the analyte channel) is virtually non-existent compared to D3 or D4 analogs.
2. Matrix Effect (The "Acid Test")
-
Protocol: Prepare Low QC and High QC concentrations in extracted matrix (post-extraction spike) and in neat solvent.
-
Calculation:
-
Target: The CV of the IS-Normalized MF across 6 lots should be ≤ 15% .
-
Note: If using MMAE (Analog), this often fails because the Analog does not experience the same suppression as MMAF. D8-MMAF ensures this ratio remains constant even if absolute signal drops by 50%.
3. Accuracy & Precision
-
Intra-run: 5 replicates at LLOQ, Low, Mid, High QCs.
-
Inter-run: 3 separate runs.
-
Acceptance: Mean accuracy within ±15% (±20% at LLOQ) and %CV ≤ 15%.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[3] (2018). Available at: [Link]
-
International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). Available at: [Link]
- Ouyang, Z., et al. "Bioanalysis of Antibody-Drug Conjugates: American Association of Pharmaceutical Scientists Antibody-Drug Conjugate Working Group Position Paper." Bioanalysis, 11(20), 1829–1840. (2019).
- Xu, K., et al. "Characterization and Quantification of Antibody-Drug Conjugates by Liquid Chromatography-Mass Spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 154, 20-34. (2018).
-
PubChem. Monomethyl Auristatin F (Compound Summary). National Library of Medicine. Available at: [Link]
Sources
Comparative Efficacy Guide: MMAF (Auristatin) vs. Duocarmycin ADCs
[1]
Executive Summary
This guide provides a head-to-head technical analysis of two distinct Antibody-Drug Conjugate (ADC) payload classes: MMAF (Tubulin Inhibitors) and Duocarmycins (DNA Alkylators) .[1] While MMAF ADCs (e.g., Belantamab mafodotin) rely on mitotic arrest in rapidly dividing cells, Duocarmycin ADCs (e.g., Trastuzumab duocarmazine) utilize DNA minor groove alkylation to target both dividing and non-dividing cells, often overcoming Multi-Drug Resistance (MDR).[1]
| Feature | MMAF (Auristatin F) | Duocarmycin (e.g., Seco-DUBA) |
| Primary Mechanism | Tubulin Polymerization Inhibition | DNA Minor Groove Alkylation |
| Target Cell Phase | M-Phase (Mitosis) | All Phases (G1/S/G2/M) |
| Bystander Effect | Negligible (Charged C-terminus limits permeability) | Moderate to High (Lipophilic active metabolites) |
| MDR Sensitivity | High (P-gp substrate) | Low (Often effective in MDR+ cells) |
| Potency (IC50) | Nanomolar ( | Picomolar ( |
Mechanistic Deep Dive
Signaling Pathways & MOA
The fundamental divergence in efficacy stems from the subcellular target. MMAF requires cell division to kill, whereas Duocarmycins are "cell-cycle independent" cytotoxins.[1]
Figure 1: Comparative Mechanism of Action.[1] MMAF targets the cytosolic tubulin network, while Duocarmycins must translocate to the nucleus to alkylate DNA.
The "Bystander" Differentiator
-
MMAF: Possesses a charged C-terminal phenylalanine residue.[2] This charge prevents the free drug from crossing biological membranes. Result: No bystander killing. Efficacy is strictly limited to antigen-positive cells.[1]
-
Duocarmycins: Often designed as pro-drugs (e.g., SYD985 releases a membrane-permeable active toxin).[1] Result: Significant bystander killing of neighboring antigen-negative tumor cells.
Experimental Efficacy Data
In Vitro Cytotoxicity (IC50 Comparison)
The following data represents typical potency ranges in antigen-positive tumor lines (e.g., HER2+ SK-BR-3 or CD30+ Karpas-299).
| Cell Line | Antigen Status | MMAF ADC (nM) | Duocarmycin ADC (nM) | Interpretation |
| SK-BR-3 | HER2 High | 0.05 - 0.2 | 0.01 - 0.05 | Duocarmycins are ~5-10x more potent in high expressors.[1] |
| JIMT-1 | HER2 Low / Resistant | > 100 (Resistant) | 0.05 - 0.2 | Critical: Duocarmycins retain efficacy in resistant lines where MMAF fails.[1] |
| MDA-MB-468 | Antigen Negative | > 1000 | > 1000 | Both show specificity (safety window).[1] |
Efficacy in Multi-Drug Resistant (MDR) Models
MMAF is a known substrate for P-glycoprotein (P-gp) efflux pumps.[1]
-
Experiment: Compare cytotoxicity in parental vs. MDR1-transfected cell lines.
-
Observation: MMAF ADCs show a 100-fold potency drop in MDR1+ cells. Duocarmycin ADCs typically show <5-fold drop, indicating superior retention in resistant tumors.
Experimental Protocols
Protocol: Comparative Cytotoxicity Assay (Self-Validating)
Objective: Determine the specific cytotoxicity and "bystander potential" of the ADCs.
Reagents:
-
Target Cells (Antigen+)[1]
-
Bystander Cells (Antigen-, labeled with CellTrace Violet)[1]
-
Detection: CellTiter-Glo (ATP luminescence)[1]
Workflow:
-
Seeding:
-
Direct Kill: Seed 3,000 Target Cells/well in 96-well opaque plates.
-
Bystander: Co-culture 1,500 Target Cells + 1,500 Bystander Cells.
-
-
Treatment: Add serial dilutions of MMAF-ADC and Duocarmycin-ADC (Start 100 nM, 1:3 dilutions, 10 points).
-
Control: Unconjugated Antibody + Free Payload (MMAF-d8 or free Duocarmycin) as controls.[1]
-
-
Incubation: 96 hours at 37°C, 5% CO2.
-
Readout:
-
Validation Check: The IC50 of the Non-Binding Control ADC must be >1000 nM. If <100 nM, non-specific uptake occurred (assay invalid).[1]
Protocol: Conjugation Efficiency (MMAF vs Duocarmycin)
Note: Duocarmycins are highly hydrophobic and prone to aggregation. This protocol includes a specific stabilization step.
Step-by-Step:
-
Reduction: Reduce Antibody (10 mg/mL) with TCEP (2.5 molar equivalents) for 2 hours at 37°C to generate free thiols.
-
Cosolvent Prep:
-
Conjugation:
-
Purification: Tangential Flow Filtration (TFF) is preferred over dialysis for Duocarmycins to remove excess hydrophobic drug efficiently.
Decision Matrix: When to Choose Which?
Use the following logic flow to select the optimal payload for your pipeline.
Figure 2: Payload Selection Logic. Duocarmycins are preferred for heterogeneous, slow-growing, or resistant tumors.[1]
References
-
Doronina, S. O., et al. (2006). "Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity." Bioconjugate Chemistry. Link[1]
-
Dokter, W., et al. (2014). "Preclinical profile of the HER2-targeting ADC SYD985... with a DNA-alkylating duocarmycin payload." Molecular Cancer Therapeutics. Link
-
Polson, A. G., et al. (2009). "Antibody-drug conjugates for the treatment of non-Hodgkin's lymphoma: target and payload selection." Cancer Research. Link
-
Banerjee, S., et al. (2021). "Recent advances in the field of antibody-drug conjugates." Molecules. Link
-
MedChemExpress. "D8-MMAF hydrochloride Product Information." (Cited for reagent specification). Link
Sources
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 2. D8-MMAF hydrochloride | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. NB-64-73390-100mg | MMAF sodium [1799706-65-2] Clinisciences [clinisciences.com]
- 7. A Dual-Payload Bispecific ADC Improved Potency and Efficacy over Single-Payload Bispecific ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adcreview.com [adcreview.com]
- 11. mdpi.com [mdpi.com]
head-to-head comparison of D8-MMAF and MMAE in ADC development
Strategic Selection of Auristatin Payloads: MMAE vs. MMAF (and D8-MMAF) in ADC Design
Executive Summary: The Auristatin Decision Matrix
In the landscape of Antibody-Drug Conjugate (ADC) development, the selection between Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) —and the utilization of deuterated analogs like D8-MMAF —is not merely a choice of potency, but a strategic decision regarding mechanism of action, safety profile, and bioanalytical precision .
-
MMAE (The Bystander King): A membrane-permeable tubulin inhibitor.[1] It is the industry standard for solid tumors with heterogeneous antigen expression due to its ability to diffuse out of target cells and kill neighboring antigen-negative cells ("Bystander Effect").
-
MMAF (The Precision Agent): A membrane-impermeable analog (due to a C-terminal charged phenylalanine).[2] It minimizes systemic toxicity and is ideal for targets with rapid internalization, but lacks bystander activity.
-
D8-MMAF (The Bioanalytical Standard): The deuterated isotopologue of MMAF.[3][4][5] While chemically identical in potency to MMAF, its primary role in development is as a stable internal standard for LC-MS/MS pharmacokinetic (PK) profiling, ensuring precise quantification of payload release without matrix interference.
Mechanistic Foundation & Chemical Logic
To engineer an effective ADC, one must understand the structural causality that differentiates these molecules.
Structural Divergence
Both payloads are synthetic analogs of Dolastatin 10.[1] The divergence lies at the C-terminus:
-
MMAE: Ends with a neutral norephedrine residue. This lipophilicity allows passive diffusion across the lipid bilayer.
-
MMAF: Ends with a phenylalanine residue containing a free carboxylic acid. Under physiological pH, this group is negatively charged, rendering the molecule membrane impermeable .
The Linker-Payload Interplay
-
MMAE Paradigm: Typically paired with cleavable linkers (e.g., Valine-Citrulline, vc).[4][6] Once internalized, lysosomal proteases (Cathepsin B) cleave the linker.[2][6][7][] The free MMAE escapes the lysosome and the cell to exert local bystander killing.
-
MMAF Paradigm: Often paired with non-cleavable linkers (e.g., Maleimidocaproyl, mc). The antibody is degraded in the lysosome, leaving the amino acid-linker-drug adduct (e.g., Cys-mc-MMAF). Because MMAF is impermeable, it accumulates to high concentrations inside the target cell, driving potency while sparing non-target tissues.
Head-to-Head Comparison: MMAE vs. MMAF
| Feature | MMAE (Monomethyl Auristatin E) | MMAF (Monomethyl Auristatin F) |
| C-Terminal Structure | Neutral Norephedrine | Charged Phenylalanine (COOH) |
| Membrane Permeability | High (Lipophilic) | Low/Negligible (Hydrophilic) |
| Bystander Effect | Yes (Kills antigen-negative neighbors) | No (Strictly intracellular action) |
| Primary Indication | Heterogeneous Solid Tumors (e.g., Breast, Urothelial) | Hematological malignancies or Rapidly Internalizing Targets |
| Systemic Toxicity | Higher (Neutropenia is common DLT) | Lower (Reduced off-target uptake) |
| Linker Preference | Cleavable (vc, mc-val-cit) | Non-Cleavable (mc) or Cleavable |
| Metabolic Liability | CYP3A4 substrate (Demethylation) | More stable, excreted largely unchanged |
The Role of D8-MMAF in Development
D8-MMAF is the deuterated form of MMAF (typically labeled with 8 deuterium atoms).[3] In a rigorous development workflow, D8-MMAF is critical for the following:
-
Bioanalytical Accuracy (LC-MS/MS): When measuring the concentration of free MMAF in patient plasma (a key safety metric), the matrix effect can suppress ionization. D8-MMAF serves as the ideal Internal Standard (IS) . It co-elutes with MMAF but is mass-differentiated, allowing for absolute quantification.
-
Metabolic Stability Profiling: Deuterium strengthens C-H bonds (Kinetic Isotope Effect). Researchers use D8-MMAF to identify metabolic "soft spots." If D8-MMAF shows significantly longer half-life than MMAF in liver microsomes, it indicates that metabolic cleavage at those specific hydrogen positions is a rate-limiting step in clearance.
Visualization: Intracellular Trafficking & Bystander Effect
The following diagram illustrates the divergent pathways of MMAE and MMAF ADCs post-internalization.
Caption: Divergent intracellular fate of MMAE vs. MMAF. MMAE diffuses out to kill neighboring cells (Red), while MMAF remains trapped intracellularly (Yellow), reducing systemic exposure.
Experimental Protocols
Protocol A: Bioanalytical Quantification of Free Payload (PK Study)
Objective: Quantify free MMAF in plasma using D8-MMAF as an Internal Standard to validate ADC stability.
Materials:
-
Plasma samples from ADC-treated subjects.
-
Standard: Authentic MMAF.
-
Internal Standard (IS): D8-MMAF (100 ng/mL in Methanol).
-
LC-MS/MS System (e.g., Sciex Triple Quad).
Workflow:
-
Protein Precipitation: Add 50 µL of plasma to a 96-well plate.
-
IS Addition: Add 200 µL of D8-MMAF (in MeOH/Acetonitrile) to precipitate proteins and spike the standard simultaneously.
-
Vortex & Centrifuge: Vortex for 5 min; Centrifuge at 4000g for 10 min at 4°C.
-
Supernatant Transfer: Transfer 100 µL supernatant to a fresh plate; dilute with water (1:1) to match initial mobile phase.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (2.1 x 50mm).
-
MRM Transitions: Monitor parent/daughter ions for MMAF (732.5 -> 152.1) and D8-MMAF (740.5 -> 152.1).
-
Calculation: Calculate Area Ratio (Analyte/IS). The D8-MMAF corrects for matrix suppression and injection variability.
-
Protocol B: In Vitro Cytotoxicity (Bystander Assay)
Objective: Distinguish between MMAE and MMAF activity using a co-culture system.
-
Cell Seeding:
-
Target Cells (Antigen+): Seed GFP-labeled HER2+ cells (e.g., SKBR3-GFP).
-
Bystander Cells (Antigen-): Seed RFP-labeled HER2- cells (e.g., MDA-MB-468-RFP).
-
Ratio: 1:1 mixture in 96-well plates (5,000 cells/well total).
-
-
Treatment:
-
Treat with serial dilutions of Anti-HER2-vc-MMAE and Anti-HER2-mc-MMAF .
-
Incubate for 96 hours.
-
-
Readout:
-
Measure fluorescence intensity for GFP (Target killing) and RFP (Bystander killing).
-
-
Expected Result:
-
MMAE ADC: Reduction in both GFP and RFP signals (Bystander active).
-
MMAF ADC: Reduction in GFP signal only; RFP signal remains high (Bystander inactive).
-
References
-
Doronina, S. O., et al. (2003). Development of potent monoclonal antibody auristatin conjugates for cancer therapy.[6] Nature Biotechnology, 21(7), 778-784. Link
-
Polson, A. G., et al. (2009). Antibody-drug conjugates for the treatment of non-Hodgkin's lymphoma: Target and linker selection. Cancer Research, 69(6), 2358-2364. Link
- Li, H., et al. (2016). Chemistry and Biology of Tubulysins and Auristatins. Medicinal Research Reviews, 36(1). (Discusses the SAR of MMAE vs MMAF).
-
Okeley, N. M., et al. (2010). Intracellular activation of SGN-35, a potent anti-CD30 antibody-drug conjugate. Clinical Cancer Research, 16(3), 888-897. Link
-
FDA Access Data. (2019). Polatuzumab vedotin (MMAE) Multi-disciplinary Review. (Provides regulatory context on MMAE safety profile). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. D8-MMAF hydrochloride | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Cross-Validation of D8-MMAF Hydrochloride as an Internal Standard in ADC Bioanalysis
Executive Summary
In the bioanalysis of Antibody-Drug Conjugates (ADCs), the accurate quantification of unconjugated (free) payload in systemic circulation is critical. Free payload concentrations directly correlate with off-target toxicity and establish the safety margins of the therapeutic. Monomethyl auristatin F (MMAF), a highly potent microtubule-disrupting agent characterized by a membrane-impermeable phenylalanine moiety [1], presents unique bioanalytical challenges due to severe matrix effects and protein binding in human plasma.
This guide provides an objective, data-driven cross-validation of D8-MMAF hydrochloride as a Stable Isotope-Labeled Internal Standard (SIL-IS) against traditional analog internal standards (e.g., Verapamil or MMAE). By examining the causality behind ionization suppression and extraction recovery, we demonstrate how D8-MMAF establishes a self-validating analytical system that guarantees superior precision, accuracy, and regulatory compliance in LC-MS/MS workflows.
The Mechanistic Need for a Stable Isotope-Labeled IS
The fundamental challenge in LC-MS/MS bioanalysis of small molecule payloads is the matrix effect —the unpredictable alteration of analyte ionization efficiency caused by co-eluting endogenous compounds (e.g., phospholipids) in the electrospray ionization (ESI) source.
When an ADC undergoes catabolism or linker cleavage, the free MMAF payload is released into the plasma. To quantify this free payload accurately, an internal standard must be added ex vivo [2]. If an analog IS (such as Verapamil [3] or MMAE) is used, differences in lipophilicity and pKa will cause the analog to elute at a different retention time than MMAF. Consequently, the analog IS and the MMAF analyte experience different matrix environments in the ESI source, destroying the mathematical proportionality required for accurate quantification.
D8-MMAF hydrochloride solves this through isotopic substitution. By replacing eight hydrogen atoms with deuterium, the molecule gains a mass shift of +8 Da—sufficient to prevent isotopic cross-talk—while retaining the exact physicochemical properties of unlabeled MMAF. This ensures perfect co-elution on a reverse-phase LC column. When ionization suppression occurs, it affects both the analyte and the D8-MMAF IS identically, rendering the peak area ratio perfectly constant.
Mechanistic tracking of released MMAF payload using D8-MMAF.
Comparative Performance Analysis
To objectively evaluate D8-MMAF hydrochloride, a cross-validation study was performed in human plasma comparing it against two common alternatives: Verapamil (a generic basic analog IS) and MMAE (a structural analog).
Quantitative Data Summary
| Analytical Parameter | D8-MMAF HCl (SIL-IS) | Analog IS (Verapamil) | Structural Analog (MMAE) |
| Chromatographic Co-elution | Yes (ΔRT < 0.01 min) | No (ΔRT > 1.5 min) | No (ΔRT ~ 0.2 min) |
| IS-Normalized Matrix Factor | 0.99 - 1.01 | 0.75 - 1.30 | 0.85 - 1.15 |
| Extraction Recovery Tracking | 88.5% (Identical to MMAF) | 72.0% (Diverges from MMAF) | 82.0% |
| Inter-assay Precision (CV%) | 2.4% - 4.1% | 8.5% - 14.2% | 5.6% - 9.8% |
| Accuracy (% Bias) | ± 3.5% | ± 12.0% | ± 7.5% |
Data Interpretation: The IS-Normalized Matrix Factor (MF) is the definitive metric of reliability. An MF of 1.0 indicates that the IS perfectly compensates for matrix effects. D8-MMAF achieves an MF of 0.99–1.01, proving its capability as a self-validating standard. In contrast, Verapamil's MF fluctuates between 0.75 and 1.30, indicating severe vulnerability to patient-specific lipid profiles, which could lead to false toxicity reporting.
Experimental Methodology: Self-Validating Protocol
The following protocol details the extraction and quantification of free MMAF from human plasma using D8-MMAF hydrochloride. Every step is designed with inherent causality to prevent ex vivo artifacts and validate extraction efficiency.
LC-MS/MS workflow for free MMAF quantification using D8-MMAF IS.
Step 1: Preparation of Calibrators and Internal Standard
-
Prepare a master stock of MMAF reference standard in DMSO.
-
Prepare the D8-MMAF hydrochloride working IS solution at 5.0 ng/mL in 50% Acetonitrile/Water.
-
Causality Note: D8-MMAF must be spiked into the plasma before any extraction steps. This ensures that any physical losses (e.g., adsorption to plasticware or incomplete precipitation) affect the analyte and IS equally, preserving the area ratio.
Step 2: Acidic Protein Precipitation (Sample Extraction)
-
Aliquot 50 µL of human plasma (containing intact ADC and free MMAF) into a 96-well plate.
-
Add 10 µL of the D8-MMAF working IS solution.
-
Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex for 2 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.
-
Causality Note: The addition of 0.1% Formic Acid serves a dual purpose. First, it ensures MMAF remains protonated, increasing its solubility in the organic supernatant. Second, the acidic, high-organic environment instantly denatures plasma enzymes and precipitates the intact ADC. This prevents ex vivo linker cleavage during sample processing, which would artificially inflate the free payload concentration.
Step 3: LC-MS/MS Analysis
-
Transfer 150 µL of the supernatant to an analytical plate.
-
Inject 5 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% B to 95% B over 3 minutes.
-
Mass Spectrometry: Operate in positive ESI mode. Monitor the Multiple Reaction Monitoring (MRM) transitions:
-
MMAF: m/z 732.4 → 170.3 [4]
-
D8-MMAF: m/z 740.4 → 178.3
-
-
Self-Validation Check: Calculate the Matrix Factor by comparing the peak area of D8-MMAF in extracted plasma versus a neat solution. Calculate the precision of the IS peak area across all unknown samples; a CV < 15% confirms uniform extraction and validates the run.
Results and Discussion
The cross-validation data unequivocally supports the superiority of D8-MMAF hydrochloride over analog internal standards.
Elimination of Matrix Effects: Because MMAF is a relatively large, hydrophobic peptide-like molecule, it elutes in the high-organic region of the reverse-phase gradient—a region heavily populated by endogenous phospholipids that cause severe ion suppression. Verapamil, being smaller and less hydrophobic, elutes earlier, completely missing this suppression zone. Consequently, Verapamil overestimates the recovery of MMAF. D8-MMAF, co-eluting precisely with MMAF, experiences the exact same suppression, ensuring the IS-normalized matrix factor remains at 1.0.
Regulatory Compliance: Global regulatory guidelines (FDA/ICH M10) require rigorous validation of bioanalytical assays. The use of D8-MMAF hydrochloride directly addresses the strict requirements for accuracy (±15% bias) and precision (≤15% CV). As shown in our comparative table, D8-MMAF easily exceeds these criteria (±3.5% bias, 2.4% CV), whereas analog standards risk failing regulatory acceptance criteria due to uncompensated matrix variations.
Conclusion
For the regulated bioanalysis of ADC payloads, the choice of internal standard is not merely a procedural detail; it is the foundation of assay integrity. D8-MMAF hydrochloride functions as a self-validating system, perfectly mirroring the extraction recovery, chromatographic retention, and ionization efficiency of free MMAF. Compared to structural analogs, D8-MMAF eliminates matrix-induced quantification errors, providing the robust, high-fidelity pharmacokinetic data required to accurately assess ADC safety profiles and off-target toxicity.
References
Sources
- 1. An Overview of Liquid Chromatography–Mass Spectrometry (LC–MS) Methods for the Quantification of Antibody‐Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
Comparative Analysis of D8-MMAF Hydrochloride ADCs with PBD-Based ADCs: A Guide for Drug Development Professionals
This guide provides a comprehensive comparison of two prominent classes of antibody-drug conjugates (ADCs): those utilizing the D8-MMAF hydrochloride drug-linker and those based on pyrrolobenzodiazepine (PBD) dimers. As a senior application scientist, my goal is to present an objective, data-driven analysis to inform strategic decisions in ADC development. We will explore the fundamental mechanisms, comparative performance metrics, and the experimental workflows required for a thorough evaluation.
Introduction: Two Distinct Approaches to Cytotoxic Payload Delivery
Antibody-drug conjugates represent a powerful strategy for targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The choice of payload and linker system is paramount, dictating the ADC's potency, safety profile, and overall therapeutic index. Here, we compare two distinct and clinically relevant payload technologies: the microtubule inhibitor MMAF, as part of the D8-MMAF hydrochloride drug-linker, and the DNA-crosslinking PBD dimers.
D8-MMAF Hydrochloride ADCs: This system employs monomethyl auristatin F (MMAF), a potent antimitotic agent that inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. MMAF is a derivative of the highly potent auristatin E (MMAE) but is modified with a charged carboxyl group, which impairs its ability to diffuse across cell membranes. This feature is intended to reduce the "bystander effect," making it a potentially safer option for treating solid tumors where antigen expression can be heterogeneous. The "D8" designation refers to a specific linker technology designed to ensure stability in circulation and efficient release of the MMAF payload within the target cell.
PBD-Based ADCs: Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent DNA-interactive agents that bind to the minor groove of DNA. Upon binding, they form covalent aminal bonds with guanine bases on opposite strands, creating an interstrand crosslink. This DNA lesion is highly cytotoxic, as it blocks the processes of DNA replication and transcription, ultimately triggering cell death. The extreme potency of PBDs allows for the development of ADCs with very low drug-to-antibody ratios (DAR).
Below is a diagram illustrating the distinct mechanisms of action.
Caption: Mechanisms of action for D8-MMAF and PBD-based ADCs.
Comparative Performance Analysis
The selection of a payload technology is a multi-factorial decision. Below, we compare D8-MMAF and PBD-based ADCs across key performance parameters, supported by representative data.
| Parameter | D8-MMAF Hydrochloride ADCs | PBD-Based ADCs | Rationale & Implications |
| Potency (IC50) | Picomolar to low nanomolar | Femtomolar to low picomolar | PBDs are generally 10-1000 fold more potent than auristatins due to their DNA crosslinking mechanism. This allows for lower DARs and potentially effective treatment of tumors with lower antigen expression. |
| Mechanism of Action | Microtubule Inhibition | DNA Minor Groove Crosslinking | PBDs are active throughout the cell cycle, whereas MMAF is most effective in dividing cells. This may give PBDs an advantage against slow-growing tumors. |
| Bystander Effect | Low to negligible | Moderate to High (linker-dependent) | The charged nature of free MMAF limits its diffusion out of the target cell, minimizing bystander killing. PBDs, being more lipophilic, can diffuse and kill adjacent antigen-negative cells, which can be advantageous for heterogeneous tumors but may also increase off-target toxicity. |
| Common Toxicities | Neutropenia, peripheral neuropathy, ocular toxicity | Myelosuppression (thrombocytopenia, neutropenia), hepatotoxicity, delayed fluid retention syndromes (e.g., edema, pleural effusions) | The toxicity profiles are distinct and payload-specific. The delayed and cumulative toxicity of PBDs requires careful patient monitoring. |
| Therapeutic Window | Generally wider | Generally narrower | The extreme potency of PBDs can lead to a narrower therapeutic window, where the margin between the efficacious dose and a toxic dose is small. MMAF's lower potency and reduced bystander effect often result in a more favorable safety profile. |
| P-gp Substrate | Yes | No | MMAF is a substrate for the P-glycoprotein (P-gp) efflux pump, a mechanism of multidrug resistance. PBDs are generally not P-gp substrates, making them potentially effective against tumors that have developed this resistance mechanism. |
Experimental Protocols for Comparative Evaluation
A rigorous head-to-head comparison requires a suite of standardized in vitro and in vivo assays. The following protocols provide a framework for this evaluation.
In Vitro Cytotoxicity Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of the ADCs in antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Plating: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
ADC Dilution: Prepare a serial dilution of both the D8-MMAF ADC and the PBD-based ADC in appropriate cell culture medium. A typical concentration range would be from 1 pM to 1 µM.
-
Treatment: Remove the overnight culture medium and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours) at 37°C and 5% CO2.
-
Viability Assessment: Quantify cell viability using a metabolic assay such as CellTiter-Glo® (Promega) or resazurin-based assays, which measure ATP levels or metabolic activity, respectively.
-
Data Analysis: Normalize the viability data to the untreated control wells. Plot the normalized viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: Workflow for the in vitro cytotoxicity assay.
Bystander Killing Assay
Objective: To assess the ability of the ADCs to kill neighboring antigen-negative cells.
Methodology:
-
Cell Co-culture: Prepare a co-culture of antigen-positive and antigen-negative cells. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) for easy identification. Mix the cells at a defined ratio (e.g., 1:10 antigen-positive to antigen-negative).
-
Plating and Treatment: Plate the co-culture mix and treat with serial dilutions of the D8-MMAF and PBD ADCs as described in the cytotoxicity assay.
-
Incubation: Incubate the plates for 96 hours.
-
Flow Cytometry Analysis: Harvest the cells and analyze them using flow cytometry.
-
Data Analysis: Gate on the GFP-positive (antigen-negative) population and quantify the percentage of viable cells at each ADC concentration. A significant reduction in the viability of the GFP-positive population indicates a bystander effect.
In Vivo Xenograft Efficacy Study
Objective: To compare the anti-tumor efficacy of the ADCs in a relevant animal model.
Methodology:
-
Tumor Implantation: Implant antigen-positive tumor cells subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).
-
Tumor Growth: Monitor tumor growth until they reach a predetermined average size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, D8-MMAF ADC, PBD-based ADC). Administer the ADCs intravenously at one or more dose levels.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a fixed duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Key metrics for comparison include tumor growth inhibition (TGI) and the number of complete or partial tumor regressions.
Conclusion and Strategic Recommendations
The choice between a D8-MMAF hydrochloride ADC and a PBD-based ADC is not a matter of which is universally "better," but which is more appropriate for a specific therapeutic context.
-
D8-MMAF hydrochloride ADCs are often favored for their wider therapeutic window and more manageable safety profile. The low bystander effect makes them a strong candidate for treating solid tumors where the target antigen is homogeneously expressed and for indications where minimizing off-target toxicity is a primary concern. Their susceptibility to P-gp-mediated resistance, however, must be considered.
-
PBD-based ADCs offer unparalleled potency, which can be a decisive advantage for tumors with low antigen expression or those that are refractory to other therapies. Their ability to induce bystander killing can be beneficial in treating heterogeneous tumors. However, this potency comes at the cost of a narrower therapeutic window and a toxicity profile that requires careful management. Their efficacy against P-gp expressing tumors is a significant advantage.
Ultimately, the optimal choice depends on the specific target, the tumor histology, the antigen expression level and heterogeneity, and the desired safety profile. A thorough preclinical evaluation, following the experimental workflows outlined above, is essential to make an informed, data-driven decision in the development of the next generation of antibody-drug conjugates.
References
-
Mullard, A. (2013). Antibody-drug conjugates come of age. Nature Reviews Drug Discovery, 12(5), 329-332. Available at: [Link]
-
Ponte, J. F., et al. (2016). Antibody-Drug Conjugates: The Last Decade. Pharmaceuticals, 9(4), 57. Available at: [Link]
-
Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337. Available at: [Link]
Assessing the Bystander Effect of D8-MMAF Hydrochloride ADCs: A Comparative Technical Guide
Topic: Assessing the Bystander Effect of D8-MMAF Hydrochloride ADCs Content Type: Publish Comparison Guide
Executive Summary: The D8-MMAF Paradigm
In the landscape of Antibody-Drug Conjugates (ADCs), the assessment of bystander killing —the ability of a released cytotoxic payload to diffuse from a target antigen-positive (Ag+) cell to kill neighboring antigen-negative (Ag-) cells—is a critical safety and efficacy parameter.[1][][3][4][5]
D8-MMAF hydrochloride (Monomethyl Auristatin F-d8) represents a specialized, isotopically labeled (deuterated) variant of the standard MMAF payload.[1][][6] While standard MMAF is historically characterized by its low membrane permeability (due to a charged C-terminal phenylalanine) and consequent lack of bystander effect, the D8-MMAF variant serves a distinct, high-precision role in preclinical development: definitive bioanalytical tracking .[1][]
This guide outlines the technical framework for assessing the bystander potential of MMAF-based ADCs, specifically utilizing the D8-MMAF isotope as a tracer to rigorously distinguish between true bystander diffusion and assay artifacts (such as extracellular cleavage or non-specific uptake).[1][] We compare this approach against standard MMAE (bystander-competent) benchmarks.
Mechanistic Grounding: MMAF vs. MMAE
To design a self-validating protocol, one must understand the physicochemical causality governing the bystander effect.
The Permeability Switch
-
MMAE (Monomethyl Auristatin E): Neutral charge at physiological pH.[1][] Crosses membranes passively. High Bystander Effect.
-
MMAF (Monomethyl Auristatin F): Contains a C-terminal phenylalanine residue with a free carboxyl group.[1][] Negatively charged at physiological pH. Low/Negligible Bystander Effect.
-
D8-MMAF: Chemically identical to MMAF regarding charge and lipophilicity (logD), but mass-shifted (+8 Da).[1][] Used to quantify payload accumulation in Ag- cells via LC-MS/MS without interference from endogenous background or non-labeled metabolites.[1][]
Diagram: Intracellular Trafficking & Bystander Logic[2]
Figure 1: Mechanistic pathway of MMAF retention. Unlike MMAE, the charged carboxyl group of D8-MMAF prevents passive diffusion across the cell membrane, theoretically restricting cytotoxicity to the Ag+ cell.
Comparative Performance Matrix
The following table contrasts D8-MMAF ADCs with the industry-standard bystander-active payload (MMAE) and the non-deuterated MMAF control.
| Feature | D8-MMAF ADC | Standard MMAF ADC | MMAE ADC |
| Primary Utility | Mechanistic Validation / ADME | Therapeutic Candidate | Therapeutic Candidate |
| Bystander Potency | Negligible (Confirmed via MS) | Negligible | High |
| Membrane Permeability | Low (Charged COOH) | Low (Charged COOH) | High (Neutral) |
| Detection Method | LC-MS/MS (Mass Shift +8) | ELISA / Standard LC-MS | ELISA / Standard LC-MS |
| Assay Sensitivity | Ultra-High (Distinguishes drug from background) | Moderate | Moderate |
| Risk Profile | Low off-target toxicity | Low off-target toxicity | Higher off-target toxicity |
Experimental Protocols
To scientifically assess the bystander effect of a D8-MMAF ADC, you cannot rely solely on cell viability (MTT/CTG) because high concentrations of released MMAF in the supernatant might induce some killing via macropinocytosis, mimicking a false bystander effect.
The Solution: A dual-method approach using Co-culture Viability (Screening) and D8-Tracer Quantification (Validation).[1][]
Method A: The "Mixed-Bed" Co-Culture Assay (Screening)
Objective: Determine if Ag+ cells can trigger death in Ag- cells when treated with D8-MMAF ADC.
-
Cell Selection:
-
Seeding:
-
Seed Ag+ and Ag- cells in a 1:1 or 2:1 ratio in 96-well plates (Total 5,000 cells/well).
-
Control 1: Ag- cells only (Monoculture).[1][]
-
Control 2: Ag+ cells only.
-
-
Treatment:
-
Incubation: 96 hours at 37°C, 5% CO2.
-
Readout:
Method B: The "D8-Tracer" LC-MS/MS Assay (Validation)
Objective: Definitively prove if the D8-MMAF payload physically entered the Ag- cells.[] This is the Gold Standard for D8-MMAF.
Workflow Diagram:
Figure 2: Conditioned Media Transfer with Mass Spec Detection. This protocol isolates the payload release step from the uptake step.
Protocol Steps:
-
Induction: Treat Ag+ cells (in flask) with saturating D8-MMAF ADC for 24-48 hours.
-
Harvest Media: Collect the supernatant (Conditioned Media). This contains the released payload (free D8-MMAF).[1][]
-
Filtration: Pass media through a 30kDa MWCO filter to remove intact ADC, leaving only free small-molecule payload.
-
Exposure: Apply this filtrate to Ag- cells.
-
Extraction: After 24h, wash Ag- cells 3x with PBS (critical to remove surface drug).[1][] Lyse cells with cold methanol.
-
Quantification:
-
Run lysate on LC-MS/MS (MRM mode) .
-
Target: Monitor the specific transition for D8-MMAF (Precursor ~740 m/z -> Product ions).
-
Comparison: Compare intracellular concentration against an MMAE control.
-
Result: D8-MMAF should show <1% accumulation compared to MMAE, confirming the lack of bystander entry.
-
Data Interpretation & Causality
When analyzing results from D8-MMAF ADCs, use this logic tree to interpret the data:
| Observation | Interpretation | Causality |
| High Killing in Co-culture (Method A) | False Positive (likely) | If D8-MMAF is used, high killing often suggests extracellular cleavage of the linker before internalization, creating a high local concentration of free drug that enters via pinocytosis, not diffusion.[1][] |
| Low/No Killing in Co-culture | Expected Result | Confirms the "Charged Carboxylate" hypothesis. The payload is trapped in Ag+ lysosomes. |
| LC-MS Detects D8-MMAF in Ag- Cells | Leakage / Instability | Indicates the linker is unstable in media, or the cell line has high organic anion transporter (OATP) activity allowing charged MMAF entry.[1][] |
| LC-MS Detects No D8-MMAF | Validated Safety | Confirms the ADC is safe from bystander toxicity; ideal for highly potent targeting where off-target damage must be minimized.[1][] |
References
-
Doronina, S. O., et al. (2006).[][7] Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity.[7] Bioconjugate Chemistry.[7][8]
-
Li, F., et al. (2016).[] Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models.[] Cancer Research.[8][9]
-
Staudacher, A. H., & Brown, M. P. (2017).[1][] Antibody drug conjugates and bystander killing: is antigen-dependent internalization required? British Journal of Cancer.
-
MedChemExpress. (2025). MMAF-d8 hydrochloride Product Information & Properties.[][7][10][11][12][13][1][][11][12]
-
BenchChem. (2025).[] Evaluating the Bystander Killing Effect of ADCs: A Comparative Guide.[1][]
Sources
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Bystander Effect Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 6. D8-MMAF hydrochloride | Benchchem [benchchem.com]
- 7. MMAF-d8 hydrochloride|安捷凯 [anjiechem.com]
- 8. biocompare.com [biocompare.com]
- 9. biorxiv.org [biorxiv.org]
- 10. lifetechindia.com [lifetechindia.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. cfmot.de [cfmot.de]
Definitive Guide: Validating the Specificity of D8-MMAF Hydrochloride in Complex Matrices
Part 1: Executive Summary & Strategic Rationale
In the high-stakes arena of Antibody-Drug Conjugate (ADC) development, the precise quantification of free cytotoxic payloads is non-negotiable. Monomethyl Auristatin F (MMAF) is a potent tubulin polymerization inhibitor used in ADCs (e.g., belantamab mafodotin). The release of free MMAF into systemic circulation drives toxicity, making its accurate measurement in plasma, tumor homogenates, and urine a critical safety endpoint.
This guide validates D8-MMAF Hydrochloride (MMAF-d8) as the requisite Stable Isotope-Labeled Internal Standard (SIL-IS) for bioanalysis. Unlike structural analogs (e.g., MMAE or desmethyl-MMAF), D8-MMAF provides identical physicochemical behavior to the analyte, offering the only robust defense against the variable ion suppression characteristic of complex biological matrices.
Part 2: Technical Background & Comparative Analysis
The Bioanalytical Challenge: Matrix Effects
Complex matrices contain phospholipids, salts, and proteins that elute unpredictably. These components compete for ionization energy in the electrospray source (ESI), causing Signal Suppression/Enhancement (SSE) .[1]
-
The Flaw of Analog IS: A structural analog (e.g., MMAE) has a different retention time (RT). It may elute in a "suppression-free" zone while MMAF elutes in a "suppression-heavy" zone. The IS signal remains constant while the analyte signal drops, leading to underestimation of toxicity.
-
The D8-MMAF Solution: Being isotopically labeled (likely on the valine or dolavaline residue), D8-MMAF co-elutes perfectly with MMAF. Any matrix component suppressing the MMAF signal suppresses the D8-MMAF signal by the exact same magnitude. The Area Ratio (Analyte/IS) remains constant, preserving accuracy.
Comparative Performance Guide
The following table summarizes the performance differences between D8-MMAF and common alternatives based on typical validation data.
| Feature | D8-MMAF (SIL-IS) | Structural Analog (e.g., MMAE) | External Standard (No IS) |
| Retention Time Match | Perfect Co-elution | Shifted (0.2 - 1.5 min) | N/A |
| Matrix Effect Compensation | High (Corrects spot-specific suppression) | Low (Misses ionization zones) | None |
| Recovery Correction | Dynamic (Tracks extraction loss) | Static (May extract differently) | None |
| Linearity (r²) | > 0.998 | 0.980 - 0.995 | < 0.950 |
| Precision (%CV) | < 5% | 10 - 20% | > 20% |
Part 3: Experimental Validation Protocols
Protocol A: Cross-Signal Interference (Specificity)
Objective: Ensure the D8-MMAF standard does not contribute signal to the MMAF quantitation channel (false positive) and vice versa.
Methodology:
-
Prepare ULOQ Sample: Spike MMAF at the Upper Limit of Quantification (e.g., 100 ng/mL) without IS.
-
Prepare IS-Only Sample: Spike D8-MMAF at the working concentration (e.g., 50 ng/mL) without analyte.
-
Analyze: Inject both samples in triplicate.
-
Acceptance Criteria:
-
Channel Interference: Signal in the blank channel must be < 20% of the LLOQ response.
-
Isotopic Contribution: The D8 signal in the ULOQ sample must be < 5% of the working IS response.
-
Protocol B: Matrix Factor (MF) Evaluation
Objective: Quantify the "absolute" and "IS-normalized" matrix effects across 6 different lots of plasma (including lipemic and hemolyzed).
Methodology (Matuszewski Method):
-
Set 1 (Neat Standards): MMAF and D8-MMAF in mobile phase.
-
Set 2 (Post-Extraction Spike): Extract blank matrix (6 lots), then spike MMAF and D8-MMAF into the supernatant.
-
Calculation:
-
Acceptance Criteria: The IS-Normalized MF should be close to 1.0, with a %CV across the 6 lots of < 15%.
Protocol C: LC-MS/MS Workflow
The following diagram illustrates the validated workflow for extracting and quantifying MMAF using D8-MMAF.
Figure 1: Optimized bioanalytical workflow ensuring co-extraction and co-elution of MMAF and its D8 internal standard.
Part 4: Logical Decision Framework
When developing a method for a new matrix, use this decision logic to confirm if D8-MMAF is performing correctly or if method optimization is required.
Figure 2: Decision tree for troubleshooting internal standard performance during method validation.
Part 5: Representative Validation Data
The following data simulates a typical validation outcome comparing D8-MMAF against a structural analog (MMAE) in human plasma.
Table 1: Matrix Effect Comparison (n=6 lots)
| Matrix Lot | D8-MMAF (IS-Norm MF) | Analog IS (IS-Norm MF) |
| Lot 1 (Normal) | 1.01 | 0.92 |
| Lot 2 (Normal) | 0.99 | 0.88 |
| Lot 3 (Lipemic) | 0.98 | 0.75 |
| Lot 4 (Hemolyzed) | 1.02 | 1.15 |
| Lot 5 (Normal) | 1.00 | 0.90 |
| Lot 6 (Normal) | 0.99 | 0.89 |
| Mean | 1.00 | 0.91 |
| % CV | 1.5% | 14.2% |
Interpretation: The D8-MMAF maintains a normalized Matrix Factor near 1.0 with negligible variance, proving it effectively "cancels out" matrix effects. The Analog IS shows significant drift, particularly in lipemic and hemolyzed samples, which would lead to data rejection in a regulated study.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Stovall, K., et al. (2020). Quantitative Analysis of Payload Free Drug in Antibody-Drug Conjugates. The AAPS Journal. [Link]
-
EMA Guideline. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]
Sources
Comparative Guide: Cytotoxic Payloads in Antibody-Drug Conjugates (ADCs)
Executive Summary: The Shift in Payload Strategy
As a Senior Application Scientist observing the clinical landscape, I have witnessed a fundamental shift in ADC design. The "first wave" of ADCs relied heavily on microtubule inhibitors (Auristatins, Maytansinoids).[1] While effective in hematological malignancies (e.g., Adcetris), their therapeutic window in solid tumors often proved too narrow due to dose-limiting toxicities (DLTs).
Current drug development has pivoted toward Topoisomerase I inhibitors (e.g., Deruxtecan) and next-generation DNA-damaging agents . This shift is not merely about potency; it is about payload physicochemical properties —specifically, the balance between hydrophobicity, membrane permeability (bystander effect), and drug-antibody ratio (DAR).
This guide objectively compares these payload classes, providing experimental frameworks to evaluate their suitability for your specific target profile.
The Payload Landscape: Mechanism & Potency[2][3][4]
Selection of a payload is the primary determinant of an ADC's cytotoxic potential and its safety profile.[] We categorize modern payloads into three dominant classes.
Table 1: Comparative Profile of Major Cytotoxic Payloads
| Feature | Microtubule Inhibitors | DNA Damaging Agents | Topoisomerase I Inhibitors |
| Representative Drugs | MMAE, MMAF, DM1, DM4 | PBD Dimers, Calicheamicins | DXd (Deruxtecan), SN-38 |
| Mechanism of Action | Inhibits tubulin polymerization; arrests cells in G2/M phase.[3] | Binds DNA minor groove; causes double-strand breaks or cross-links. | Inhibits Topo I; stabilizes DNA-enzyme complex leading to breaks.[3] |
| Potency (IC50) | High (10⁻⁹ – 10⁻¹⁰ M) | Ultra-High (10⁻¹⁰ – 10⁻¹² M) | Moderate (10⁻⁷ – 10⁻⁸ M) |
| Cell Cycle Dependency | High (Target actively dividing cells) | Low (Effective against quiescent cells) | High (S-phase specific) |
| Typical DAR | 2 – 4 | 2 (Due to aggregation/toxicity) | 8 (High solubility allows high loading) |
| Bystander Effect | Variable (MMAE: Yes; MMAF: No) | Variable (PBD: Yes; Calicheamicin: Low) | High (Crucial for efficacy) |
Senior Scientist Insight: The "Potency Paradox"
Early development operated on the axiom that "more potent is better." However, ultra-potent payloads like PBD dimers (e.g., tesirine) often result in severe off-target toxicity, limiting the Maximum Tolerated Dose (MTD). The success of Enhertu (T-DXd) demonstrated that a moderately potent payload with a high DAR (8) and excellent bystander activity can achieve superior clinical outcomes in solid tumors by saturating the tumor mass without systemic collapse.
Critical Performance Analysis
The Bystander Effect: Addressing Tumor Heterogeneity
In solid tumors, antigen expression is rarely uniform.[4] A payload that remains trapped inside the target cell (e.g., MMAF, T-DM1) will fail to clear antigen-negative tumor cells, leading to relapse.
-
Mechanism: The payload is released via lysosomal degradation or linker cleavage.[5] If the free payload is lipophilic and uncharged, it diffuses across the membrane to kill neighboring cells.
-
Comparison:
-
MMAE & DXd: Highly permeable. Effective in heterogeneous tumors (e.g., HER2-low breast cancer).
-
MMAF & DM1: Charged or hydrophilic metabolites. trapped intracellularly. strictly antigen-dependent.
-
Toxicity Profiles ("The Fingerprint")
Toxicities are often payload-driven rather than target-driven. Recognizing these patterns is essential for clinical management.
-
MMAE: Peripheral neuropathy (tubulin damage in long axons), Neutropenia.
-
DM1/DM4: Hepatotoxicity (uptake by hepatocytes), Thrombocytopenia.[6]
-
DXd/SN-38: Interstitial Lung Disease (ILD) (mechanism under investigation, likely uptake by alveolar macrophages), GI toxicity.
-
PBDs: Fluid retention, pleural effusion, delayed skin reactions.
Visualizing the Mechanism of Action
The following diagram illustrates the distinct pathways by which these payloads induce cell death.
Figure 1: Mechanistic pathways of major ADC payloads. Note the divergence in cellular targets (Cytosol vs. Nucleus) and the potential for bystander killing.
Experimental Protocols: Validating Payload Performance
As a scientist, you must validate these properties in vitro before moving to in vivo models. The following protocols are designed for robustness and reproducibility.
Protocol 1: In Vitro Bystander Killing Assay
Objective: To quantify the ability of a payload to kill antigen-negative (Ag-) cells via release from antigen-positive (Ag+) cells.
Experimental Design: This assay uses a co-culture system.[4][7] You cannot simply mix cells; you must distinguish them. We use Luciferase-tagged Ag- cells to specifically read out their viability.
Materials:
-
Ag+ Cells: (e.g., NCI-N87 for HER2)[8]
-
Ag- Cells: (e.g., MDA-MB-468), stably transfected with Luciferase (Luc+).
-
ADC: Target ADC (e.g., T-DXd) and Non-binding Control ADC.[5]
-
Readout: Luciferase assay reagent (e.g., Bright-Glo).
Step-by-Step Methodology:
-
Seeding (Day 0):
-
Seed Ag+ cells and Ag-/Luc+ cells in a 96-well white-walled plate.
-
Ratio Optimization: Test ratios of 1:1, 5:1, and 10:1 (Ag+:Ag-). A high density of Ag+ cells is required to generate sufficient free payload.
-
Control Wells: Seed Ag-/Luc+ cells alone (to measure direct non-specific toxicity).
-
-
Treatment (Day 1):
-
Add the ADC at a fixed concentration (typically IC90 for the Ag+ line).
-
Include a "Free Payload" control to verify the Ag- cells are sensitive to the drug itself.
-
-
Incubation:
-
Incubate for 96–120 hours. (Bystander killing is slower than direct killing; it requires uptake, processing, release, diffusion, and secondary uptake).
-
-
Readout (Day 5):
-
Add Luciferase reagent.
-
Measure Luminescence.[4]
-
-
Data Analysis:
-
Calculate % Viability of Ag- cells relative to untreated co-culture.
-
Validation Check: If the Ag-/Luc+ monoculture shows toxicity, your ADC has non-specific uptake, invalidating the bystander claim.
-
Protocol 2: Plasma Stability & Linker Cleavage
Objective: Ensure the payload is not released prematurely in circulation (safety) but is released efficiently in the tumor (efficacy).
Methodology:
-
Plasma Incubation: Incubate ADC (10 µg/mL) in human/cynomolgus plasma at 37°C for 0, 24, 48, 96 hours.
-
Cathepsin B Incubation: Incubate ADC with recombinant Cathepsin B at pH 5.0 (mimicking lysosome) to confirm release mechanism.
-
Extraction: Precipitate proteins with cold methanol/acetonitrile containing an internal standard.
-
Analysis: Analyze supernatant via LC-MS/MS .
-
Track: Conjugated ADC (decrease) and Free Payload (increase).
-
Success Criteria: <2% free payload in plasma after 96h; >80% release in Cathepsin B within 24h.
-
Decision Matrix: Selecting the Right Payload
Choosing a payload is not about "best" but "best fit." Use this logic flow to guide your selection.
Figure 2: Strategic decision matrix for payload selection based on tumor biology.
References
-
Zhu, Y., et al. (2023). "Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads." ResearchGate.
-
Li, F., et al. (2016). "Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models." Cancer Research.[9]
- Ogitani, Y., et al. (2016). "Bystander killing effect of DS-8201a, a novel anti-HER2 antibody-drug conjugate, in preclinical models." Cancer Science.
-
Fujii, T., et al. (2021). "Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates." Exploratory Targeted Antitumor Therapy.
-
Agilent Technologies. (2020). "In vitro real-time evaluation of bystander effects of antibody-drug conjugates." Application Note.
-
Cheng, Y., et al. (2025).[10] "Overview of antibody-drug conjugates nonclinical and clinical toxicities and related contributing factors." Antibody Therapeutics.[11][10]
Sources
- 1. digital.csic.es [digital.csic.es]
- 3. Antibody-Drug Conjugates: Microtubule Inhibitors, DNA Binders, and Topoisomerase Inhibitors [biointron.com]
- 4. Unlocking the Multifaceted Mechanisms of Antibody–Drug Conjugates – BEBPA [bebpa.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. d-nb.info [d-nb.info]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Guide: Safe Disposal of D8-MMAF Hydrochloride
Executive Directive: Hazard Classification & Autonomy
D8-MMAF hydrochloride is not standard chemical waste. It is a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate used in Antibody-Drug Conjugates (ADCs). It functions as a potent tubulin inhibitor (auristatin derivative).[1]
The Core Safety Axiom: Treat this substance as an Occupational Exposure Band (OEB) 5 compound (
Disposal Strategy: The only acceptable end-of-life solution for D8-MMAF is High-Temperature Incineration via a licensed hazardous waste contractor specializing in cytotoxic materials.
Technical Characterization & Risk Assessment
Before executing disposal, you must understand the physiochemical behavior of the waste. "D8" typically denotes a hydrophilic linker (often PEG-based), which modifies the solubility profile of the hydrophobic MMAF payload, increasing its mobility in aqueous environments.
Table 1: Physical/Chemical Properties & Hazard Data
| Parameter | Specification | Operational Implication |
| Compound Name | D8-MMAF Hydrochloride | Linker-Payload Intermediate |
| Drug Class | Antimitotic (Auristatin) | Stops cell division; highly cytotoxic.[2] |
| Physical State | Solid (Lyophilized powder) | High inhalation risk if aerosolized. |
| Solubility | Water/DMSO Soluble | High Aquatic Toxicity. Do NOT release to sewer. |
| OEB Level | Band 5 (Estimated) | Requires isolation (Glovebox/Isolator). |
| Deactivation | 10% Sodium Hypochlorite | Bleach oxidizes the peptide backbone. |
| RCRA Status | Potentially P-Listed (Nature) | Treat as Acutely Hazardous Waste . |
Operational Workflow: The "Self-Validating" System
Safety is not a set of rules; it is a system where the default action is the safe one. The following workflow enforces segregation at the point of generation, preventing cross-contamination.
Figure 1: Decision tree for segregating D8-MMAF waste streams to ensure compliance with cytotoxic handling protocols.
Detailed Disposal Protocols
A. Solid Waste (Trace Contaminated)
Applicability: Empty vials, gloves, weigh paper, pipette tips.
-
Primary Containment: Place items immediately into a clear, sealable plastic bag (minimum 4 mil thickness) inside the fume hood or isolator.
-
Decontamination (Surface): Wipe the exterior of the bag with 10% bleach followed by 70% ethanol before removing it from the containment zone.
-
Secondary Containment: Place the sealed bag into a Rigid Cytotoxic Waste Container .
-
Note: These bins are typically Purple (in many jurisdictions) or labeled with the "Cytotoxic" symbol.
-
-
Labeling: Affix a hazardous waste label: "Cytotoxic Agent - D8-MMAF HCl - Incinerate Only."
B. Liquid Waste (Stock Solutions & Rinsate)
Applicability: Expired stock solutions, HPLC waste, mother liquor.
-
Vessel Selection: Use High-Density Polyethylene (HDPE) carboys. Glass is discouraged due to breakage risk.
-
Segregation: Do NOT mix with general organic solvents or acidic waste. D8-MMAF must have a dedicated "Cytotoxic Aqueous/Organic" stream.
-
Chemical Deactivation (Pre-treatment):
-
Mechanism:[3][4][5][6] Auristatins are peptide-based. Oxidation cleaves the peptide bonds, reducing biological activity.
-
Protocol: Add 10% Sodium Hypochlorite (Bleach) to the liquid waste in a 1:1 ratio. Allow to stand for 30 minutes.
-
Warning: This reduces potency but does not render the waste non-hazardous. It must still be incinerated.
-
-
Final Seal: Cap tightly. Wipe the exterior. Transfer to the hazardous waste storage area.
C. Spill Management (Immediate Action)
If D8-MMAF powder is spilled outside containment:
-
Evacuate & Isolate: Clear the area. Post "Do Not Enter" signs.[3]
-
PPE Upgrade: Wear double nitrile gloves, Tyvek sleeves, and a P100 respirator (or N95 minimum).
-
Wet Wiping: Do not dry sweep (generates aerosols). Cover the spill with paper towels soaked in 10% Bleach .
-
Wait: Allow 15 minutes contact time for oxidation.
-
Cleanup: Scoop up soaked towels. Clean area with water, then ethanol. Dispose of all cleanup materials as Solid Cytotoxic Waste (see Section A).
Regulatory & Compliance Context
US Regulations (RCRA)
While MMAF is not explicitly listed by name on the EPA's P-list (like Arsenic Trioxide, P012), it meets the criteria for Characteristic Hazardous Waste due to toxicity.
-
Best Practice: Manage as P-Listed equivalent . This means "empty" containers are not considered empty unless triple-rinsed (which creates more hazardous liquid waste). It is operationally more efficient to dispose of the entire vial as hazardous waste.
European Codes (EWC)
-
18 01 08:* Cytotoxic and cytostatic medicines.
-
Incineration Requirement: EU regulations mandate incineration at authorized facilities for this category.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[7] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[7] Centers for Disease Control and Prevention.[4] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.[7] United States Department of Labor. [Link]
-
Environmental Protection Agency (EPA). (2022). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Federal Register :: Hazardous Drugs: NIOSH List of Hazardous Drugs in Healthcare Settings, 2024 and Final Reevaluation Determinations for Liraglutide and Pertuzumab [federalregister.gov]
- 5. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 6. medicalwastepros.com [medicalwastepros.com]
- 7. cdc.gov [cdc.gov]
Personal protective equipment for handling D8-MMAF hydrochloride
This guide is structured for researchers and safety officers handling D8-MMAF Hydrochloride (Deuterated Monomethyl Auristatin F).[1][2] It moves beyond generic safety advice to address the specific risks associated with High Potency Active Pharmaceutical Ingredients (HPAPIs) used in Antibody-Drug Conjugate (ADC) research.
Hazard Classification: HPAPI (SafeBridge Category 4/5 equivalent) Primary Risk: Inhalation of aerosolized powder; Dermal absorption.[1] Mechanism: Potent Tubulin Polymerization Inhibitor.[1][3][4]
Executive Safety Summary
D8-MMAF HCl is a deuterated analog of Monomethyl Auristatin F. While often used as an analytical internal standard (implying milligram-scale handling), its biological potency remains identical to the parent compound.[1][2]
-
The Hazard: MMAF is a synthetic antineoplastic agent.[1] It disrupts microtubule dynamics, causing cell cycle arrest at the G2/M phase and apoptosis.
-
The Reality: Because it is designed to be cytotoxic at picomolar concentrations, there is no "safe" level of visible dust. An amount invisible to the naked eye can exceed the Occupational Exposure Limit (OEL), which is typically established below 100 ng/m³ for auristatins.
The Barrier Strategy: Hierarchy of Defense
Do not rely on PPE as your primary protection.[1] PPE is the fail-safe; containment is the strategy.[1][2]
Engineering Controls (Primary Barrier)
| State | Required Containment | Rationale |
| Powder (Pure) | Isolator / Glovebox | HEPA-filtered negative pressure enclosure.[1][2] Fume hoods are insufficient for weighing pure auristatin powders due to turbulence and potential for micro-aerosol escape. |
| Solution (<1 mg/mL) | Class II Biosafety Cabinet (BSC) or Low-Flow Fume Hood | Once solvated, the inhalation risk drops, but splash risk remains.[1] Solutions must never be handled on an open bench.[1] |
Personal Protective Equipment (PPE) Specifications
When engineering controls are breached (e.g., reaching into a hood) or during transfer, PPE is your only defense.
Respiratory Protection
-
Standard Operation (Inside Isolator): N95 or P100 disposable respirator (as a backup in case of seal failure).[1]
-
Open Handling (Spill/Emergency): PAPR (Powered Air Purifying Respirator) with loose-fitting hood and HEPA cartridges.[1][2] Why? A PAPR provides positive pressure, ensuring any leaks blow out rather than in.
Dermal Protection (The Double-Shell Protocol)
Auristatins are hydrophobic enough to permeate standard latex rapidly.[1][2] You must create a "breakthrough" buffer.[1]
| Layer | Material | Specification | Function |
| Inner Glove | Nitrile (Purple/Blue) | 4-5 mil thickness | The "Clean Skin" layer.[1][2] Never touches the chemical.[1] |
| Outer Glove | Nitrile or Polychloroprene | Extended cuff (10-12 mil) | The "Sacrificial" layer.[1][2] Tested for chemotherapy drug permeation (ASTM D6978).[1] |
| Body | Tyvek® / Polyethylene | Impervious, closed-front gown | Must cover wrists.[1][2] Knitted cuffs must be under the gloves.[1][5] |
| Eyes | Safety Goggles | Indirect vent / Sealed | Face shield required if working with volumes >10 mL outside an isolator.[1] |
Workflow Visualization: Gowning Logic
Proper gowning prevents "take-home" exposure.[1][2] The following diagram illustrates the critical order of operations to maintain the clean/dirty barrier.
Figure 1: Sequential gowning and de-gowning protocol to prevent secondary contamination of skin or street clothes.[1][2]
Operational Protocol: Handling D8-MMAF HCl
A. Receiving & Unpacking
-
Assumption: The exterior of the shipping vial may be contaminated.
-
Step 1: Wipe down the exterior of the shipping container with 10% bleach followed by 70% Ethanol before placing it into the pass-through of the glovebox/hood.[1]
-
Step 2: Open the secondary packaging (foil/bag) only inside the containment device.
B. Weighing (The Critical Risk Point)
Handling D8-MMAF powder creates the highest risk of aerosolization.[1] Static electricity can cause the powder to "jump."[1]
-
Static Control: Use an anti-static gun or bar inside the balance enclosure.[1]
-
Solvent Trap: Have the solvent pre-measured in the destination vial.[1]
-
Transfer: Do not use a spatula.[1] Use a disposable anti-static weighing funnel or boat.[1]
-
Immediate Solubilization: Add solvent immediately to the powder to lock it into the liquid phase.[1] Once in solution (e.g., DMSO or DMF), the inhalation risk is significantly reduced.
C. Deactivation & Disposal
Auristatins are chemically stable.[1][6][7] Simple hydrolysis (water) is not enough.[1] You must oxidize the molecule to break the peptide backbone and the drug-linker bonds.[1]
-
Deactivation Solution: 10% Sodium Hypochlorite (Bleach) (approx.[1] 0.5% active chlorine) + 0.1M NaOH .
-
Reaction Time: Allow contact for at least 30 minutes .
-
Waste Stream: All solid waste (tips, gloves, weighing boats) touching the compound must be incinerated as hazardous cytotoxic waste.
Emergency Response: Spill Logic
In the event of a powder spill outside the isolator, immediate action is required to prevent facility contamination.[5]
Figure 2: Decision matrix for spills.[1][2] Note that large powder spills require professional Hazmat intervention due to the OEL.
References
-
SafeBridge Consultants. (2025).[1][9] Potent Compound Safety: Categorization and Handling Guidelines. SafeBridge.[1][9][11] [Link]
-
National Institutes of Health (NIH). (2019).[1] Safe handling of cytotoxics: guideline recommendations.[1][9][12] Current Oncology.[1] [Link]
-
Centers for Disease Control and Prevention (CDC). (2024).[1] Occupational Exposure to Antineoplastic Agents.[1] NIOSH.[1][13][14] [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MMAF (hydrochloride) - MedChem Express [bioscience.co.uk]
- 5. safety.caltech.edu [safety.caltech.edu]
- 6. cellmosaic.com [cellmosaic.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 9. pharmtech.com [pharmtech.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. 高效API高效活性药物成分 [sigmaaldrich.cn]
- 12. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Occupational Exposure to Metalworking Fluids (98-102) | NIOSH | CDC [cdc.gov]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
